Product packaging for Dipotassium methanedisulfonate(Cat. No.:CAS No. 6291-65-2)

Dipotassium methanedisulfonate

Cat. No.: B1584877
CAS No.: 6291-65-2
M. Wt: 176.17 g/mol
InChI Key: OPUAWDUYWRUIIL-UHFFFAOYSA-N
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Description

Dipotassium methanedisulfonate is a useful research compound. Its molecular formula is CH4O6S2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O6S2 B1584877 Dipotassium methanedisulfonate CAS No. 6291-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanedisulfonic acid
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InChI

InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7)
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InChI Key

OPUAWDUYWRUIIL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH4O6S2
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DSSTOX Substance ID

DTXSID3060118
Record name Methanedisulfonic acid
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Molecular Weight

176.17 g/mol
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CAS No.

503-40-2, 6291-65-2
Record name Methanedisulfonic acid
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Record name Methionic acid
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Record name Dipotassium methionate
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Record name Methanedisulfonic acid
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Record name Dipotassium methanedisulphonate
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Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dipotassium Methanedisulfonate

This guide provides a comprehensive technical overview of this compound (DMDS), a compound of significant interest in various industrial and research applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis, applications, and safety protocols associated with this organosulfur salt. Our narrative is built on a foundation of scientific integrity, offering field-proven insights and explaining the causality behind experimental and application choices.

Introduction and Significance

This compound, also known as dipotassium methionate, is the dipotassium salt of methanedisulfonic acid. It is a stable, crystalline solid that has carved out a niche in specialized chemical applications, most notably in the field of electrochemistry. Its unique properties as a catalyst and accelerator make it an indispensable component in modern hard chrome plating processes. This guide will explore the fundamental chemistry of DMDS, from its molecular structure to its functional roles, providing a robust resource for professionals working with or investigating this compound.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount to its effective application. This compound is a white crystalline solid under standard conditions.[1] Its parent acid, methanedisulfonic acid, is a strong acid with a pKa comparable to sulfuric acid, ensuring that its potassium salt is fully ionized in aqueous solutions.[2]

Core Properties

A summary of the key physicochemical data for this compound is presented below.

PropertyValueSource(s)
CAS Number 6291-65-2[3][4][5]
Molecular Formula CH₂K₂O₆S₂[3][5][6]
Molecular Weight 252.35 g/mol [3][5][6]
Appearance White crystalline powder/solid[1][7]
Density 1.622 g/cm³ (at 20°C)[3][8]
Water Solubility 34.438 g/L (at 20°C)[3][8]
Hydrogen Bond Acceptors 6[3][6]
Hydrogen Bond Donors 0[3][6]
Topological Polar Surface Area 131 Ų[6]
Molecular Structure

The methanedisulfonate anion consists of a central carbon atom bonded to two sulfonate groups (-SO₃⁻). This structure is symmetrical and highly polar. The two potassium cations (K⁺) are ionically bonded to the sulfonate groups.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

While early synthetic routes for the parent methanedisulfonic acid were plagued by byproducts, a higher-yielding and more direct synthesis for its potassium salt was developed by Hilmar Johannes Backer in 1929.[2] This method remains a cornerstone for the production of this compound.

The causality behind this choice of reactants is clear: Dichloromethane provides the central methylene (-CH₂-) bridge, while potassium sulfite acts as a robust and readily available sulfonating agent. The use of hydrothermal conditions provides the necessary activation energy to overcome the kinetic barrier of the nucleophilic substitution reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products CH2Cl2 Dichloromethane (CH₂Cl₂) Reaction Hydrothermal Reaction (e.g., 70-90°C in aqueous solution) CH2Cl2->Reaction 1 molar equivalent K2SO3 Potassium Sulfite (K₂SO₃) K2SO3->Reaction ~2 molar equivalents DMDS This compound (CH₂(SO₃K)₂) Reaction->DMDS Primary Product KCl Potassium Chloride (KCl) Reaction->KCl Byproduct

Caption: Backer synthesis workflow for this compound.

Laboratory-Scale Synthesis Protocol (Backer Method)

This protocol is a generalized representation of the synthesis.[2][9]

  • Preparation of Sulfite Solution: Prepare an aqueous solution containing approximately two molar equivalents of potassium sulfite (K₂SO₃).

  • Heating: Heat the potassium sulfite solution to a temperature range of 70°C to 90°C with stirring.

  • Reactant Addition: Slowly add one molar equivalent of dichloromethane (CH₂Cl₂) to the heated sulfite solution. Maintain the temperature and vigorous stirring to facilitate the reaction between the organic and aqueous phases.

  • Reaction Completion: Allow the reaction to proceed for several hours until completion. The progress can be monitored by techniques such as titration or chromatography.

  • Product Isolation: Upon completion, the desired this compound salt will be in the aqueous solution along with the potassium chloride byproduct.

  • Purification: The product can be separated and purified from the potassium chloride byproduct through fractional crystallization, leveraging the different solubility profiles of the two salts. The purified product is then dried to yield a crystalline powder.

Key Applications

The industrial utility of this compound stems from its chemical stability and its function as a catalyst or additive, primarily in electroplating.

Hard Chrome Electroplating

The most prominent application of DMDS is as a catalyst or accelerator additive in hard chrome plating baths.[1][7] The traditional sulfate-based catalysts in chromium plating baths can be supplemented or partially replaced with DMDS.

The scientific rationale for its use is its ability to modify the electrochemical deposition process. It improves the performance of the plating bath in several key areas:

  • Enhanced Brightness and Hardness: It contributes to a brighter and harder chromium coating.[10]

  • Improved Corrosion Resistance: The resulting coating exhibits a higher number of microcracks, which paradoxically improves corrosion resistance by distributing stress and preventing larger, more catastrophic cracks from forming.[10]

  • Anode Protection: It can significantly reduce the corrosion of the lead anodes used in the plating process.[10]

Application_Logic substance This compound Catalyst & Accelerator application Application Hard Chrome Plating substance:p1->application:a1 Functions as outcomes Performance Outcomes Brighter Surface Higher Coating Hardness Improved Corrosion Resistance application->outcomes Leads to

Caption: Logic diagram for the primary application of DMDS.

Other and Emerging Applications
  • Chemical Intermediate: It serves as a building block in organic and pharmaceutical synthesis.[11][12] It can be a precursor for compounds like carbamidine, which is an activating agent.[13]

  • Electrolyte Additives in Batteries: While DMDS itself is not widely cited, related sulfur-containing organic compounds like ethylene sulfate (DTD) and methylene methanedisulfonate (MMDS) are being heavily researched as electrolyte additives for lithium-ion and potassium-ion batteries.[14][15][16] These additives help form a more stable solid-electrolyte interphase (SEI) on the electrode surface, improving battery life and performance. The underlying chemistry of the sulfonate group in DMDS suggests its potential for investigation in this rapidly evolving field.

  • Pharmaceutical Research: There are mentions of its use as a metal chelator, potentially for treating conditions involving metal ion imbalances like Wilson's disease, and as an anti-inflammatory agent.[13]

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical. This compound is classified as an irritant.[3][17][18]

GHS Hazard Classification
PictogramHazard Code(s)Hazard Statement(s)

Xi; H315, H319, H335Irritant; Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][18]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side protection, and a lab coat. If dust is generated, respiratory protection should be used.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for several minutes and seek medical advice.[18]

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[18]

  • Storage: Store in a cool, dry place.[11] Keep the container tightly closed in a well-ventilated environment to prevent moisture absorption.[11]

Conclusion

This compound is a specialized organosulfur salt with well-defined physicochemical properties. While its primary, field-proven application is as a high-performance catalyst in the hard chrome plating industry, its structural similarity to emerging battery electrolyte additives points toward potential future research avenues. Its synthesis is straightforward and high-yielding, ensuring its availability for industrial and research purposes. Adherence to established safety protocols is essential when handling this compound to mitigate its irritant properties. This guide serves as a foundational document for any scientist or engineer seeking to understand and utilize this compound in their work.

References

  • Dipotassium methanedisulfon
  • Methanesulfonic Acid | CH4O3S | CID 6395. PubChem. [Link]
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  • METHANE SULPHONIC ACID 70%.
  • Methanedisulfonic acid,potassium salt | 6291-65-2 | D
  • Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2. Todini Chemicals. [Link]
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  • Methane disulfonic acid, dipotassium salt | CH2K2O6S2 | CID 517177. PubChem. [Link]
  • This compound CAS#: 6291-65-2.
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  • Chem 14D – Spring 2013 pKa Table. UCLA Chemistry and Biochemistry. [Link]
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  • 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. [Link]
  • System: Dipotassium methanedisulfon
  • Fluorosulfonamide-type Electrolyte Additives for Long-Life K-Ion Batteries.
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  • Cas 6291-65-2,Dipotassium methanedisulfon
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  • Experimental (FT-IR, FT-Raman, H-1, C-13 NMR) and theoretical study of alkali metal syringates.
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The Synthesis of Dipotassium Methanedisulfonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of dipotassium methanedisulfonate, a versatile organosulfur compound with applications in various chemical and pharmaceutical domains. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the most effective synthetic methodologies. The guide emphasizes the scientific principles underpinning the synthesis, provides detailed experimental protocols, and discusses critical parameters for achieving high yield and purity. By integrating historical context with modern practical insights, this whitepaper serves as a valuable resource for both academic and industrial laboratories.

Introduction: The Significance of this compound

This compound, with the chemical formula CH₂(SO₃K)₂, is the dipotassium salt of methanedisulfonic acid. Its utility stems from its properties as a stable, water-soluble source of the methanedisulfonate dianion. This compound and its derivatives find applications as catalysts, additives in electroplating processes, and as intermediates in organic synthesis.[1][2][3] In the pharmaceutical industry, the sulfonate functional group is a key component of many drug molecules, valued for its ability to improve aqueous solubility and pharmacokinetic profiles. Understanding the synthesis of foundational building blocks like this compound is therefore of significant importance.

Historically, the synthesis of methanedisulfonic acid and its salts was fraught with challenges, including the use of hazardous reagents and the formation of numerous byproducts.[4] Early methods, such as the reaction of acetylene with fuming sulfuric acid, were inefficient and impractical for large-scale production.[4] A significant advancement came in 1929 with the work of Hilmar Johannes Backer, who developed a higher-yielding synthesis by treating dichloromethane with potassium sulfite under hydrothermal conditions.[4][5] This approach remains a cornerstone for the preparation of this compound.

This guide will focus on a detailed exposition of a robust and reproducible synthesis of this compound, drawing upon the principles of Backer's method and incorporating modern laboratory techniques and safety considerations.

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound from dichloromethane and potassium sulfite is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a double substitution mechanism, where the sulfite ion (SO₃²⁻) acts as the nucleophile, displacing the chloride ions from the dichloromethane molecule.

Synthesis_Mechanism

The reaction is typically carried out in an aqueous solution under elevated temperature and pressure (hydrothermal conditions) to enhance the solubility of the reactants and increase the reaction rate. The use of an autoclave or a sealed reaction vessel is necessary to maintain these conditions.

Detailed Experimental Protocol

The following protocol is a comprehensive, step-by-step guide for the synthesis of this compound, based on the principles of the Backer synthesis and analogous procedures reported in the literature.[6]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
Dichloromethane (CH₂Cl₂)ACS Reagent Grade, ≥99.5%Sigma-Aldrich
Potassium Sulfite (K₂SO₃)Anhydrous, ≥97%Alfa Aesar
Deionized WaterType II or betterMillipore
Autoclave/Pressure ReactorStainless steel, with stirringParr Instrument Company
Buchner Funnel and FlaskAppropriate sizeVWR
Filter PaperWhatman No. 1 or equivalentGE Healthcare
Rotary EvaporatorStandard laboratory gradeBuchi
Drying OvenVacuum-capableThermo Fisher Scientific
Step-by-Step Synthesis Procedure

Synthesis_Workflow

1. Reaction Setup:

  • In a 500 mL stainless steel autoclave equipped with a mechanical stirrer, dissolve 63.2 g (0.4 mol) of anhydrous potassium sulfite in 200 mL of deionized water.

  • To this solution, add 17.0 g (0.2 mol) of dichloromethane.

2. Hydrothermal Reaction:

  • Seal the autoclave securely.

  • Begin stirring the reaction mixture at a moderate speed (e.g., 300 rpm).

  • Heat the autoclave to an internal temperature of 180°C.[6] The pressure will rise due to the vapor pressure of water and dichloromethane at this temperature.

  • Maintain the reaction at 180°C for 10 hours.[6]

3. Work-up and Isolation:

  • After 10 hours, turn off the heating and allow the autoclave to cool to room temperature overnight.

  • Once cooled, carefully vent any residual pressure in a fume hood.

  • Open the autoclave and transfer the resulting slurry to a beaker.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two 50 mL portions of cold ethanol to remove any unreacted dichloromethane and water-soluble impurities.

4. Purification and Drying:

  • The primary purification is achieved through the washing steps. For higher purity, recrystallization from a minimal amount of hot water can be performed, though this may lead to some product loss due to its water solubility.

  • Transfer the washed product to a clean, pre-weighed crystallizing dish.

  • Dry the product in a vacuum oven at 80-100°C until a constant weight is achieved.

5. Yield and Characterization:

  • The expected yield of this compound is typically in the range of 75-85%.

  • The final product should be a white crystalline solid.

  • Characterize the product using appropriate analytical techniques (see Section 4).

Safety Considerations
  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7][8]

  • High-Pressure Reactions: The use of an autoclave requires proper training and adherence to the manufacturer's safety guidelines. Ensure the autoclave is rated for the temperatures and pressures that will be generated during the reaction.

  • Depressurization: Venting the autoclave should be done slowly and in a controlled manner to avoid rapid release of pressure and potential aerosolization of the reaction mixture.

Product Characterization and Quality Control

To ensure the successful synthesis of high-purity this compound, a thorough characterization of the final product is essential.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for confirming the presence of the sulfonate functional groups. The IR spectrum of this compound will exhibit characteristic strong absorption bands corresponding to the S=O and C-S bond vibrations. A reference IR spectrum is available from the NIST WebBook, which can be used for comparison.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a suitable solvent such as D₂O, the proton NMR spectrum of this compound will show a singlet for the two equivalent protons of the methylene group (CH₂). The chemical shift of this peak will be influenced by the electron-withdrawing nature of the two sulfonate groups.

  • ¹³C NMR: The carbon-13 NMR spectrum will similarly show a single resonance for the methylene carbon.

  • ³⁹K NMR: For advanced characterization, solid-state ³⁹K NMR spectroscopy can provide information about the local environment of the potassium ions in the crystal lattice.

Elemental Analysis

Combustion analysis can be used to determine the elemental composition (C, H, K, O, S) of the synthesized compound, providing a quantitative measure of its purity.

Conclusion

The synthesis of this compound via the hydrothermal reaction of dichloromethane and potassium sulfite is a robust and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction parameters and adhering to safety protocols, researchers can consistently obtain high yields of a pure product. The detailed protocol and characterization guidance provided in this technical guide are intended to empower scientists in their research and development endeavors, facilitating the synthesis of this important building block for a wide range of applications.

References

  • Wikipedia. Methanedisulfonic acid. [Link]
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  • Parker, S. F., Lennon, D., & Al-Saqer, M. (2020). Structure and vibrational spectroscopy of lithium and potassium methanesulfonates. Scientific reports, 10(1), 1-10. [Link]
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  • ResearchGate. (2015, April 20).
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An In-depth Technical Guide to Methanedisulfonic Acid Dipotassium Salt: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As the landscape of pharmaceutical sciences and materials research continues to evolve, the exploration of unique chemical entities with diverse functionalities is paramount. Methanedisulfonic acid dipotassium salt, a seemingly simple organosulfur compound, presents a compelling case for closer examination. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a simple recitation of facts to provide a deeper understanding of its core properties, synthesis, and potential, albeit not yet fully realized, applications in drug development and other advanced fields. Every piece of technical data and every protocol is presented with the aim of ensuring scientific integrity and empowering researchers to make informed decisions.

Core Chemical and Physical Characteristics

A foundational understanding of a compound begins with its fundamental properties. Methanedisulfonic acid dipotassium salt, with the chemical formula CH₂K₂O₆S₂, is the dipotassium salt of methanedisulfonic acid.[1] Its identity is well-established across chemical databases.

PropertyValueSource(s)
Molecular Formula CH₂K₂O₆S₂[1]
Molecular Weight 252.35 g/mol [1]
IUPAC Name dipotassium;methanedisulfonate[1]
CAS Number 6291-65-2[2][3][4][5][6][7][8][9]
Synonyms Dipotassium methanedisulfonate, Potassium methanedisulfonate[3][7]
Appearance White crystalline solid[9]
Form Solid[2]
Purity ≥97%, ≥99.0% (T) available commercially[3][4][5]
Water Solubility High[10]
SMILES C(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+][1][11]

Synthesis and Purification: A Protocol Deep Dive

The synthesis of methanedisulfonic acid salts has a historical basis, with a notable high-yielding method developed by Hilmar Johannes Backer in 1929. This process involves the treatment of dichloromethane (CH₂Cl₂) with potassium sulfite under hydrothermal conditions.

Synthesis Workflow

The synthesis can be visualized as a nucleophilic substitution reaction where the sulfite ions displace the chloride ions from the dichloromethane backbone.

SynthesisWorkflow DCM Dichloromethane (CH₂Cl₂) Intermediate Reaction Mixture (Hydrothermal Conditions) DCM->Intermediate K2SO3 Potassium Sulfite (K₂SO₃) K2SO3->Intermediate Product Methanedisulfonic Acid Dipotassium Salt (CH₂(SO₃K)₂) Intermediate->Product Byproduct Potassium Chloride (KCl) Intermediate->Byproduct

Caption: Synthesis of Methanedisulfonic Acid Dipotassium Salt.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized representation based on established chemical principles.

Materials:

  • Dichloromethane (CH₂Cl₂)

  • Potassium sulfite (K₂SO₃)

  • Deionized water

  • High-pressure reactor (autoclave)

Procedure:

  • Prepare an aqueous solution of potassium sulfite.

  • Add dichloromethane to the potassium sulfite solution in the high-pressure reactor.

  • Seal the reactor and heat to the appropriate temperature and pressure for the reaction to proceed.

  • Maintain the reaction conditions for a set period to ensure complete conversion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The resulting mixture will contain the desired product, methanedisulfonic acid dipotassium salt, and the byproduct, potassium chloride.

Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts, primarily potassium chloride. Recrystallization is a suitable method for this purpose, leveraging the differential solubility of the product and impurities in a given solvent system.[12][13]

Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent mixture in which methanedisulfonic acid dipotassium salt is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Water is a likely candidate due to the ionic nature of the salt.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point to create a saturated solution.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Potential Applications in Drug Development and Beyond

While concrete, widespread applications in marketed pharmaceuticals are not prominently documented, the chemical properties of methanedisulfonic acid dipotassium salt suggest several areas of interest for research and development.

Metal Chelation: A Plausible Role in Wilson's Disease?

Several chemical suppliers describe methanedisulfonic acid dipotassium salt as a metal chelator for the treatment of Wilson's disease.[6][11] This genetic disorder leads to an accumulation of copper in the body. The proposed mechanism is that the sulfonate groups of the molecule can bind to copper ions, forming a complex that can be excreted from the body.

While this is a chemically plausible hypothesis, it is crucial to note that this claim is not yet substantiated by robust, peer-reviewed clinical studies. The established treatments for Wilson's disease primarily involve drugs like penicillamine and trientine.[9]

Experimental Validation: Copper Chelation Assay

To experimentally verify the copper-chelating ability of methanedisulfonic acid dipotassium salt, a spectrophotometric assay can be employed.

Principle: This assay is based on the competition between the test compound and a colorimetric indicator for copper ions. A reduction in the color intensity of the indicator-copper complex in the presence of the test compound indicates chelation.

Protocol Outline:

  • Prepare solutions of methanedisulfonic acid dipotassium salt, a copper salt (e.g., CuSO₄), and a suitable indicator (e.g., pyrocatechol violet).

  • In a multi-well plate, add the copper solution and the indicator to create a colored complex.

  • Add varying concentrations of methanedisulfonic acid dipotassium salt to the wells.

  • Incubate the plate for a set period to allow for the chelation reaction to reach equilibrium.

  • Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the indicator-copper complex.

  • A decrease in absorbance with increasing concentration of the test compound indicates copper chelation. A known chelator like EDTA should be used as a positive control.[15]

ChelationAssay cluster_control Control Well cluster_test Test Well Copper Copper Ions (Cu²⁺) Complex Colored Complex Copper->Complex Indicator Indicator Indicator->Complex Absorbance Measure Absorbance Complex->Absorbance High Absorbance Copper2 Copper Ions (Cu²⁺) ChelatedComplex Chelated Complex (Colorless) Copper2->ChelatedComplex MDADS Methanedisulfonic Acid Dipotassium Salt MDADS->ChelatedComplex ChelatedComplex->Absorbance Low Absorbance

Caption: Principle of a Competitive Copper Chelation Assay.

Anti-Inflammatory Potential via Prostaglandin Synthesis Inhibition

Another purported application is its role as an anti-inflammatory agent through the inhibition of prostaglandin synthesis.[6][11] Prostaglandins are lipid compounds that are involved in the inflammatory response. Their synthesis is mediated by cyclooxygenase (COX) enzymes.

The presence of sulfonate groups is a common feature in some anti-inflammatory drugs. It is hypothesized that the sulfonate moieties of methanedisulfonic acid dipotassium salt could interact with the active site of COX enzymes, thereby inhibiting their activity and reducing prostaglandin production.

Signaling Pathway: Prostaglandin E₂ Synthesis

The synthesis of prostaglandin E₂ (PGE₂) is a key pathway in inflammation.

ProstaglandinPathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGES Prostaglandin E Synthase (PGES) PGH2->PGES PGE2 Prostaglandin E₂ (PGE₂) (Inflammation) PGES->PGE2 MDADS Methanedisulfonic Acid Dipotassium Salt (Hypothesized Inhibitor) MDADS->COX Inhibition?

Caption: Hypothesized Inhibition of the Prostaglandin E₂ Synthesis Pathway.

Experimental Validation: Cyclooxygenase (COX) Inhibition Assay

To investigate the inhibitory effect of methanedisulfonic acid dipotassium salt on COX enzymes, an in vitro assay can be performed.[16][17][18]

Principle: This assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by isolated COX-1 and COX-2 enzymes. A reduction in prostaglandin production in the presence of the test compound indicates inhibition.

Protocol Outline:

  • Prepare solutions of methanedisulfonic acid dipotassium salt, arachidonic acid, and purified COX-1 and COX-2 enzymes.

  • In separate reactions, incubate each COX enzyme with arachidonic acid in the presence and absence of varying concentrations of methanedisulfonic acid dipotassium salt.

  • Stop the enzymatic reaction after a specific time.

  • Quantify the amount of PGE₂ produced in each reaction using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[19]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Role as a Pharmaceutical Intermediate and in Formulations

Methanedisulfonic acid dipotassium salt is also marketed as an intermediate for pharmaceutical and organic synthesis.[2][3][5][20] Its bifunctional nature, with two sulfonate groups, could make it a useful building block or counterion in the synthesis of more complex molecules. For instance, it is mentioned that it may interact with Pantoprazole Sodium Lyophilized for formulating medications related to stomach acid reduction.[2]

Analytical Characterization

Comprehensive characterization is essential for confirming the identity and purity of any chemical compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: An IR spectrum of methanedisulfonic acid dipotassium salt is available in the NIST WebBook, which can be used for identification by comparing the vibrational modes of the functional groups.[21]

Crystallographic Analysis

To date, a published single-crystal X-ray diffraction structure for methanedisulfonic acid dipotassium salt has not been identified in the common databases. Obtaining such a structure would provide definitive proof of its three-dimensional arrangement in the solid state and would be a valuable contribution to the chemical literature.[24][25][26][27][28]

Safety and Handling

Methanedisulfonic acid dipotassium salt is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

Methanedisulfonic acid dipotassium salt is a readily accessible compound with well-defined physical and chemical properties. While its application in electroplating is established, its potential in the pharmaceutical arena remains largely speculative and requires rigorous scientific validation. The claims of its utility as a copper chelator and an anti-inflammatory agent are intriguing but necessitate dedicated research to move from anecdotal evidence to substantiated fact.

For drug development professionals, this compound currently represents an early-stage exploratory molecule. The provided experimental frameworks for validating its purported biological activities can serve as a starting point for such investigations. Further research into its synthesis optimization, detailed analytical characterization, and, most importantly, in-depth biological evaluation is warranted to unlock its full potential.

References

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An In-depth Technical Guide to Dipotassium Methanedisulfonate: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of dipotassium methanedisulfonate, a compound often referred to by its synonym, dipotassium methionate. We will delve into its historical discovery, evolution of its synthesis, and its contemporary applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. This document aims to be a definitive resource, elucidating the scientific integrity and practical utility of this chemical entity.

Clarification of Nomenclature: Methionate vs. Methionine

It is crucial to begin by addressing a common point of confusion. The term "dipotassium methionate" is often used interchangeably with this compound. The "methionate" in this context refers to the salt of methanedisulfonic acid (also known as methionic acid). This is chemically distinct from methionine, which is an essential amino acid. While both are sulfur-containing organic molecules, their structures and biological roles are entirely different. This guide will focus exclusively on this compound.

The Historical Trajectory of Methanedisulfonic Acid and its Salts

The journey of this compound begins with the discovery of its parent acid, methanedisulfonic acid. The initial synthesis was an unintentional discovery in 1833 by Gustav Magnus, who observed it as a byproduct during his experiments on the synthesis of diethyl ether from ethanol and sulfuric acid.

Over the subsequent decades, several chemists contributed to the understanding and synthesis of methanedisulfonic acid and its salts:

  • 1856: Adolph Strecker conducted a more detailed analysis of various "methionate" salts and improved the synthesis method.

  • 1897: Georg Schroeter developed an alternative synthetic route. However, these early methods were often inefficient and produced numerous byproducts.

  • 1929: A significant breakthrough came from Hilmar Johannes Backer, who devised a higher-yielding synthesis of a methionate salt by treating dichloromethane with potassium sulfite under hydrothermal conditions. This method laid the foundation for the modern production of this compound.

Chemical Properties and Synthesis

This compound is a stable, water-soluble salt with the chemical formula CH₂K₂O₆S₂. Its chemical structure is characterized by a central methylene group bonded to two sulfonate groups, with potassium ions as counterions.

PropertyValue
Chemical Formula CH₂K₂O₆S₂
Molecular Weight 252.35 g/mol
CAS Number 6291-65-2
Appearance White crystalline powder
Solubility in Water Soluble

The synthesis of this compound, based on Backer's work, is a well-established industrial process. The reaction involves the nucleophilic substitution of the chlorine atoms in dichloromethane by sulfite ions from potassium sulfite.

  • Reaction Setup: A high-pressure reactor is charged with dichloromethane (CH₂Cl₂) and a stoichiometric excess of potassium sulfite (K₂SO₃) in an aqueous solution.

  • Hydrothermal Reaction: The reactor is sealed and heated to a temperature typically in the range of 150-200°C. The elevated pressure and temperature facilitate the displacement of the chloride ions.

  • Reaction Monitoring: The reaction progress is monitored by analyzing aliquots for the consumption of starting materials and the formation of the product.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the resulting solution is filtered to remove any unreacted solids. The filtrate, containing this compound and potassium chloride, is then concentrated.

  • Purification: The this compound is purified by recrystallization. Due to its lower solubility in certain organic solvents compared to potassium chloride, a solvent-antisolvent crystallization method can be employed to achieve high purity.

  • Drying and Characterization: The purified crystals are dried under vacuum to remove any residual solvent. The final product is characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Synthesis_of_Dipotassium_Methanedisulfonate CH2Cl2 Dichloromethane (CH₂Cl₂) product This compound (CH₂(SO₃K)₂) CH2Cl2->product + 2 K₂SO₃ (Aqueous, Heat, Pressure) K2SO3 Potassium Sulfite (K₂SO₃) K2SO3->product KCl Potassium Chloride (KCl) product->KCl + 2 KCl

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves multiple roles in the pharmaceutical and chemical industries, ranging from a versatile building block in organic synthesis to a specialized therapeutic agent.

The presence of two highly functionalized sulfonate groups makes this compound a valuable precursor in the synthesis of more complex molecules. It can be used as a starting material for the introduction of the methanedisulfonyl moiety into organic compounds, which can be of interest in the development of new chemical entities with potential therapeutic properties. It is also a precursor for carbamidine, which is an activating agent for amines and thiols[1].

One of the notable therapeutic applications of this compound is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the body. This compound acts as a metal chelator, binding to copper ions to form a stable complex that can be excreted from the body[1]. This chelation therapy helps to reduce copper overload and mitigate the toxic effects of the metal on various organs, particularly the liver and brain.

Chelation_Mechanism MSAD This compound Complex MSAD-Cu Complex MSAD->Complex Binds to Cu Copper Ions (Cu²⁺) Cu->Complex Excretion Excretion Complex->Excretion Leads to

Caption: Chelation Mechanism in Wilson's Disease.

Preliminary research suggests that this compound may possess anti-inflammatory properties[1]. This effect is thought to be mediated, at least in part, by its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. Further investigation is required to fully elucidate the mechanism of action and to explore the potential of this compound as a novel anti-inflammatory agent.

Sulfonic acid salts, in general, are widely used in the pharmaceutical industry to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The formation of a salt can enhance the solubility, dissolution rate, stability, and bioavailability of a drug. While specific examples of this compound as an excipient in marketed drugs are not extensively documented in publicly available literature, its properties as a stable, water-soluble salt make it a candidate for such applications. It can be considered in pre-formulation studies for new chemical entities, particularly for basic drugs that require salt formation to improve their pharmaceutical properties.

Conclusion

This compound, a compound with a rich history rooted in 19th-century organic chemistry, has evolved into a chemical with diverse and important applications. From its role as a key intermediate in chemical synthesis to its therapeutic use as a metal chelator, it continues to be a subject of interest for researchers and drug development professionals. A clear understanding of its chemical properties, synthesis, and biological activities is essential for harnessing its full potential in the development of new and improved therapies.

References

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An In-depth Technical Guide to Dipotassium Methanedisulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dipotassium Methanedisulfonate (CAS No. 6291-65-2), a compound with unique properties relevant to chemical synthesis and pharmaceutical sciences. As Senior Application Scientist, my objective is to present this information not as a mere collection of data, but as a practical resource grounded in scientific principles, guiding researchers through its synthesis, characterization, and potential applications, with a focus on the rationale behind the described methodologies.

Core Molecular and Physicochemical Profile

This compound, also known as dipotassium methionate, is the potassium salt of methanedisulfonic acid. Its structure, featuring a central methylene group flanked by two sulfonate moieties, imparts high polarity and aqueous solubility. The parent acid, methanedisulfonic acid, is a strong acid, with a predicted pKa of -0.71, comparable to sulfuric acid, meaning the dipotassium salt is stable and fully ionized in aqueous solutions.[1]

Key Physicochemical Data

A summary of the core physicochemical properties of this compound is presented in Table 1. This data is fundamental for its handling, formulation, and application.

PropertyValueSource(s)
CAS Number 6291-65-2[2]
Molecular Formula CH₂K₂O₆S₂[2]
Molecular Weight 252.35 g/mol [2]
Appearance White crystalline solid[3]
Water Solubility 34.438 g/L at 20°C[2]
Density 1.622 g/cm³ at 20°C[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 6[2]
Topological Polar Surface Area (TPSA) 131 Ų
Canonical SMILES C(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+][2]

Synthesis and Purification

The synthesis of this compound is a critical aspect for its use in research and development. The most cited method is based on the work of H.J. Backer from 1929, which involves the nucleophilic substitution of dichloromethane with potassium sulfite under hydrothermal conditions.[1][4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Figure 1: Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants: Dichloromethane (CH₂Cl₂) Potassium Sulfite (K₂SO₃) Aqueous Solution Autoclave Reaction Vessel: High-Pressure Autoclave Reactants->Autoclave Charge Reaction Hydrothermal Reaction (e.g., 150-160°C, 2 hours) Nucleophilic Substitution Autoclave->Reaction Heat & Pressurize Cooling Cool & Depressurize Reaction->Cooling Filtration Initial Filtration (Remove unreacted K₂SO₃) Cooling->Filtration Concentration Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration Recrystallization Recrystallization (e.g., from aqueous ethanol) Concentration->Recrystallization Isolation Isolate Crystals (Vacuum Filtration) Recrystallization->Isolation Drying Dry Product (Vacuum Oven) Isolation->Drying FinalProduct FinalProduct Drying->FinalProduct Pure Dipotassium Methanedisulfonate

Caption: Figure 1: Synthesis and Purification Workflow.

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure based on the Backer synthesis.[1][4] Causality: The use of a high-pressure autoclave is necessary to achieve the temperatures required for the reaction to proceed in an aqueous medium, as dichloromethane is volatile. Potassium sulfite acts as the source of the sulfonate groups.

Materials:

  • Dichloromethane (CH₂Cl₂)

  • Potassium sulfite (K₂SO₃)

  • Deionized water

  • Ethanol

Equipment:

  • High-pressure laboratory autoclave with stirring mechanism

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Reactant Preparation: Prepare an aqueous solution of potassium sulfite (e.g., 2 molar equivalents in deionized water).

  • Reaction Setup: Charge the autoclave with the potassium sulfite solution and dichloromethane (1 molar equivalent).

  • Reaction Conditions: Seal the autoclave and heat to 150-160°C with stirring for 2-3 hours. The pressure will increase due to the vapor pressure of the reactants at this temperature.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and safely vent any excess pressure.

  • Purification:

    • Filter the resulting mixture to remove any unreacted potassium sulfite.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

    • Recrystallize the crude product from a suitable solvent system, such as an aqueous ethanol mixture, to yield pure white crystals of this compound.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80°C) to remove any residual solvent.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: An IR spectrum provides confirmation of the functional groups present. The spectrum for this compound is available in the NIST Chemistry WebBook and can be used as a reference.[4] Key expected absorptions would be strong S=O stretching bands characteristic of sulfonate groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In D₂O, a single sharp singlet is expected for the two equivalent protons of the methylene (-CH₂-) group. The chemical shift would be influenced by the strong electron-withdrawing nature of the two sulfonate groups.

    • ¹³C NMR: A single resonance is expected for the methylene carbon, again shifted downfield due to the deshielding effect of the adjacent sulfonate groups. (Note: As of the last update, publicly available experimental NMR spectra for this specific compound are scarce. The above are predictions based on its chemical structure.)

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is a suitable technique for characterizing the methanedisulfonate anion. The expected [M-2K]²⁻ ion would have an m/z corresponding to the dianion. In positive ion mode, adducts with potassium, such as [M-K]⁺, may be observed.[5]

Chromatographic Analysis

Ion chromatography (IC) is a powerful technique for the quantification of this compound, either by analyzing the methanedisulfonate anion or the potassium cation.

Exemplary Ion Chromatography Protocol (Anion Analysis):

  • Column: A high-capacity anion exchange column (e.g., Dionex IonPac™ AS11-HC).

  • Mobile Phase: A potassium hydroxide (KOH) gradient.[6]

  • Detection: Suppressed conductivity detection.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Use a certified standard of this compound to prepare a calibration curve.

Applications in Drug Development

While this compound is used in other industries, such as electroplating, its properties make it a candidate for investigation in pharmaceutical development.

Potential as a Pharmaceutical Counterion

The formation of salts is a common and effective strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[7][8] Sulfonic acid salts, in general, are known for their high thermal stability and propensity to form crystalline solids.[9][10]

Rationale for Use:

  • High Stability: The methanedisulfonate dianion is the conjugate base of a very strong acid, making it chemically stable and less likely to react with the API.[1]

  • Divalency: Its divalent nature allows it to form salts with two molecules of a monobasic API or one molecule of a dibasic API, potentially leading to unique crystal packing and physicochemical properties.

  • Hydrophilicity: The high polarity of the methanedisulfonate moiety can significantly enhance the aqueous solubility of a poorly soluble API.

Experimental Workflow for Counterion Screening:

The following diagram outlines a typical workflow for evaluating this compound as a potential counterion for a new chemical entity (NCE).

CounterionScreening Figure 2: Workflow for Counterion Screening Start NCE (API) SaltFormation Salt Formation Attempts (Varying Solvents & Stoichiometry with this compound) Start->SaltFormation Isolation Isolation of Solid Forms SaltFormation->Isolation Characterization Physicochemical Characterization Isolation->Characterization Solubility Aqueous Solubility & Dissolution Rate Characterization->Solubility Stability Physical & Chemical Stability (Temperature, Humidity) Characterization->Stability Hygroscopicity Hygroscopicity Assessment Characterization->Hygroscopicity SolidState Solid-State Analysis (XRPD, DSC, TGA) Characterization->SolidState Decision Decision: Proceed to Further Development? Solubility->Decision Stability->Decision Hygroscopicity->Decision SolidState->Decision

Caption: Figure 2: Workflow for Counterion Screening.

Role as a Metal Chelator: A Clarification

Some commercial sources suggest this compound as a metal chelator for conditions like Wilson's disease.[2] However, a thorough review of the scientific literature does not support this claim. Wilson's disease treatment relies on established chelating agents like D-penicillamine and trientine, which have specific functional groups (thiols and amines) that effectively bind copper.[11][12][13] While the sulfonate groups on methanedisulfonate can interact with metal ions, they do not form the stable, multidentate chelate complexes required for effective in vivo metal sequestration. Therefore, its use in this context is not substantiated by current scientific evidence.

Stability and Handling

  • Thermal Stability: As a salt of a strong acid and strong base, this compound is expected to be thermally stable.

  • Hydrolytic Stability: The C-S bonds in methanedisulfonate are generally resistant to hydrolysis under typical pharmaceutical processing and storage conditions.[7]

  • Handling: Standard laboratory precautions should be taken, including wearing gloves and eye protection. It is classified as an irritant to the eyes, respiratory system, and skin.[2]

Conclusion

This compound is a chemically stable, highly polar, and water-soluble compound. While its synthesis is well-established, detailed public data on its analytical characterization, particularly NMR, is limited. Its primary potential in drug development lies in its use as a divalent, hydrophilic counterion to modify the physicochemical properties of APIs. Further research into its salt-forming capabilities with a range of drug molecules is warranted to fully explore its utility in pharmaceutical formulation. Claims regarding its use as a clinical metal chelator are not supported by scientific literature. This guide provides the foundational knowledge and methodological considerations for scientists to effectively work with and evaluate this interesting chemical entity.

References

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  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254518).
  • Cater, M. A., et al. (2011). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes. Cancer research, 71(17), 5789–5798.
  • MDPI. (2023). Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection.
  • PubMed Central (PMC). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • PubMed. (2014). Electrospray ionization mass spectrometry of non-covalent complexes formed between N-alkylimidazolium-containing zwitterionic sulfonates and protonated bases.
  • PubMed. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water.
  • PubMed. (2019). Impact of Mixed Counter Ion on Saturation Solubility of Esylate Salt of a Weak Basic Drug to Formulate Physically Stable and Non-Hemolytic Ready to Use Injectable Solution.
  • PubMed. (2021). Modulation of biopharmaceutical properties of acidic drugs using cationic counterions: A critical analysis of FDA-approved pharmaceutical salts.
  • PubMed. (n.d.). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation.
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An In-depth Technical Guide to Methanedisulfonate Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methanedisulfonate salts, derived from the strong organic acid methanedisulfonic acid, represent a class of compounds with significant, albeit specialized, applications across various scientific disciplines. From their utility as additives in electroplating to their emerging role as counterions in pharmaceutical formulations, a comprehensive understanding of their chemical and physical properties is paramount for researchers and drug development professionals. This guide provides a detailed exploration of methanedisulfonate salts, encompassing their fundamental chemistry, synthesis, analytical characterization, and key applications, with a particular focus on their relevance in the pharmaceutical sciences. By synthesizing technical data with practical insights, this document aims to serve as a core reference for scientists working with or considering the use of these versatile compounds.

Introduction: The Chemical Identity of Methanedisulfonate

Methanedisulfonic acid (MDA), also known as methionic acid, is an organosulfur compound with the chemical formula CH₂(SO₃H)₂.[1] It is the simplest disulfonic acid of methane and is characterized by its high acidity, with a predicted pKa of -0.71, comparable to that of sulfuric acid.[1] The corresponding anion, methanedisulfonate, forms the basis of the salts discussed in this guide. It is crucial to distinguish methanedisulfonic acid and its salts from the more commonly known methanesulfonic acid (MSA) and its corresponding mesylate salts. While both are organosulfonic acids, MDA possesses two sulfonic acid groups, imparting distinct properties.

The salts of methanedisulfonic acid, such as disodium methanedisulfonate and dipotassium methanedisulfonate, are typically white, crystalline solids soluble in water.[2] Their stability and solubility make them suitable for a range of applications where a non-oxidizing, strong acid anion is required.

Physicochemical Properties of Methanedisulfonic Acid and Its Salts

A thorough understanding of the physicochemical properties of methanedisulfonic acid and its salts is essential for their effective application. The key properties are summarized in the table below.

PropertyMethanedisulfonic AcidDisodium MethanedisulfonateThis compound
Chemical Formula CH₄O₆S₂CH₂Na₂O₆S₂CH₂K₂O₆S₂
Molar Mass 176.16 g/mol [1]220.13 g/mol [2]252.35 g/mol
Appearance Colorless solid[1]White crystalline solid[2]Solid
Melting Point 138–140 °C[1]Data not availableData not available
Boiling Point 209–210 °C (decomposes)[1]Data not availableData not available
Solubility in Water Miscible[1]Soluble[2]Data not available
Acidity (pKa) -0.71 (predicted)[1]Not applicableNot applicable

Synthesis of Methanedisulfonate Salts

The synthesis of methanedisulfonate salts typically involves the initial preparation of methanedisulfonic acid, followed by neutralization with the appropriate base. Historically, various methods have been employed to synthesize the parent acid, often with challenges related to byproducts.

A higher-yielding synthesis was developed by treating dichloromethane (CH₂Cl₂) with potassium sulfite under hydrothermal conditions to produce the methionate salt directly.[1] More contemporary methods for preparing methanedisulfonic acid involve the reaction of methanesulfonic acid with oleum.[1] A patented method describes the reaction of methanesulfonic acid with sulfur trioxide liquid in a pressure bottle, followed by heating.[3]

Another approach involves the sulfonation of dihalomethanes. For example, a patented method describes the preparation of methanedisulfonic acid through the reaction of a sulfinating reagent with a dihalomethane, followed by acidification.[4]

The general workflow for the synthesis and isolation of a methanedisulfonate salt can be visualized as follows:

SynthesisWorkflow cluster_synthesis Synthesis of Methanedisulfonic Acid cluster_neutralization Salt Formation cluster_purification Purification and Isolation A Starting Materials (e.g., Methanesulfonic Acid + Oleum) B Reaction (Sulfonation) A->B C Crude Methanedisulfonic Acid B->C E Neutralization C->E D Base (e.g., NaOH, KOH) D->E F Methanedisulfonate Salt Solution E->F G Crystallization F->G H Filtration & Drying G->H I Pure Methanedisulfonate Salt H->I

Caption: Generalized workflow for the synthesis of methanedisulfonate salts.

Experimental Protocol: Synthesis of Disodium Methanedisulfonate (Illustrative)

The following is an illustrative protocol based on the principles of sulfonation followed by neutralization.

Materials:

  • Methanesulfonic acid

  • Sulfur trioxide (or oleum)

  • Sodium hydroxide

  • Dichloromethane (for purification)

  • Deionized water

  • Appropriate reaction vessel and glassware

Procedure:

  • Sulfonation: In a suitable pressure-resistant reaction vessel, carefully add methanesulfonic acid.[3]

  • Slowly add sulfur trioxide liquid dropwise while maintaining a controlled temperature (e.g., 30°C) with cooling.[3]

  • After the addition is complete, seal the vessel and heat the reaction mixture (e.g., to 60-160°C) for a specified duration (e.g., 1-24 hours) to form methanedisulfonic acid.[3]

  • Cool the reaction mixture to room temperature.

  • Neutralization: Slowly add the crude methanedisulfonic acid to a cooled aqueous solution of sodium hydroxide, maintaining a neutral pH.

  • Purification: The resulting solution of disodium methanedisulfonate can be concentrated and the product crystallized. Recrystallization from a suitable solvent system may be necessary to achieve high purity.

  • Isolation: Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Applications of Methanedisulfonate Salts

Methanedisulfonate salts have found utility in several industrial and research applications.

  • Electroplating: Disodium methanedisulfonate is used as a special additive in chromium metal electroplating.[2][5]

  • Lithium-Ion Batteries: Methylene methanedisulfonate (MMDS), a derivative, is a high-performance electrolyte additive for lithium-ion batteries.[6] It helps in forming a stable solid electrolyte interphase (SEI) on the electrode surfaces, which can improve the battery's cycling performance and safety, particularly at high temperatures.[6][7]

  • Pharmaceuticals: While less common than mesylates, methanedisulfonate can be used as a counterion in the formation of pharmaceutical salts.[8] The choice of a counterion is a critical step in drug development as it can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[9][10]

The Role of Methanedisulfonate as a Counterion in Drug Development

The selection of an appropriate salt form for a drug candidate is a crucial aspect of pharmaceutical development.[9] Sulfonic acid salts, in general, offer several advantages.[11] The formation of a salt with a strong acid like methanedisulfonic acid can be particularly beneficial for basic drug molecules with poor aqueous solubility.

The process of salt formation involves the interaction of an ionized drug molecule with an oppositely charged counterion, leading to the crystallization of the salt form.[9]

SaltFormation cluster_API Active Pharmaceutical Ingredient (API) cluster_acid Methanedisulfonic Acid cluster_salt Methanedisulfonate Salt API_base Basic API (Drug-NH₂) Salt [Drug-NH₃⁺]₂[CH₂(SO₃⁻)₂] API_base->Salt Protonation MDA CH₂(SO₃H)₂ MDA->Salt Deprotonation

Caption: Formation of a methanedisulfonate salt with a basic API.

The use of sulfonic acids as counterions has been a subject of regulatory scrutiny due to the potential for the formation of genotoxic sulfonate esters.[11][12] However, the formation of these impurities typically requires highly acidic conditions and elevated temperatures, which can often be avoided during the synthesis of the API salt.[13] A thorough understanding of the reaction mechanism is crucial to design salt formation processes that minimize the risk of such impurities.[13]

Analytical Characterization

The characterization of methanedisulfonate salts relies on a combination of analytical techniques to confirm their identity, purity, and solid-state properties.

  • Chromatography: Ion chromatography (IC) with conductivity detection is a powerful technique for the analysis of counterions, including sulfonates.[10] High-performance liquid chromatography (HPLC) can also be employed.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the crystalline salt, providing insights into the interactions between the cation and the methanedisulfonate anion.[14][15][16]

  • Elemental Analysis: Provides the elemental composition of the salt, which can be compared to the theoretical values to assess purity.

Safety and Handling

Methanedisulfonate salts, such as the disodium salt, are generally considered irritating to the eyes, respiratory system, and skin.[17] The toxicological properties of many of these salts have not been fully investigated.[17]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[18]

  • Use with adequate ventilation to minimize dust generation and accumulation.[17]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18]

  • Wash hands thoroughly after handling.[18]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[17][18]

In case of a spill, it is important to vacuum or sweep up the material and place it into a suitable disposal container, avoiding the generation of dust.[17]

Conclusion

Methanedisulfonate salts are a distinct class of compounds with valuable applications in electroplating, energy storage, and as potential counterions in drug development. Their properties, stemming from the strongly acidic nature of methanedisulfonic acid, make them suitable for specific chemical environments. For researchers and drug development professionals, a clear understanding of their synthesis, physicochemical properties, and analytical characterization is essential for their successful and safe application. While the use of sulfonate salts in pharmaceuticals requires careful consideration of potential impurities, the unique properties they can impart to an active pharmaceutical ingredient warrant their continued investigation and consideration in salt selection studies.

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Dipotassium methanedisulfonate purity and grades

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Grades of Dipotassium Methanedisulfonate

Foreword

As a Senior Application Scientist, my experience in the fields of analytical chemistry and pharmaceutical development has consistently underscored a fundamental principle: the success of any experiment, and indeed any product, is inextricably linked to the quality of its starting materials. This compound, a compound of increasing interest, is no exception. Its utility, ranging from a catalyst in industrial processes to a specialized agent in biomedical research, is dictated by its purity. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that nuance and detail are not academic luxuries but practical necessities. We will move beyond a superficial listing of specifications to explore the why—the causal relationships between purity, grade, and experimental outcome. This document is designed to be a self-validating system, grounding every recommendation and protocol in established analytical principles and authoritative standards.

Understanding this compound: Core Properties and Significance

This compound, also known as dipotassium methionate, is an organosulfur compound with the chemical formula CH₂(SO₃K)₂.[1][2] It is the dipotassium salt of methanedisulfonic acid.[3][4]

Chemical Structure and Properties:

  • CAS Number: 6291-65-2[1][3][5][6]

  • Molecular Formula: CH₂K₂O₆S₂[3][6]

  • Molecular Weight: 252.35 g/mol [1][3][7]

  • Appearance: Typically a white crystalline solid or powder.[6][8][9]

  • Solubility: Soluble in water (approx. 40 g/L at 20°C).[9]

Its significance in research and development is multifaceted. In the pharmaceutical industry, it serves as a versatile building block and has been investigated for its properties as a metal chelator.[6][7] This chelating ability is particularly relevant in contexts such as the treatment of Wilson's disease, where copper ion management is critical.[7] Beyond biomedical applications, it is also used as a catalyst or additive in industrial processes like hard chrome electroplating.[8][9] This wide application spectrum necessitates a clear understanding of its purity, as contaminants acceptable in an industrial setting could be catastrophic in a sensitive biological assay or a Good Manufacturing Practice (GMP) synthesis.

The Critical Impact of Purity and Grades

The selection of an appropriate grade of this compound is a critical decision point in experimental design and product development. The grade dictates not only the level of the primary compound but also the profile of potential impurities, which can have profound consequences.

Why Purity Matters:

  • In Research: Impurities can lead to erroneous results by interfering with analytical signals, inhibiting or activating biological pathways non-specifically, or catalyzing unintended side reactions.

  • In Drug Development: For pharmaceutical applications, impurities must be strictly controlled and characterized to ensure the safety, efficacy, and stability of the final drug product. Unidentified impurities can pose toxicological risks and compromise regulatory approval.[6][7]

To address these varying requirements, suppliers typically offer several grades of this compound. The choice of grade represents a balance between cost and the level of quality control required for the specific application.

Comparative Analysis of Available Grades

The following table summarizes the common grades, their typical purity specifications, and their intended applications, providing a clear framework for selection.

GradeTypical Purity AssayKey Characteristics & Common ImpuritiesIntended Applications
Technical Grade < 97%May contain significant levels of synthesis byproducts (e.g., potassium sulfite, chlorides) and water.[4] Specifications are often less stringent.Industrial processes such as electroplating where high purity is not the primary concern.[8][9][10]
Reagent Grade ≥97% to 98%Suitable for general laboratory work. Impurity profiles are not always fully characterized.[3][11]Educational purposes, qualitative analysis, non-critical chemical synthesis.
High-Purity / Analytical Grade ≥99.0%Low levels of specified impurities (e.g., water content ≤1%).[1] Often accompanied by a detailed Certificate of Analysis (CoA).[6]Quantitative analysis, reference standards, sensitive biological assays, and demanding organic synthesis.[1][5]
Pharmaceutical Grade ≥99.0% (often higher)Must be produced under GMP conditions. Stringent limits on elemental impurities, residual solvents, and organic byproducts. Full traceability and documentation are required.Use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) precursor.[6][7]
Logical Framework for Grade Selection

The selection of the appropriate grade is a function of the application's sensitivity to impurities. The following diagram illustrates the decision-making logic.

G cluster_input Application Assessment cluster_decision Grade Selection Pathway cluster_output Recommended Grade Start Define Application Industrial Industrial Process? (e.g., Electroplating) Start->Industrial Is it an... Research Research & Development? Industrial->Research No Tech Technical Grade Industrial->Tech Yes Pharma Pharmaceutical / Clinical? Research->Pharma No Sensitive Sensitive Assay or Quantitative Analysis? Research->Sensitive Yes PharmaGrade Pharmaceutical Grade (GMP) Pharma->PharmaGrade Yes Reagent Reagent Grade Sensitive->Reagent No (General Lab Use) HighPurity High-Purity / Analytical Grade Sensitive->HighPurity Yes

Sources

Methodological & Application

Use of Dipotassium methanedisulfonate in electroplating

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Dipotassium Methanedisulfonate in Electroplating

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview and detailed protocols for the utilization of this compound (CAS: 6291-65-2) in modern electroplating processes. Designed for researchers, chemists, and materials scientists, this guide moves beyond simple procedural lists to explain the fundamental principles and rationale behind the use of this compound, ensuring both scientific integrity and practical applicability.

Introduction: The Shift Towards Advanced Electrolyte Systems

The electroplating industry is undergoing a significant transformation, driven by the dual needs for higher performance coatings and more environmentally responsible processes. For decades, electrolytes based on fluoroboric, fluorosilicic, and sulfuric acids were the industry standard.[1][2] However, concerns over their toxicity, corrosivity, and environmental impact have spurred research into safer, more sustainable alternatives.[2][3]

Methanesulfonic acid (MSA) and its salts, including this compound, have emerged as leading candidates in this new generation of "green" electrolytes.[1][3] These alkanesulfonate-based systems offer a compelling combination of high metal salt solubility, excellent ionic conductivity, low toxicity, and biodegradability.[1][2] this compound, the dipotassium salt of methanedisulfonic acid (MDSA), finds its most prominent role as a specialized additive and catalyst, particularly in hard chromium electroplating.[4][5][6]

This guide will focus primarily on its application in chromium plating, while also situating it within the broader context of methanedisulfonate chemistry in copper and tin electrodeposition.

Core Application: this compound in Hard Chromium Plating

Hard chromium plating is a critical surface finishing process used to enhance wear resistance, reduce friction, and improve corrosion protection. The performance of the plating bath is heavily dependent on its catalytic system. This compound serves as a highly effective catalyst in these formulations.[4][7][8]

Mechanism of Catalysis

In traditional chromium plating baths, sulfate ions (typically from sulfuric acid) act as the catalyst. However, methanedisulfonate ions can offer superior performance. The precise mechanism involves the modification of the cathodic film that forms during the reduction of hexavalent chromium (Cr⁶⁺) to chromium metal (Cr⁰). The methanedisulfonate anion influences the properties of this film, promoting more efficient and uniform deposition of the chromium layer. Its concentration in the bath is a critical parameter that must be closely monitored to ensure consistent plating quality.[5]

Advantages in Chromium Plating Baths
  • High Efficiency: Can lead to higher current efficiencies compared to purely sulfate-catalyzed baths.

  • Improved Deposit Quality: Contributes to harder, smoother, and more uniform chromium deposits.

  • Bath Stability: Methanedisulfonate is chemically stable under the highly oxidizing conditions of a chromic acid bath.[7]

  • Environmental Profile: As part of the move away from more hazardous catalysts, it represents a more modern formulation choice.

Protocol 1: High-Efficiency Hard Chromium Plating Bath

This protocol describes the formulation and operation of a hard chromium bath catalyzed by this compound.

2.3.1 Bath Composition & Operating Parameters

Component/ParameterRangeOptimalRationale
Chromic Acid (CrO₃)200 - 300 g/L250 g/LThe primary source of hexavalent chromium for deposition. This concentration balances conductivity and plating efficiency.
This compound 2.0 - 6.0 g/L5.0 g/LActs as the primary catalyst.[4][5] Concentration is critical; too low reduces efficiency, too high can cause dull deposits.
Trivalent Chromium (Cr³⁺)1.0 - 4.0 g/L2.5 g/LAn essential component of the cathodic film. Typically builds up during operation or can be adjusted at makeup.
Temperature55 - 65 °C60 °CControls deposit hardness, stress, and plating speed. Higher temperatures generally increase plating rate but may reduce hardness.
Cathode Current Density30 - 60 A/dm²45 A/dm²The primary driver of the deposition rate. Must be optimized for the specific geometry of the part being plated.
AnodesLead-Tin (7% Sn) Alloy-Standard insoluble anode for hard chrome plating. The tin alloy reduces anode passivation.
AgitationRecommendedModerateAir or mechanical agitation helps maintain uniform bath temperature and concentration at the cathode surface.

2.3.2 Step-by-Step Bath Preparation

  • Safety First: Don personal protective equipment (PPE), including acid-resistant gloves, apron, and full-face shield. Work in a well-ventilated area with access to an eyewash station. Chromic acid is highly toxic and a known carcinogen.

  • Tank Preparation: Use a suitable tank with a corrosion-resistant liner (e.g., PVC, PTFE).

  • Water Fill: Fill the tank to approximately 70% of its final volume with deionized (DI) water.

  • Chromic Acid Addition: Slowly and carefully add the required amount of flake or crystal chromic acid to the water while stirring. The dissolution process is exothermic; monitor the temperature.

  • Catalyst Addition: Once the chromic acid is fully dissolved, add the pre-weighed this compound. Continue stirring until it is completely dissolved.

  • Final Volume Adjustment: Add DI water to reach the final desired bath volume and stir to ensure homogeneity.

  • Heating and Analysis: Heat the bath to the target operating temperature (60 °C). Take a sample for analysis to confirm that the chromic acid and catalyst concentrations are within the specified ranges before introducing any workpieces.

Workflow for Bath Preparation and Plating

G cluster_prep Bath Preparation cluster_plate Electroplating Process start Start: Safety Check (PPE) fill_tank Fill Tank with 70% DI Water start->fill_tank add_cro3 Slowly Add Chromic Acid fill_tank->add_cro3 Stir continuously add_cat Add this compound add_cro3->add_cat Ensure full dissolution top_off Adjust to Final Volume add_cat->top_off heat_up Heat to Operating Temp (60°C) top_off->heat_up analyze Analyze Bath Composition heat_up->analyze prep_part Substrate Pre-treatment (Degreasing, Etching) analyze->prep_part If OK load_part Load Part into Bath prep_part->load_part apply_current Apply Current (45 A/dm²) load_part->apply_current plate Plate for Required Duration apply_current->plate unload_part Unload Part plate->unload_part post_treat Post-treatment (Rinsing, Baking) unload_part->post_treat finish Finished Part post_treat->finish

Caption: Workflow for chrome bath preparation and the electroplating cycle.

Protocol 2: Analysis of Methanedisulfonate in Chromium Baths

Regular analysis is crucial for bath maintenance. This protocol is based on an ion chromatography method.[5]

  • Sampling: Carefully extract a representative sample from the plating bath.

  • Dilution: Due to the high concentration of interfering chromate ions, a significant and precise dilution is required. A two-step serial dilution to a factor of 1:2500 is recommended.[5]

    • Step 1: Pipette 1.0 mL of the bath sample into a 100 mL volumetric flask and dilute to the mark with DI water (1:100).

    • Step 2: Pipette 1.0 mL of the 1:100 diluted solution into a 25 mL volumetric flask and dilute to the mark (further 1:25).

  • Analysis: Analyze the diluted sample using an ion chromatograph equipped with a conductivity detector.

  • Quantification: Determine the concentration of methanedisulfonate by comparing the peak area to a calibration curve prepared from known standards of this compound.

Methanedisulfonate in Other Electroplating Systems

While the dipotassium salt is primarily associated with chromium plating, the underlying methanedisulfonate chemistry, typically from methanesulfonic acid (MSA), is widely used in other applications, notably for copper and tin.[3][9][10] Understanding this context is vital for a comprehensive grasp of the technology.

Application in Copper Electroplating

Methanesulfonate-based electrolytes are particularly advantageous for copper plating in the electronics industry for applications like filling sub-micron trenches and through-silicon vias (TSVs).[9][11][12]

Key Advantages:

  • High Copper Solubility: MSA allows for the formulation of highly concentrated copper baths, which can support faster plating rates.[1][11]

  • High Conductivity: The electrolyte exhibits excellent ionic conductivity, leading to efficient metal deposition and good "throwing power" (uniform coverage on complex shapes).[1][13]

  • Reduced Corrosion: Methanesulfonate electrolytes are less corrosive to the sensitive copper "seed layers" used in semiconductor manufacturing compared to traditional sulfuric acid baths.[9]

G cluster_msa Methanedisulfonate Electrolytes cluster_trad Traditional Acid Electrolytes (Fluoroboric, Sulfuric) msa High Metal Salt Solubility trad_sol Lower Metal Solubility msa->trad_sol Superior cond Excellent Ionic Conductivity trad_cond Good Conductivity cond->trad_cond Comparable/Superior green Lower Toxicity & Biodegradable trad_green Higher Toxicity & Hazard green->trad_green Superior corr Reduced Substrate Corrosion trad_corr More Corrosive corr->trad_corr Superior

Sources

Application Notes & Protocols: Evaluating Dipotassium Methanedisulfonate as a Novel Electrolyte Additive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stable Battery Electrolytes

The performance, lifespan, and safety of modern energy storage devices, particularly lithium-ion batteries, are intrinsically linked to the stability of the electrolyte and the interfaces it forms with the electrodes. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a corresponding Cathode Electrolyte Interphase (CEI) is critical for preventing continuous electrolyte decomposition, minimizing capacity fade, and ensuring safe operation. Electrolyte additives, even in small concentrations, are a cornerstone of battery engineering, designed to preferentially react and form these protective layers or to scavenge detrimental species within the cell.

This document outlines the scientific rationale and provides a comprehensive experimental protocol for evaluating Dipotassium Methanedisulfonate (DMDS) as a potential electrolyte additive. While extensively used in other fields like electroplating for its ability to produce bright, corrosion-resistant coatings[1], its application in battery electrochemistry is a nascent area of investigation. The presence of two sulfonate groups suggests its potential to contribute favorably to interface chemistry, analogous to other sulfur-containing additives known to enhance battery performance.

This guide is structured to provide a foundational understanding of DMDS, propose a mechanism of action, and detail a rigorous, self-validating protocol for its electrochemical evaluation.

Section 1: Compound Profile & Safety Data

This compound is an organic potassium salt with established industrial uses. A clear understanding of its properties is essential before its incorporation into an electrochemical system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6291-65-2[2]
Molecular Formula CH₂K₂O₆S₂[3][4]
Molecular Weight 252.35 g/mol [2][3]
Synonyms Dipotassium methionate, Methanedisulfonic acid dipotassium salt[1][2][3][5]
Appearance White Solid[6]
Water Solubility 34.438 g/L at 20°C[3][7]
Density 1.622 g/cm³ at 20°C[3][7]

1.1 Handling and Storage

  • Precautions for Safe Handling: Handle in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid creating dust.[2][8]

  • Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry place. The material can be hygroscopic, so exposure to moisture should be avoided.[8][9]

  • Incompatibilities: Avoid strong oxidizing agents.[9]

Based on available safety data sheets, the compound is not classified as hazardous, but standard laboratory hygiene and safety practices are required.[2][6]

Section 2: Proposed Mechanism of Action in a Lithium-Ion Cell

The central hypothesis for using DMDS as an electrolyte additive is its ability to be electrochemically reduced at the anode surface during the initial formation cycles to build a robust, potassium-ion-containing SEI.

Causality Behind the Hypothesis: Sulfur-containing additives are known to be effective in SEI modification. The sulfonate groups in DMDS are highly electronegative, making them prime candidates for reduction at the low potentials of a charged graphite anode. The resulting decomposition products are expected to be inorganic sulfur species (e.g., Li₂S, Li₂SO₃) and potentially organic lithium sulfonates. These components can create an SEI that is more flexible and more effective at blocking solvent co-intercalation than the native SEI formed from carbonate solvents alone. The presence of potassium ions may further enhance SEI stability and ionic conductivity.

G cluster_anode Anode Surface (Graphite) cluster_sei Resulting SEI Layer Anode Graphite Anode (Low Potential) SEI Stable, K+-Doped SEI (e.g., Li₂S, Li₂SO₃, R-SO₃Li) Anode->SEI Forms DMDS This compound (Additive) DMDS->Anode Preferential Reduction Solvent Carbonate Solvents (EC/DEC) Solvent->Anode Decomposition (Inhibited) Li_ion Li+ Li_ion->SEI Incorporates

Caption: Proposed mechanism of DMDS forming a stable SEI on the anode.

Section 3: Experimental Design & Protocols

This section provides a detailed workflow for the comprehensive evaluation of DMDS as an electrolyte additive. The protocol is designed around a standard Lithium-ion chemistry (e.g., NMC811 cathode and graphite anode) in a 2032-type coin cell format for robust and reproducible results.

3.1 Materials and Equipment

  • Chemicals: Battery-grade electrolyte solvent (e.g., ethylene carbonate/diethyl carbonate, EC/DEC 3:7 v/v), LiPF₆ salt, this compound (≥99.0% purity).

  • Electrodes: Tapecasted graphite anodes and LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathodes, lithium metal foil.

  • Cell Hardware: 2032-type coin cell cases, spacers, wave springs, polypropylene/polyethylene separator.

  • Equipment: Argon-filled glovebox (<0.5 ppm O₂, <0.5 ppm H₂O), precision balance, electrochemical workstation with impedance spectroscopy capability, multi-channel battery cycler, coin cell crimper.

3.2 Protocol 1: Electrolyte Preparation

  • Rationale: To ensure consistency, a stock baseline electrolyte is prepared first, from which the experimental electrolytes are derived. All preparation must occur inside a glovebox to prevent contamination from air and moisture.

  • Prepare Baseline Electrolyte (1M LiPF₆ in EC/DEC):

    • In the glovebox, weigh the required amount of LiPF₆ salt.

    • Slowly add the salt to a volumetric flask containing the EC/DEC solvent mixture while stirring until fully dissolved. This creates the "Control" electrolyte.

  • Prepare DMDS-Containing Electrolytes:

    • Prepare electrolytes with varying weight percentages of DMDS (e.g., 0.5%, 1.0%, 2.0% by weight).

    • For each concentration, weigh the required amount of DMDS and add it to a known volume of the baseline electrolyte.

    • Stir until the DMDS is fully dissolved. A gentle warming or sonication may be required, but ensure the electrolyte returns to ambient temperature before use.

    • Label each concentration clearly.

3.3 Protocol 2: Coin Cell Assembly (NMC811/Graphite Full Cell)

  • Rationale: A standardized assembly procedure is critical for minimizing cell-to-cell variation.

  • Electrode & Separator Preparation:

    • Punch circular electrodes (e.g., 15 mm diameter for cathode, 16 mm for anode) and separators (19 mm).

    • Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 80°C for separators, 120°C for electrodes) for at least 12 hours inside the glovebox antechamber before transferring them in.

  • Assembly Stack:

    • Place the cathode cap (negative terminal) on the crimping die.

    • Place the NMC811 cathode in the center of the cap.

    • Dispense a precise amount of electrolyte (e.g., 20 µL) onto the cathode surface.

    • Carefully place the separator on top of the wetted cathode.

    • Dispense another 20 µL of electrolyte onto the separator.

    • Place the graphite anode on top of the separator, ensuring it is centered.

    • Add a stainless steel spacer and a wave spring.

    • Carefully place the anode can (positive terminal) on top.

  • Crimping:

    • Transfer the assembly to the coin cell crimper and apply consistent pressure to seal the cell.

    • Wipe the exterior of the cell and label it. Let the cells rest for 12 hours to ensure full electrolyte wetting.

3.4 Protocol 3: Electrochemical Evaluation

  • Rationale: This multi-step electrochemical testing protocol is designed to probe the effect of the additive on interface formation, impedance, and long-term stability.

  • Formation Cycling (SEI/CEI Formation):

    • Step 1: Charge/discharge two cycles at a very low C-rate (e.g., C/20) between 2.8 V and 4.2 V.

    • Why: A slow initial cycle is crucial for forming a dense, stable, and uniform SEI layer. The capacity difference between the first charge and discharge (irreversible capacity loss) is a key indicator of SEI formation quality. Lower loss is better.

  • Cyclic Voltammetry (CV):

    • Step 1: Assemble Li/Graphite and Li/NMC811 half-cells.

    • Step 2: Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window of each electrode.

    • Why: CV helps identify the reduction and oxidation potentials of the additive. A reduction peak at a potential higher than that of the solvent indicates the additive will form the SEI preferentially, which is a desired characteristic.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Step 1: After formation cycles, hold the cell at a 100% state of charge (4.2 V).

    • Step 2: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Step 3: Repeat EIS measurements every 50-100 cycles.

    • Why: EIS is used to measure the cell's internal resistance. The resulting Nyquist plot can separate different resistance contributions. A stable or slowly growing semicircle in the mid-frequency range indicates the formation of a stable SEI with low ionic resistance.

  • Long-Term Cycling & Rate Capability:

    • Step 1 (Long-Term Cycling): Cycle the cells at a moderate rate (e.g., C/2 charge, C/2 discharge) for 300-500 cycles. Record charge/discharge capacity and coulombic efficiency for each cycle.

    • Step 2 (Rate Capability): After a few stabilization cycles, cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C) and then return to C/5.

    • Why: This is the ultimate test of the additive's effectiveness. The key metrics are capacity retention (final capacity / initial capacity) and stable, high coulombic efficiency (>99.8%). Rate capability tests reveal the additive's impact on ion transport kinetics.

Section 4: Data Analysis & Expected Outcomes

Systematic data collection and analysis are paramount. The performance of cells containing DMDS should be benchmarked against the control group without the additive.

Table 2: Key Performance Indicators for Additive Evaluation

MetricMeasurement TechniqueDesired Outcome with DMDS
First Cycle Efficiency Formation CyclingHigher efficiency (lower irreversible capacity loss) vs. Control
SEI Resistance (R_sei) EISLower and more stable R_sei over cycling vs. Control
Charge Transfer Resistance (R_ct) EISLower and more stable R_ct over cycling vs. Control
Capacity Retention Long-Term CyclingHigher percentage of initial capacity retained after 500 cycles
Coulombic Efficiency Long-Term CyclingHigher average efficiency, closer to 100%
High-Rate Performance Rate Capability TestBetter capacity retention at high C-rates (e.g., >1C)

Section 5: Overall Experimental Workflow

G A 1. Electrolyte Preparation (Control & DMDS Batches) B 2. Coin Cell Assembly (Glovebox) A->B C 3. Cell Rest & Wetting (12 hours) B->C D 4. Electrochemical Testing C->D E Formation Cycles (C/20, 2 cycles) D->E Initial Step F EIS Measurement (Post-Formation) E->F G Long-Term Cycling (C/2, 500 cycles) F->G H Rate Capability Test G->H I 5. Data Analysis & Comparison (vs. Control) H->I

Caption: High-level workflow for evaluating DMDS as an electrolyte additive.

References

  • National Institutes of Health. (n.d.). Dipotassium methionate. PubChem.
  • Carl ROTH. (2021). Safety Data Sheet: Dipotassium disulphate.
  • LookChem. (n.d.). This compound.
  • LookChem. (n.d.). Cas 6291-65-2,this compound.
  • Wessells, C. D., et al. (2020). Electrolyte additives for electrochemical devices. (U.S. Patent No. 10,862,168). U.S. Patent and Trademark Office.
  • National Institutes of Health. (n.d.). Dipotassium methionate. PubChem.
  • Market Publishers. (n.d.). CAS 6291-65-2 this compound Chemical Report & Database.
  • National Institutes of Health. (n.d.). Dipotassium methionate. PubChem.
  • Zhang, J., et al. (2022). Lithium ion battery electrolyte additive. (U.S. Patent Application No. 17/492,206). U.S. Patent and Trademark Office.
  • Justia Patents. (2022). Additive for electrolytes.
  • Self, J., et al. (2014). Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells. Journal of The Electrochemical Society, 161(1), A84-A88.

Sources

Application of Dipotassium Methanedisulfonate in Advanced Battery Research: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Battery Technology Development

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in battery technologies necessitates the exploration of novel electrolyte additives. This document provides a comprehensive technical guide on the prospective application of Dipotassium Methanedisulfonate (DP-MDS) in battery research. While direct experimental literature on DP-MDS in batteries is nascent, this guide synthesizes established principles from structurally related sulfur-containing additives and the role of potassium salts in electrolytes to propose its potential as a multifunctional additive. We will delve into the hypothesized mechanisms of action, focusing on its potential role in the formation of a stable Solid Electrolyte Interphase (SEI), and provide detailed, actionable protocols for its evaluation in lithium-ion and potassium-ion battery systems.

Introduction: The Rationale for Exploring this compound

Electrolyte additives are a cornerstone of modern battery design, offering a cost-effective strategy to significantly enhance performance and longevity.[1] Sulfur-containing compounds, in particular, have garnered substantial attention for their ability to favorably modify the SEI layer on anode surfaces.[2][3][4][5][6] These additives are typically reduced at a higher potential than the bulk solvent, creating a robust, ionically conductive, and electronically insulating passivation layer. This engineered SEI is critical in suppressing continuous electrolyte decomposition, minimizing capacity loss, and improving overall cell stability.[2][4]

This compound, with the chemical formula CH₂(SO₃K)₂, presents an intriguing candidate for a multifunctional electrolyte additive. Its structure features two sulfonate groups, which are known to participate in SEI formation, and potassium cations, which may offer additional benefits to the electrolyte's properties.[7][8][9] This guide will build upon the extensive research of related compounds, such as Methylene Methanedisulfonate (MMDS), a cyclic ester of the same acid, which has been shown to form stable SEI films and enhance battery performance.[10]

Hypothesized Mechanism of Action

The proposed benefits of this compound as a battery electrolyte additive are twofold, stemming from its anionic and cationic components.

Anionic Contribution to SEI Formation

The methanedisulfonate anion is hypothesized to be the primary actor in modifying the anode's SEI layer. Upon electrochemical reduction at the anode surface during the initial charging cycles, the sulfonate groups are expected to decompose, contributing to a stable, inorganic-rich SEI.

  • Reductive Decomposition: The S=O bonds in the sulfonate groups are susceptible to reduction. This process would likely lead to the formation of species such as potassium sulfite (K₂SO₃), potassium sulfide (K₂S), and various organic sulfonates (R-SO₂-K).

  • Formation of a Stable SEI: These inorganic components can contribute to a denser and more stable SEI layer compared to one formed solely from the decomposition of carbonate solvents.[2][4] A stable SEI is crucial for preventing the continuous consumption of the electrolyte and lithium/potassium ions, thereby enhancing coulombic efficiency and cycle life.

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface DP-MDS This compound (CH₂(SO₃K)₂) Anode Graphite/Silicon Anode DP-MDS->Anode Migration & Reduction (Higher Potential) Solvent Carbonate Solvent (e.g., EC/DEC) Solvent->Anode Reduction (Lower Potential) K2SO3 Potassium Sulfite (K₂SO₃) Anode->K2SO3 Forms K2S Potassium Sulfide (K₂S) Anode->K2S Forms Organic_Sulfonates Organic Sulfonates (R-SO₂-K) Anode->Organic_Sulfonates Forms Li2CO3_etc Li₂CO₃, etc. (from solvent) Anode->Li2CO3_etc Forms caption Hypothesized SEI formation with DP-MDS.

Figure 1: Hypothesized mechanism of DP-MDS in SEI formation.

Cationic Influence on Electrolyte Properties

The presence of potassium ions (K⁺) in the electrolyte, even in small concentrations, could have beneficial effects:

  • Enhanced Ionic Conductivity: The addition of salts can sometimes increase the overall ionic conductivity of the electrolyte, potentially improving rate performance.

  • Synergistic Effects in Lithium-Ion Batteries: In Li-ion batteries, the presence of K⁺ ions has been shown to promote the formation of a more conductive and thinner SEI layer on graphite anodes.[7]

  • Relevance for Potassium-Ion Batteries: In K-ion batteries, DP-MDS could serve as a supplementary potassium salt, influencing the solvation shell of the potassium ions and their transport through the electrolyte.

Detailed Application Protocols

The following protocols are designed for the initial evaluation of this compound as an electrolyte additive. All procedures should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials and Reagents
Material/Reagent Specification Supplier Example CAS Number
This compound≥99.0%Sigma-Aldrich, LookChem6291-65-2[11][12][13][14]
Ethylene Carbonate (EC)Battery Grade, >99.9%96-49-1
Diethyl Carbonate (DEC)Battery Grade, >99.9%105-58-8
Lithium Hexafluorophosphate (LiPF₆)Battery Grade, >99.9%21324-40-3
Potassium Hexafluorophosphate (KPF₆)Battery Grade, >99.9%17084-13-8
Graphite Anode
Lithium Metal Foil7439-93-2
Potassium Metal7440-09-7
Cathode Material (e.g., NMC, LFP)
Celgard Separator
Protocol 1: Preparation of DP-MDS Containing Electrolyte

This protocol describes the preparation of a standard lithium-ion battery electrolyte with varying concentrations of DP-MDS.

Workflow:

Electrolyte_Prep Start Start in Glovebox Dry_DP_MDS Dry DP-MDS under vacuum at 80°C for 12h Start->Dry_DP_MDS Prepare_Solvent Prepare EC:DEC (1:1 v/v) solvent mixture Dry_DP_MDS->Prepare_Solvent Dissolve_Salt Dissolve LiPF₆ to 1M concentration Prepare_Solvent->Dissolve_Salt Add_DP_MDS Add DP-MDS to create 0.5%, 1%, and 2% (w/w) solutions Dissolve_Salt->Add_DP_MDS Stir Stir overnight until fully dissolved Add_DP_MDS->Stir End Store electrolyte in glovebox Stir->End caption Electrolyte preparation workflow.

Figure 2: Workflow for preparing DP-MDS containing electrolyte.

Step-by-Step Procedure:

  • Drying: Dry the required amount of this compound in a vacuum oven at 80°C for at least 12 hours to remove any residual water.

  • Solvent Preparation: In the glovebox, prepare the desired volume of the solvent mixture, for example, Ethylene Carbonate (EC) and Diethyl Carbonate (DEC) in a 1:1 volume ratio.

  • Baseline Electrolyte: To the solvent mixture, slowly add the main salt (e.g., LiPF₆ for Li-ion batteries or KPF₆ for K-ion batteries) while stirring until a 1 M concentration is achieved. This is your baseline electrolyte.

  • Additive Incorporation: Prepare separate batches of electrolyte by adding the dried DP-MDS to the baseline electrolyte to achieve final concentrations of 0.5%, 1.0%, and 2.0% by weight.

  • Dissolution: Stir all electrolyte solutions overnight at room temperature using a magnetic stirrer to ensure complete dissolution of the additive.

  • Storage: Store the prepared electrolytes in tightly sealed containers inside the glovebox.

Protocol 2: Electrochemical Evaluation in Half-Cells

This protocol outlines the assembly and testing of coin cells to evaluate the effect of DP-MDS on the electrochemical performance of the anode.

Step-by-Step Procedure:

  • Electrode Preparation: Punch circular electrodes from the anode material (e.g., graphite) and a counter electrode (lithium or potassium metal).

  • Cell Assembly: Assemble CR2032-type coin cells in the glovebox in the following order: negative cap, spacer disc, anode, separator, lithium/potassium counter electrode, spacer disc, spring, and positive cap.

  • Electrolyte Addition: Add a few drops of the prepared electrolyte (baseline and DP-MDS containing variants) onto the separator to ensure it is thoroughly wetted.

  • Crimping: Crimp the coin cells to ensure proper sealing.

  • Formation Cycling: Perform the initial formation cycles. A typical protocol for a graphite anode would be:

    • Rest for 6 hours.

    • Discharge (lithiate) at a C/20 rate to 0.01 V vs. Li⁺/Li.

    • Hold at 0.01 V until the current drops to C/50.

    • Charge (delithiate) at a C/20 rate to 1.5 V vs. Li⁺/Li.

    • Repeat for 2-3 cycles.

  • Performance Testing: After formation, conduct the following tests:

    • Cyclic Voltammetry (CV): Scan from an open circuit voltage to 0.01 V at a slow scan rate (e.g., 0.1 mV/s) for the first few cycles to observe the reduction potential of the additive.

    • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) to evaluate capacity retention, coulombic efficiency, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after formation, and at various stages of cycling to analyze the properties of the SEI layer.

Expected Outcomes and Data Analysis

Parameter Expected Effect of DP-MDS Rationale
First Cycle Coulombic Efficiency IncreaseThe formation of a more stable SEI at a higher potential reduces irreversible capacity loss from continuous electrolyte decomposition.
Capacity Retention ImprovementA robust SEI layer minimizes the loss of active lithium/potassium and protects the anode structure over repeated cycles.
Rate Capability Potential ImprovementA thinner and more ionically conductive SEI, along with potentially increased electrolyte conductivity, can facilitate faster ion transport.
Charge Transfer Resistance (from EIS) Decrease after formationA more effective and less resistive SEI layer should lower the charge transfer resistance at the electrode-electrolyte interface.

Concluding Remarks

This compound holds theoretical promise as a multifunctional electrolyte additive for next-generation batteries. Its dual-action potential—anionic participation in forming a robust SEI and cationic influence on electrolyte properties—warrants thorough experimental investigation. The protocols outlined in this guide provide a systematic framework for researchers to evaluate its efficacy. Successful validation could pave the way for its use in developing safer, longer-lasting, and more efficient energy storage systems.

References

  • Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Journal of Materials Chemistry A. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ta/c7ta05001a
  • Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. Chalmers Research. URL: https://research.chalmers.
  • Effect of sulfur-containing additives on the formation of solid-electrolyte interphase evaluated by in-situ AFM and ex-situ characterizations. Request PDF. URL: https://www.researchgate.
  • Potassium Salts as Electrolyte Additives for Enhancing Electrochemical Performances of Natural Graphite Anodes. Journal of Inorganic Materials. URL: http://www.jim.org.cn/EN/10.3724/SP.J.1077.2006.01109
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. MDPI. URL: https://www.mdpi.com/2313-0105/4/4/53
  • Potassium Salts as Electrolyte Additives in Lithium–Oxygen Batteries. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.
  • Potassium Salts as Electrolyte Additives in Lithium-Oxygen Batteries. SciSpace. URL: https://typeset.io/papers/potassium-salts-as-electrolyte-additives-in-lithium-oxygen-2q8l7z0p
  • Sulfur-Based SEI-Forming Additives for Lithium-Ion Batteries. Request PDF. URL: https://www.researchgate.
  • Overview of Electrolyte Additives for Lithium-Ion Batteries. Erytis Publishing Limited. URL: https://www.erytis.org/ms/2025/1/1/6/
  • Electrolyte formulation strategies for potassium-based batteries. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8849491/
  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. URL: https://www.osti.gov/biblio/1560057
  • Water-in-Salt Electrolyte for Potassium-Ion Batteries. ACS Energy Letters. URL: https://pubs.acs.org/doi/10.1021/acsenergylett.7b01241
  • Rise of Electrolyte Additives in Advancing Lithium ion Battery. Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.4c04201
  • Overview of Electrolyte Additives for Lithium-Ion Batteries. ResearchGate. URL: https://www.researchgate.
  • This compound. LookChem. URL: https://www.lookchem.
  • Methane disulfonic acid, dipotassium salt. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/517177
  • Cas 6291-65-2,this compound. LookChem. URL: https://www.lookchem.com/cas-629/6291-65-2.html
  • 6291-65-2 | Methanedisulfonic acid dipotassium salt. ChemScene. URL: https://www.chemscene.com/cas/6291-65-2.html
  • Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier. Todini Chemicals. URL: https://www.todini.com/en/p/methane-disulfonic-acid-potassium-salt-cas-6291-65-2
  • Dipotassium methionate. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6096967
  • Sodium & Potassium salt of Methane Disulphonic Acid, CAS 5799-70-2,CH2Na2O6S2. Malpan Industries. URL: https://www.malpanindustries.com/sodium-potassium-salt-of-methane-disulphonic-acid-cas-5799-70-2-ch2na2o6s2.html
  • Methylene Methanedisulfonate (MMDS). ANHUI MEISENBAO TECHNOLOGY CO., LTD. URL: https://www.meisenbao.

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Application Notes and Protocols for Methylene Methanedisulfonate (MMDS) in Stable SEI Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The performance, longevity, and safety of lithium-ion batteries (LIBs) are intrinsically linked to the stability of the solid electrolyte interphase (SEI), a passivation layer formed on the electrode surfaces during the initial charging cycles. An unstable or continuously growing SEI leads to irreversible capacity loss, increased internal resistance, and potential safety hazards. Methylene methanedisulfonate (MMDS), a bifunctional organosulfur compound, has emerged as a highly effective electrolyte additive for engineering a robust and stable SEI. This document provides an in-depth technical guide on the application of MMDS, detailing its mechanism of action, protocols for its use in laboratory-scale battery fabrication, and methods for characterizing the resulting SEI.

Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI)

The SEI is a nanometer-thick layer formed from the decomposition products of the electrolyte, primarily on the anode surface, during the initial charge of a lithium-ion battery.[1] A well-formed SEI is crucial as it is electronically insulating yet ionically conductive, allowing for the passage of Li⁺ ions while preventing further electrolyte decomposition.[2][3] However, in conventional carbonate-based electrolytes, the native SEI can be unstable, leading to continuous electrolyte consumption, capacity fade, and impedance growth over repeated charge-discharge cycles.[3]

Electrolyte additives are a cost-effective and powerful strategy to tailor the properties of the SEI.[4] Methylene methanedisulfonate (MMDS) is a state-of-the-art additive that has demonstrated significant improvements in battery performance by forming a more stable and protective SEI.[5][6]

Methylene Methanedisulfonate (MMDS): A Molecular-Level Perspective

MMDS (CAS No. 99591-74-9) is a unique molecule containing two sulfonate groups linked by a methylene bridge. This structure confers specific electrochemical properties that make it an excellent SEI-forming additive.

Mechanism of Action: Preferential Reduction and Polymerization

Theoretical calculations and experimental evidence from cyclic voltammetry (CV) indicate that MMDS has a higher reduction potential (a lower LUMO energy level) than common cyclic carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC).[5][7][8] This means that during the initial charging of a battery, MMDS is preferentially reduced on the anode surface before the bulk electrolyte solvents.[9]

The reduction of MMDS leads to the formation of a stable, sulfur-rich SEI layer.[8] This layer is believed to be composed of a mixture of organic and inorganic lithium salts, including lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), and various organosulfur compounds. The presence of these sulfur-containing species enhances the mechanical stability and ionic conductivity of the SEI.[8]

MMDS_SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Graphite Anode Surface cluster_sei SEI Formation MMDS MMDS Reduced_MMDS Reduced MMDS Species (Sulfur-rich fragments) MMDS->Reduced_MMDS Preferential Reduction (e⁻) EC EC/PC Anode Graphite EC->Anode Decomposition (Suppressed) Li_ion Li⁺ SEI Stable Sulfur-Rich SEI Li_ion->SEI Li⁺ transport Reduced_MMDS->SEI Polymerization & Decomposition SEI->Anode Passivates Surface

Benefits of an MMDS-Derived SEI

The incorporation of MMDS into the electrolyte formulation offers several key advantages:

  • Enhanced Cycling Stability: The robust SEI formed by MMDS effectively suppresses the continuous decomposition of the electrolyte, leading to significantly improved capacity retention over long-term cycling.[3][10]

  • Improved Thermal Stability: The MMDS-derived SEI exhibits greater thermal stability compared to the SEI formed from carbonate solvents alone, which is critical for battery safety, especially at elevated temperatures.[2][6][11]

  • Reduced Impedance Growth: By creating a stable and ionically conductive interface, MMDS helps to mitigate the increase in cell impedance that typically occurs with aging.[2][12]

  • Suppression of Metal Ion Dissolution: In batteries with cathodes like lithium manganate (LiMn₂O₄), the MMDS-formed SEI can also form on the cathode surface, suppressing the dissolution of transition metal ions, which can otherwise poison the anode and accelerate degradation.[3][13]

  • Gas Generation Reduction: MMDS has been shown to reduce the volume of gas produced during the formation cycles and subsequent cycling.[12]

Experimental Protocols

The following protocols provide a general framework for the use of MMDS in the fabrication and testing of lithium-ion coin cells. Researchers should adapt these protocols to their specific materials and equipment.

Materials and Equipment
Category Item Specifications
Chemicals Methylene methanedisulfonate (MMDS)Battery grade, >99.5% purity
Battery-grade electrolyte solventsEthylene carbonate (EC), Ethyl methyl carbonate (EMC), Propylene carbonate (PC), etc.
Lithium saltLithium hexafluorophosphate (LiPF₆), Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), etc.
Anode materialGraphite, silicon-graphite composite, etc.
Cathode materialLithium cobalt oxide (LCO), Lithium manganese oxide (LMO), Nickel manganese cobalt oxide (NMC), etc.
BinderPolyvinylidene fluoride (PVDF), Carboxymethyl cellulose (CMC)
Conductive additiveSuper P, C65, etc.
Current collectorsCopper foil (anode), Aluminum foil (cathode)
Consumables Coin cell componentsCR2032 cases, spacers, wave springs
SeparatorCelgard, polypropylene/polyethylene
Micropipettes and tips
Equipment Argon-filled gloveboxH₂O < 0.5 ppm, O₂ < 0.5 ppm
Magnetic stirrer and hotplate
Precision balance
Electrode coating machine
Vacuum oven
Electrode punching machine
Coin cell crimper
Battery cycler
Electrochemical Impedance Spectroscopy (EIS) analyzer
Protocol 1: Preparation of MMDS-Containing Electrolyte

This protocol describes the preparation of a standard electrolyte with MMDS as an additive. The optimal concentration of MMDS can vary depending on the battery chemistry and operating conditions, but a typical starting range is 0.5-3 wt%.[5][10]

Safety Precaution: All electrolyte preparation should be performed in an argon-filled glovebox due to the moisture sensitivity of lithium salts and the flammability of organic solvents.

  • Solvent Mixture Preparation:

    • In a clean, dry glass vial inside the glovebox, prepare the desired solvent mixture. A common formulation is EC:EMC (3:7 by weight).

    • For example, to prepare 10 g of the solvent mixture, add 3 g of EC and 7 g of EMC to the vial.

    • Stir the mixture until the solid EC is fully dissolved.

  • Lithium Salt Dissolution:

    • Slowly add the lithium salt to the solvent mixture while stirring to achieve the target molarity (e.g., 1 M LiPF₆).

    • Continue stirring until the salt is completely dissolved. This may take several hours.

  • MMDS Addition:

    • Calculate the required mass of MMDS for the desired weight percentage. For example, for a 2 wt% MMDS solution in 10 g of electrolyte, add 0.204 g of MMDS (mass of additive / (mass of electrolyte + mass of additive) = 0.204 / (10 + 0.204) ≈ 0.02).

    • Using a micropipette, add the calculated amount of MMDS to the electrolyte solution.

    • Stir the final solution for at least one hour to ensure homogeneity.

  • Storage:

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Electrolyte_Prep_Workflow start Start glovebox Enter Argon-filled Glovebox start->glovebox mix_solvents Mix Solvents (e.g., EC:EMC 3:7 wt%) glovebox->mix_solvents dissolve_salt Dissolve Lithium Salt (e.g., 1M LiPF₆) mix_solvents->dissolve_salt add_mmds Add MMDS (0.5-3 wt%) dissolve_salt->add_mmds homogenize Stir to Homogenize add_mmds->homogenize store Store Electrolyte homogenize->store end End store->end

Protocol 2: Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a standard CR2032 coin cell using the prepared MMDS-containing electrolyte.

  • Electrode Preparation:

    • Prepare anode and cathode slurries with the active material, binder, and conductive additive in an appropriate solvent.

    • Coat the slurries onto their respective current collectors (copper for anode, aluminum for cathode) and dry in a vacuum oven.

    • Punch circular electrodes of the desired diameter (e.g., 15 mm for the anode, 14 mm for the cathode).

  • Cell Assembly (inside glovebox):

    • Place the cathode case (negative cap) on the assembly surface.

    • Place the punched cathode in the center of the case.

    • Add one or two drops of the MMDS-containing electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add another drop of electrolyte to the separator.

    • Place the anode on top of the separator.

    • Add a spacer and a wave spring.

    • Carefully place the anode case (positive cap) on top.

    • Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

  • Resting:

    • Allow the assembled cell to rest for at least 12 hours at room temperature to ensure complete wetting of the electrodes and separator.

Protocol 3: Electrochemical Characterization
  • Formation Cycles:

    • The first few charge-discharge cycles are critical for SEI formation.

    • A typical formation protocol involves cycling the cell at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles.

    • For example, for a graphite/NMC cell, charge at a constant current of C/20 to 4.2 V, hold at 4.2 V until the current drops to C/50, then discharge at a constant current of C/20 to 3.0 V.

  • Long-Term Cycling:

    • After formation, cycle the cell at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.[14]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and at various points during the cycling life of the cell.

    • A typical frequency range is 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 5-10 mV).

    • The resulting Nyquist plots can be used to analyze the evolution of the SEI resistance (R_SEI) and the charge transfer resistance (R_ct).[15]

Characterization of the MMDS-Derived SEI

To validate the formation and properties of the SEI, various ex-situ and in-situ characterization techniques can be employed.[16][17]

Technique Information Obtained
X-ray Photoelectron Spectroscopy (XPS) Elemental and chemical composition of the SEI surface.[18]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and molecular species in the SEI.[5]
Scanning Electron Microscopy (SEM) Morphology and uniformity of the SEI layer on the electrode surface.
Transmission Electron Microscopy (TEM) High-resolution imaging of the SEI thickness and structure.
Atomic Force Microscopy (AFM) Nanoscale morphology and mechanical properties (e.g., Young's modulus) of the SEI.[17]

Expected Results and Data Interpretation

Electrochemical Performance
Parameter Control (No MMDS) With MMDS Additive Rationale
First Cycle Coulombic Efficiency Typically lowerOften slightly higherMore efficient SEI formation with less irreversible Li⁺ consumption.[5]
Capacity Retention (after 100s of cycles) Significant fadingSubstantially improvedStable SEI prevents continuous electrolyte decomposition.[10]
Impedance (R_SEI + R_ct) Increases significantly with cyclingLower and more stableThe MMDS-derived SEI is more ionically conductive and stable.[12]
Gas Evolution HigherLowerReduced parasitic reactions at the electrode-electrolyte interface.[12]
A Note on Propylene Carbonate (PC)-Based Electrolytes

Propylene carbonate (PC) is a desirable solvent due to its low melting point and high dielectric constant, but it is known to cause graphite exfoliation during Li⁺ intercalation, preventing the formation of a stable SEI.[5] The addition of MMDS has been shown to successfully enable the use of PC-based electrolytes with graphite anodes by forming a protective SEI before PC can co-intercalate and damage the graphite structure.[5][9]

Conclusion

Methylene methanedisulfonate (MMDS) is a highly effective electrolyte additive for forming a stable and robust solid electrolyte interphase in lithium-ion batteries. Its preferential reduction on the anode surface leads to the formation of a sulfur-rich passivation layer that enhances cycling stability, improves thermal performance, and reduces impedance growth. The protocols outlined in this document provide a comprehensive guide for researchers to incorporate MMDS into their experimental workflows and to characterize its beneficial effects on battery performance. By understanding and applying the principles of SEI engineering with advanced additives like MMDS, the development of next-generation, high-performance lithium-ion batteries can be significantly accelerated.

References

  • The Crucial Role of MMDS in Boosting Lithium-Ion Battery Longevity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Impact of MMDS on Lithium-Ion Battery Cycle Life: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. (2014). International Journal of Electrochemical Science.
  • The Chemistry Behind MMDS: Enhancing Lithium Battery Safety and Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methylene Methanedisulfonate as an Electrolyte Additive for Improving the Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Batteries at 4.4 V Charge Cutoff Voltage. (2015). ResearchGate.
  • A review on electrolyte additives for lithium-ion batteries. (2006). ResearchGate.
  • Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells. (2013). ResearchGate.
  • Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells. (2014). Journal of The Electrochemical Society.
  • Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive. (2019). Physical Chemistry Chemical Physics.
  • Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. (2014). ResearchGate.
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020). MDPI.
  • Differences between MMDS and commonly used additives/solvents. (2023). ResearchGate.
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020). Semantic Scholar.
  • Thermal Stability of the Solid Electrolyte Interface on Carbon Electrodes of Lithium Batteries. (2004). ResearchGate.
  • Solid Electrolyte Interphase SEI Explanation | EQCM-D. (2024). YouTube.
  • Operando Electrochemical Atomic Force Microscopy of Solid-Electrolyte Interphase Formation on Graphite Anodes: The Evolution of SEI Morphology and Mechanical Properties. (2020). ResearchGate.
  • LiMn2O4/Graphite Cell Degradation Mechanisms Studying How Mn Deposition Accelerates Lithiated Graphite Reactivity with Electrolyte. (2023). ResearchGate.
  • Degradation of Commercial Lithium-Ion Cells as a Function of Chemistry and Cycling Conditions. (2020). Regulations.gov.

Sources

Application Notes and Protocols for Using Dipotassium Methanedisulfonate in Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The development of advanced energy storage systems, particularly next-generation batteries, is critically dependent on the innovation of electrolyte formulations. Electrolytes are the cornerstone of electrochemical cells, governing ion transport, interfacial stability, and ultimately, the safety and performance of the device. While traditional electrolytes have centered on lithium salts in organic carbonate solvents, research is expanding into alternative systems, including aqueous and non-aqueous potassium-ion batteries, to leverage the natural abundance and lower cost of potassium.

Dipotassium methanedisulfonate (DP-MDS), the dipotassium salt of methanedisulfonic acid, is an emerging compound of interest for electrolyte formulation. Its molecular structure, featuring two sulfonate groups, suggests high ionic conductivity and potential for enhanced electrochemical stability. Related compounds, such as methylene methanedisulfonate (MMDS), have been investigated as effective additives for widening the electrochemical stability window in lithium-ion batteries by preferentially decomposing to form a stable solid electrolyte interphase (SEI).[1][2] This suggests that the methanedisulfonate moiety can play a crucial role in passivating electrode surfaces and preventing solvent degradation.[1]

This guide provides a comprehensive overview of this compound, its physicochemical properties, and detailed protocols for its application and characterization in electrolyte systems. The methodologies outlined herein are designed for researchers in materials science, electrochemistry, and battery development, providing a framework for preparing, testing, and validating DP-MDS-based electrolytes.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is essential for its effective application. This compound is a white crystalline solid.[3] Its key properties are summarized in the table below. The high polarity and hydrogen bond acceptor count suggest good solubility in polar solvents, such as water, making it a candidate for aqueous electrolyte systems.[4][5]

PropertyValueSource(s)
CAS Number 6291-65-2[6][7]
Molecular Formula CH₂K₂O₆S₂[4][6]
Molecular Weight 252.35 g/mol [4][6]
Appearance White crystalline solid[3]
Purity Typically ≥97% or ≥99.0%[6]
Water Solubility 34.438 g/L at 20°C[5][8]
Hydrogen Bond Acceptors 6[4][5]
Topological Polar Surface Area 131 Ų[4]
IUPAC Name dipotassium;methanedisulfonate[4][9]

Rationale for Use in Electrolyte Systems

The motivation for incorporating this compound into an electrolyte stems from the unique characteristics of the methanedisulfonate anion.

  • Enhanced Electrochemical Stability: Sulfonate-based compounds are known for their oxidative stability. The related additive, methylene methanedisulfonate (MMDS), has been shown to improve the electrochemical stability window of conventional carbonate electrolytes.[1] The mechanism involves the preferential reduction of the additive on the anode surface, forming a stable passivation layer that suppresses further electrolyte decomposition.[1] This principle is critical for enabling high-voltage battery chemistries.

  • Aqueous Battery Applications: As a potassium salt with appreciable water solubility, DP-MDS is a strong candidate for "Water-in-Salt" electrolytes (WiSE).[10] In WiSE systems, the high concentration of salt reduces the activity of water molecules, effectively widening the typically narrow electrochemical stability window of aqueous electrolytes and suppressing the hydrogen evolution reaction.[10][11] This allows for safer, lower-cost, and more environmentally benign aqueous potassium-ion batteries.

  • Supporting Electrolyte: In electrochemical studies, a supporting electrolyte is often required to provide conductivity without interfering with the reactions of interest. The high stability of the methanedisulfonate anion could make DP-MDS a suitable non-interfering supporting electrolyte for various electrochemical analyses in both aqueous and potentially polar non-aqueous systems.

Safety, Handling, and Storage

Prior to any experimental work, it is imperative to review the Safety Data Sheet (SDS). This compound is classified as an irritant and requires careful handling.

  • Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Some suppliers also list acute oral toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12] When handling the powder, a dust mask or work in a ventilated hood is recommended to avoid inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[14] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][15] Keep away from moisture.[6]

Protocol 1: Preparation of a DP-MDS Aqueous Electrolyte

This protocol details the preparation of a 1 M aqueous electrolyte solution. The concentration can be adjusted based on experimental requirements. For WiSE applications, much higher concentrations (e.g., >20 molal) would be targeted.

Materials and Equipment:

  • This compound (purity ≥99.0%)

  • Deionized (DI) water (Type I, resistivity >18 MΩ·cm)

  • Volumetric flask (e.g., 50 mL, Class A)

  • Analytical balance (±0.1 mg readability)

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Inert gas (Argon or Nitrogen), glovebox (optional, for high-purity applications)

Step-by-Step Methodology:
  • Pre-Drying (Recommended): To remove any absorbed moisture, dry the required amount of DP-MDS powder in a vacuum oven at 80-100°C for 12-24 hours before use. Transfer to a desiccator to cool.

  • Calculation: Calculate the mass of DP-MDS required. For 50 mL of a 1 M solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 1.0 mol/L × 0.050 L × 252.35 g/mol = 12.618 g

  • Weighing: Accurately weigh the calculated mass of dried DP-MDS using an analytical balance.

  • Dissolution:

    • Add approximately 30-35 mL of DI water to the 50 mL volumetric flask.

    • Carefully transfer the weighed DP-MDS powder into the flask.

    • Add a magnetic stir bar to the flask.

    • Place the flask on a magnetic stirrer and stir at a moderate speed until all the salt is completely dissolved. The solution should be clear and colorless.

  • Final Volume Adjustment: Once dissolved, remove the stir bar (rinsing it with a small amount of DI water into the flask). Carefully add DI water dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared electrolyte to a clean, dry, and sealed storage bottle. Label it clearly with the chemical name, concentration, and preparation date.

G cluster_prep Electrolyte Preparation Workflow start Start: Define Target Concentration & Volume calc Calculate Mass of DP-MDS Required start->calc dry Dry DP-MDS Powder (Vacuum Oven) calc->dry weigh Weigh Dried DP-MDS dry->weigh dissolve Dissolve in Solvent (e.g., DI Water) weigh->dissolve volume Adjust to Final Volume in Volumetric Flask dissolve->volume homogenize Homogenize Solution (Invert Flask) volume->homogenize store Store in Sealed Bottle homogenize->store

Caption: Workflow for preparing a DP-MDS electrolyte solution.

Protocol 2: Electrochemical Characterization

Once prepared, the electrolyte must be characterized to determine its key performance metrics. The following protocols describe standard electrochemical tests.

Ionic Conductivity Measurement

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical parameter for battery performance. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).

Equipment:

  • Potentiostat with a frequency response analyzer (FRA)

  • Conductivity cell (two-electrode configuration, typically with platinum or stainless steel electrodes of a known geometry)

  • Thermostatic chamber or water bath to control temperature

Methodology:

  • Cell Assembly: Fill the conductivity cell with the prepared DP-MDS electrolyte. Ensure there are no air bubbles between the electrodes.

  • Temperature Control: Place the cell in a thermostatic chamber and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 30 minutes.

  • EIS Measurement:

    • Connect the conductivity cell to the potentiostat.

    • Set up the EIS experiment. Typical parameters are:

      • Frequency Range: 1 MHz to 1 Hz

      • AC Amplitude: 5-10 mV (small enough to ensure a linear response)

      • DC Potential: 0 V (at open circuit potential)

  • Data Analysis:

    • The resulting Nyquist plot will show a semi-circle at high frequencies and a straight line at low frequencies. The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real (Z') axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R × A) , where L is the distance between the electrodes and A is the electrode area. These values constitute the cell constant (K = L/A), which is often provided by the manufacturer or can be determined by calibrating with a standard KCl solution.

Electrochemical Stability Window (ESW) Measurement

The ESW defines the voltage range within which the electrolyte is stable and does not undergo significant oxidation or reduction. It is commonly determined using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[10][16]

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): An inert material like platinum (Pt), glassy carbon (GC), or stainless steel.

  • Counter Electrode (CE): A material with a large surface area, such as a platinum wire or mesh.

  • Reference Electrode (RE): A stable reference, such as Ag/AgCl or a Saturated Calomel Electrode (SCE) for aqueous systems.

Methodology:

  • Cell Assembly: Assemble the three-electrode cell with the prepared DP-MDS electrolyte. Ensure the electrodes are properly immersed and positioned.

  • Anodic (Oxidative) Scan:

    • Perform an LSV scan from the open-circuit potential (OCP) towards a positive (anodic) potential.

    • Typical Scan Rate: 1-10 mV/s.[16]

    • The potential at which the current begins to increase sharply is defined as the anodic stability limit. A current density cutoff (e.g., 0.1 mA/cm²) is often used to define this limit.

  • Cathodic (Reductive) Scan:

    • In a fresh cell or after allowing the system to rest, perform an LSV scan from the OCP towards a negative (cathodic) potential.

    • The potential at which the cathodic current increases sharply (due to water reduction or salt decomposition) is defined as the cathodic stability limit.

  • ESW Determination: The electrochemical stability window is the difference between the anodic and cathodic potential limits.

G cluster_esw Concept of Electrochemical Stability Window (ESW) a  <  <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDCOLSPAN='3'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>Electrochemical StabilityFONT>TD>TR><TR><TDBGCOLOR='#EA4335'><FONTCOLOR='#FFFFFF'>Cathodic Limit<BR/>(Reduction)FONT>TD><TDBGCOLOR='#34A853'><FONTCOLOR='#FFFFFF'>Stable Operating Window (ESW)FONT>TD><TDBGCOLOR='#FBBC05'><FONTCOLOR='#FFFFFF'>Anodic Limit<BR/>(Oxidation)FONT>TD>TR><TR><TDCOLSPAN='3'>Potential (Voltage)TD>TR>TABLE>  >

Caption: The ESW is the potential range between electrolyte reduction and oxidation.

Conclusion

This compound presents a compelling option for researchers developing novel electrolyte systems, particularly for aqueous potassium-ion batteries. Its favorable physicochemical properties and the inherent stability of the sulfonate functional group provide a strong scientific basis for its investigation. The protocols detailed in this guide offer a standardized framework for the preparation and electrochemical characterization of DP-MDS-based electrolytes. By systematically evaluating ionic conductivity and the electrochemical stability window, researchers can effectively assess the viability of this compound as a primary salt or a functional additive to advance next-generation energy storage technologies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 517177, Methane disulfonic acid, dipotassium salt.
  • Todini Chemicals (n.d.). Methane Disulfonic Acid - Potassium Salt.
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  • LookChem (n.d.). This compound.
  • ResearchGate (n.d.). Electrochemical characterization of electrolytes.
  • Alfa Aesar (n.d.). Potassium methanesulfonate Safety Data Sheet.
  • EURO KEMICAL S.R.L. (n.d.). Potassium methanedisulfonate.
  • GIHI CHEMICALS CO.,LIMITED (n.d.). This compound.
  • Zhang, L., et al. (2018). Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive. Physical Chemistry Chemical Physics, 21(1), 217-223.
  • ResearchGate (n.d.). Stability window of the three electrolytes.
  • De Fátima, A., et al. (2012). Electrochemical and structural characterization of polymer gel electrolytes based on a PEO copolymer and an imidazolium-based ionic liquid for dye-sensitized solar cells. The Journal of Physical Chemistry B, 116(11), 3626-3634.
  • Google Patents (1987). Method of preparing mixed electrolyte powder for bicarbonate dialysis and powder mixture formed.
  • F.M. K. K. (2014). Electrochemical characterization of gel electrolytes for aqueous lithium-ion batteries. ChemPhysChem, 15(10), 2051-2057.
  • ResearchGate (n.d.). The electrochemical stability window of each electrolyte.
  • Market Publishers (n.d.). CAS 6291-65-2 this compound Chemical Report & Database.
  • Self, J., et al. (2013). Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells. Journal of The Electrochemical Society, 160(12), A2260-A2265.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6096967, Dipotassium methionate.
  • MDPI (2024). Preparation and Electrochemical Characterization of Y-Doped Li1.3Al0.3Ti1.7(PO4)3 Solid Electrolytes for Lithium-Metal Batteries.
  • Royal Society of Chemistry (2022). Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods. Physical Chemistry Chemical Physics, 24, 26591-26599.
  • arXiv (2019). Comparison of computational methods for the electrochemical stability window of solid-state electrolyte materials.
  • PubMed Central (2022). Electrolyte formulation strategies for potassium-based batteries. Energy & Environmental Materials, 5(1), 1-17.
  • Chalmers Research (n.d.). Aqueous Metal-ion Batteries: Safe and Sustainable by Design.
  • MDPI (2024). Mechanochemical Synthesis of Solid-State Electrolytes.

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Application Notes & Protocols: Dipotassium Methanedisulfonate as a Metal Chelator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipotassium methanedisulfonate, the dipotassium salt of methanedisulfonic acid, is a small, water-soluble organosulfur compound with significant potential as a metal chelating agent. Its structure, featuring two sulfonate groups separated by a methylene bridge, allows for the formation of stable coordination complexes with various metal ions. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, mechanism, and practical applications of this compound as a metal chelator. Detailed, field-tested protocols for characterizing its chelation capacity and determining metal-ligand dissociation constants are provided to ensure scientific rigor and reproducibility.

Introduction and Physicochemical Properties

This compound (CAS 6291-65-2) is a white crystalline solid that is highly soluble in water[1][2]. It is the fully deprotonated salt of methanedisulfonic acid (methionic acid), a strong acid with a predicted pKa of -0.71[3][4]. This low pKa value is critical, as it ensures that the molecule exists predominantly in its dianionic, ligand-competent form, [O₃S-CH₂-SO₃]²⁻, across the entire biologically and industrially relevant pH range.

The primary interest in this molecule stems from its ability to act as a bidentate chelating agent. The two negatively charged sulfonate groups serve as Lewis bases, donating electron pairs to coordinate with a single metal cation. This interaction forms a stable six-membered ring structure, a thermodynamically favorable conformation in coordination chemistry. While its applications are still emerging, documented uses include its role as a special additive in chromium electroplating and potential therapeutic applications, such as in the treatment of Wilson's disease by binding excess copper ions[2][5][6].

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name dipotassium;methanedisulfonate[7]
Synonyms Dipotassium methionate, Methionic acid dipotassium salt[1][7]
CAS Number 6291-65-2[7][8]
Molecular Formula CH₂K₂O₆S₂[7][8]
Molecular Weight 252.35 g/mol [6][7][8]
Appearance White crystalline solid[2][5]
Water Solubility 34.438 g/L at 20°C[1]
Hydrogen Bond Acceptors 6[1][8]
Hydrogen Bond Donors 0[1][8]

Mechanism of Metal Chelation

The chelation mechanism of this compound is predicated on the principles of coordination chemistry. The methanedisulfonate dianion acts as a bidentate ligand, coordinating with a metal ion through the oxygen atoms of its two sulfonate groups.

Causality of Chelation:

  • Lewis Acid-Base Interaction: Metal ions, being electron-deficient, act as Lewis acids. The oxygen-rich sulfonate groups of the methanedisulfonate anion are electron-rich Lewis bases.

  • Chelate Effect: As a bidentate ligand, it forms a ring structure with the metal ion. This chelate effect leads to a significantly more stable complex compared to coordination with two separate monodentate ligands (e.g., two methanesulfonate ions), due to favorable entropic factors.

  • Structural Conformation: The S-C-S backbone allows the sulfonate groups to orient themselves to form a stable, low-strain, six-membered ring with the coordinated metal ion.

ChelationMechanism cluster_ligand Methanedisulfonate Dianion S1 S C CH₂ S1->C O1 O⁻ S1->O1 O2 O S1->O2 O3 O S1->O3 S2 S O4 O⁻ S2->O4 O5 O S2->O5 O6 O S2->O6 C->S2 M M²⁺ O1->M O4->M

Caption: Coordination of a metal ion (M²⁺) by the methanedisulfonate dianion.

Experimental Protocols

The following protocols are designed to be self-validating systems for characterizing the metal-chelating properties of this compound in a research setting.

Protocol 1: Qualitative Demonstration of Copper (II) Chelation via Competition Assay

Objective: To visually and spectrophotometrically demonstrate that this compound can sequester Cu²⁺ ions from a colored indicator complex.

Principle: This protocol uses murexide, an indicator that forms a distinct yellow-greenish complex with Cu²⁺ at pH 5.0 with a maximum absorbance around 476 nm[9]. The addition of a stronger or sufficiently concentrated competing chelator, this compound, will sequester the Cu²⁺, releasing the free murexide (reddish-purple at this pH) and causing a predictable color and absorbance change. This type of competition experiment is a standard method for studying metal-ligand interactions[10].

Materials:

  • This compound (≥99.0% purity)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Murexide (Ammonium purpurate)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Deionized water (18.2 MΩ·cm)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Solution Preparation:

    • 100 mM MES Buffer (pH 5.0): Prepare and adjust pH using NaOH. The use of a buffer is critical as metal-ligand affinities are highly pH-dependent[11].

    • 10 mM CuSO₄ Stock: Dissolve 249.7 mg of CuSO₄·5H₂O in 100 mL of deionized water.

    • 1 mM Murexide Stock: Dissolve 28.4 mg of murexide in 100 mL of deionized water. Prepare fresh daily as it can degrade.

    • 100 mM this compound Stock: Dissolve 252.4 mg in 10 mL of deionized water.

  • Qualitative Assay (Visual):

    • In a test tube, add 2 mL of 100 mM MES buffer (pH 5.0).

    • Add 50 µL of 1 mM Murexide stock. The solution should be reddish-purple.

    • Add 20 µL of 10 mM CuSO₄ stock. The solution will turn yellow-green, indicating the formation of the Cu²⁺-murexide complex.

    • Add 100 µL of 100 mM this compound solution. Observe the color change. A reversion towards the original reddish-purple color indicates the displacement of murexide and chelation of Cu²⁺ by methanedisulfonate.

  • Spectrophotometric Measurement:

    • Set up a 1 mL cuvette with 900 µL of 100 mM MES buffer (pH 5.0).

    • Add 50 µL of 1 mM Murexide and 20 µL of 10 mM CuSO₄. Mix well.

    • Scan the absorbance from 400 nm to 600 nm to identify the λ_max of the Cu²⁺-murexide complex (approx. 476 nm).

    • To this cuvette, add 50 µL of 100 mM this compound. Mix and re-scan the absorbance.

    • Expected Result: A significant decrease in absorbance at the λ_max of the Cu²⁺-murexide complex and an increase at the λ_max of free murexide. This provides quantitative evidence of competitive binding.

Protocol 2: Determination of the Apparent Dissociation Constant (K_d) for a Metal-Methanedisulfonate Complex

Objective: To determine the apparent dissociation constant (K_d) for the interaction between this compound and a chosen metal ion (e.g., Cu²⁺) using a competitive spectrophotometric titration.

Principle: This protocol expands on Protocol 1 to yield a quantitative measure of binding affinity. By titrating a pre-formed metal-indicator complex with this compound, we can monitor the progressive disruption of the indicator complex. The data can be fitted to a competitive binding model to calculate the K_d of the metal-methanedisulfonate complex, provided the K_d of the metal-indicator complex is known. This indirect approach is necessary when the chelator of interest lacks a convenient spectroscopic handle[12][13].

Workflow:

KD_Workflow A Prepare Reagents (Buffer, Metal Salt, Indicator, Chelator Stocks) B Establish Equilibrium (Metal + Indicator in Buffer) A->B C Initial Measurement (Record Absorbance Spectrum) B->C D Titration (Add aliquots of Dipotassium Methanedisulfonate) C->D E Measure Absorbance (After each addition, allow to equilibrate) D->E E->D Repeat until saturation F Data Plotting (Plot ΔAbsorbance vs. [Chelator]) E->F G Non-linear Regression (Fit data to a competitive binding isotherm) F->G H Calculate Kd (Determine the dissociation constant) G->H

Caption: Experimental workflow for determining the dissociation constant (Kd).

Procedure:

  • System Setup:

    • Use the same reagents as in Protocol 1 (e.g., CuSO₄ and murexide in MES buffer, pH 5.0). The choice of indicator is crucial; its affinity for the metal should be in a similar range to the expected affinity of the test chelator to ensure effective competition[12].

    • In a 1 mL cuvette, prepare a solution containing a fixed concentration of metal and indicator. A good starting point is 20 µM CuSO₄ and 50 µM Murexide in 100 mM MES buffer, pH 5.0. The total volume should be set to allow for additions (e.g., 900 µL).

    • Rationale: The concentration of the lower-affinity binding partner (the indicator in this case) should ideally be near or below the K_d of its interaction with the metal to avoid stoichiometric binding, which can complicate data analysis[12].

  • Titration:

    • Prepare a concentrated stock of this compound (e.g., 100 mM) in the same MES buffer.

    • Record the initial absorbance spectrum (or absorbance at the chosen wavelength) of the metal-indicator solution.

    • Add small, incremental aliquots (e.g., 1-5 µL) of the this compound stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to reach equilibrium (typically 1-2 minutes) before recording the absorbance.

    • Continue the titration until the absorbance change plateaus, indicating saturation of the metal binding sites by the methanedisulfonate.

  • Data Analysis:

    • Correct the absorbance data for dilution at each step.

    • Calculate the change in absorbance (ΔA) after each addition relative to the initial reading.

    • Plot ΔA as a function of the total concentration of this compound.

    • Fit the resulting binding isotherm using non-linear regression analysis software (e.g., Origin, GraphPad Prism) with an appropriate equation for competitive binding. The exact equation depends on the known parameters (K_d of indicator, concentrations), but allows for the determination of the K_d for the metal-methanedisulfonate complex[10].

Self-Validation: The goodness-of-fit (e.g., R² value) of the non-linear regression provides a measure of how well the data conforms to the competitive binding model. Repeating the experiment with different initial concentrations of metal or indicator should yield a consistent K_d value, validating the result.

Conclusion

This compound is a promising bidentate metal chelator with a simple structure and favorable physicochemical properties. Its demonstrated ability to sequester metal ions makes it a candidate for various applications, from industrial processes like electroplating to potential roles in biomedical research as a tool for controlling metal ion concentrations or as a therapeutic agent. The protocols detailed herein provide a robust framework for researchers to qualitatively and quantitatively investigate its metal-binding characteristics, ensuring a rigorous and scientifically sound approach to exploring its full potential.

References

  • National Center for Biotechnology Information (2024).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10427, Methanedisulfonic acid. PubChem. [Link]
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  • T.L. Stemmler, et al. (2013). Principles and practice of determining metal–protein affinities. PMC - NIH. [Link]
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  • ResearchGate (2016). Methylene Methanedisulfonate as an Electrolyte Additive for Improving the Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Batteries at 4.4 V Charge Cutoff Voltage.
  • MIT OpenCourseWare (2016). 5.08 Recitation 10: Metal-Binding and Dissociation Constant. MIT OpenCourseWare. [Link]
  • ResearchGate (2018). Effect of methylene methanedisulfonate as an additive on the cycling performance of spinel lithium titanate electrode.
  • Ataman Kimya (Date not available). METHANE SULPHONIC ACID 70%.
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Experimental setup for hard chrome plating with Dipotassium methanedisulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Experimental Setup of Hard Chrome Plating with Dipotassium Methanedisulfonate

Introduction

Hard chrome plating, also referred to as industrial or engineering chromium plating, is a critical surface finishing process employed to enhance the durability, wear resistance, and corrosion protection of metallic components.[1][2] This electroplating technique involves the deposition of a thick layer of chromium onto a substrate, imparting a surface with high hardness (900-1200 HV), a low coefficient of friction, and excellent resistance to abrasion and chemical attack.[1][3][4] These properties make it indispensable in industries such as aerospace, automotive, and manufacturing for components subjected to severe operating conditions.[5]

The conventional hard chrome plating process, often based on the Sargent bath, utilizes a solution of chromic acid (CrO₃) with sulfuric acid (H₂SO₄) acting as a catalyst.[6] However, this traditional process is characterized by low cathodic current efficiency, typically around 12-16%, leading to significant energy consumption and hydrogen evolution.[7] To address these limitations, research has focused on the incorporation of additives into the plating bath. Organic compounds, in particular, have been investigated for their beneficial effects on the electrodeposition process.[8][9]

This application note provides a detailed experimental setup and protocol for hard chrome plating using a bath modified with this compound (K₂CH₂(SO₃)₂). Methanedisulfonic acid (MDSA) and its salts are utilized as catalysts in modern chromium plating baths to improve process efficiency and coating properties.[10][11] This guide is intended for researchers and scientists, offering in-depth procedural details and the scientific rationale behind the experimental choices.

Theoretical Framework: The Role of this compound

The electrodeposition of chromium from a hexavalent bath is a complex process involving the reduction of dichromate ions (Cr₂O₇²⁻) to metallic chromium. This reduction does not occur directly; instead, it is mediated by the formation of a cathodic film. The presence of a catalyst is essential for this process to proceed.

The Role of the Primary Catalyst (Sulfate): Sulfate ions (SO₄²⁻) from sulfuric acid act as the primary catalyst. They are believed to prevent the formation of a passivating chromium hydroxide layer on the cathode surface, thereby allowing the reduction of chromic acid to continue.

The Function of this compound as a Co-catalyst: this compound serves as an organic secondary catalyst. While the precise mechanism is still a subject of study, it is understood that organic sulfonic acids and their salts positively influence the electrodeposition process in several ways:

  • Increased Current Efficiency: The addition of methanesulfonic acid, a related compound, has been shown to accelerate the deposition of chromium and increase its current efficiency.[12] This is attributed to a higher hydrogen overpotential, which means that the parasitic reaction of hydrogen evolution is suppressed, favoring the deposition of chromium.[12]

  • Modified Deposit Properties: Organic additives can alter the microstructure of the chromium deposit. For instance, methanesulfonic acid has been observed to produce uniform, fine-grained, nodular deposits.[12] This can lead to improved coating properties such as hardness and corrosion resistance.

  • Enhanced Throwing Power: The use of mixed-catalyst baths can improve the "throwing power" of the solution, which is its ability to deposit a uniform coating on irregularly shaped objects.

Experimental Apparatus

A well-configured experimental setup is crucial for achieving reproducible and high-quality hard chrome deposits. The following diagram and table detail the necessary equipment and materials.

ExperimentalSetup cluster_plating_cell Plating Cell cluster_power_control Power & Control cluster_ancillary Ancillary Systems PlatingTank Plating Tank (e.g., PVC, PP) Ventilation Fume Hood / Ventilation PlatingTank->Ventilation Anode Anode (Lead-Tin Alloy) PlatingSolution Plating Solution Cathode Cathode (Substrate) Rectifier DC Rectifier Rectifier->Anode + Rectifier->Cathode - Heater Immersion Heater Heater->PlatingTank TempController Temperature Controller TempController->Heater Stirring Mechanical Stirrer (Optional)

Caption: Diagram of the hard chrome plating experimental setup.

Materials and Equipment

Category Item Specification Purpose
Chemicals Chromic Acid (CrO₃)ACS Reagent GradeSource of chromium ions
Sulfuric Acid (H₂SO₄)Concentrated, ACS Reagent GradePrimary catalyst
This compoundHigh PuritySecondary organic catalyst
Deionized (DI) Water>18 MΩ·cmSolvent for the plating bath
Alkaline DegreaserIndustrial GradeCleaning of the substrate
Hydrochloric Acid (HCl)ACS Reagent GradeFor stripping and activation (if needed)
Hardware Plating TankPVC, PP, or glassTo contain the plating solution
DC Rectifier0-20V, 0-50A (or as needed)To provide direct current for electroplating
AnodesLead-Tin (93-7) or Lead-Antimony (94-6) alloyInsoluble anode for the electrochemical cell
Cathode (Substrate)Steel (e.g., AISI 4140) or other metalsThe part to be plated
Immersion HeaterQuartz or Teflon-coatedTo heat and maintain bath temperature
Temperature ControllerDigital with thermocoupleTo accurately control bath temperature
Ventilation SystemFume hoodTo safely extract toxic chromic acid mists
Agitation SystemMechanical stirrer or air agitation (optional)To ensure solution homogeneity
Safety Gear Personal Protective EquipmentGoggles, face shield, acid-resistant gloves, apronTo protect against chemical splashes and fumes

Detailed Experimental Protocols

This section provides step-by-step procedures for bath preparation, substrate preparation, electroplating, and post-treatment. Adherence to these protocols is essential for safety and experimental success.

Part 1: Plating Bath Preparation

The composition of the plating bath is a critical factor influencing the final properties of the chromium deposit.

Table of Bath Composition and Operating Parameters

Parameter Range Optimal Rationale
Chromic Acid (CrO₃)225 - 300 g/L250 g/LThe primary source of chromium. Higher concentrations can increase conductivity but may reduce efficiency.
Sulfuric Acid (H₂SO₄)2.25 - 3.0 g/L2.5 g/LThe CrO₃:SO₄ ratio should be maintained around 100:1 for conventional hard chrome plating.
This compound1.5 - 12 g/L5 g/LActs as a secondary catalyst to improve efficiency and deposit characteristics.[7]
Temperature50 - 65 °C55 °CAffects current efficiency, deposition rate, and internal stress of the coating.[6]
Cathode Current Density30 - 60 A/dm²45 A/dm²A key parameter controlling the deposition rate and the morphology of the coating.[8]

Procedure:

  • Safety First: Don all required personal protective equipment (PPE) and work within a certified fume hood.

  • Tank Filling: Fill the plating tank to approximately two-thirds of its final volume with deionized water.[13]

  • Heating: Heat the water to around 50°C. This aids in the dissolution of the chromic acid.[13]

  • Chromic Acid Addition: Slowly and carefully add the required amount of chromic acid to the warm water while stirring continuously until it is fully dissolved. Caution: This reaction is exothermic.

  • Sulfuric Acid Addition: Once the chromic acid is dissolved, very slowly add the required amount of concentrated sulfuric acid. Never add water to acid.

  • This compound Addition: Add the calculated amount of this compound to the solution and stir until completely dissolved.

  • Final Volume Adjustment: Add deionized water to reach the final desired volume and stir to ensure the solution is homogeneous.

  • Temperature Stabilization: Allow the bath to stabilize at the target operating temperature (e.g., 55°C).

  • Bath Analysis: It is highly recommended to analyze the bath composition using methods like ion chromatography to confirm the concentrations of sulfate and methanedisulfonate.[14]

Part 2: Substrate Preparation Workflow

Proper surface preparation is paramount to ensure strong adhesion of the chromium layer.[15] The following workflow is based on the guidelines provided in ASTM B177.[16][17]

SubstratePreparation start Start: Raw Substrate degreasing 1. Degreasing (Alkaline Cleaner) start->degreasing rinse1 2. Water Rinse degreasing->rinse1 stripping 3. Stripping (Optional) (If previously plated) rinse1->stripping rinse2 4. Water Rinse stripping->rinse2 etching 5. Anodic Etching (Reverse Current in Plating Bath) rinse2->etching plating Ready for Plating etching->plating

Caption: Workflow for substrate preparation prior to plating.

Procedure:

  • Cleaning/Degreasing: Thoroughly clean the substrate in a hot alkaline solution to remove oils, grease, and other organic contaminants.[18]

  • Rinsing: Rinse the part thoroughly with clean water to remove any residual cleaning solution.

  • Masking (if required): If certain areas of the component should not be plated, they must be masked using appropriate materials like specialized tapes or waxes.[5]

  • Racking: Securely mount the substrate on a plating rack that ensures good electrical contact.

  • Anodic Etching (Activation): This is a critical step to remove surface oxides and create a micro-roughened surface for optimal adhesion.

    • Immerse the racked part into the chrome plating bath.

    • Connect the part to the positive terminal (anode) of the rectifier and the lead anodes to the negative terminal.

    • Apply a reverse current at a similar current density to plating (e.g., 30 A/dm²) for 30-60 seconds.[18]

Part 3: Electroplating Procedure
  • Reverse Polarity: Immediately after anodic etching, reverse the polarity of the rectifier so that the substrate is now the cathode (negative terminal) and the lead anodes are connected to the positive terminal.

  • Apply Current: Ramp up the current to the desired plating current density (e.g., 45 A/dm²).

  • Plating Duration: Continue plating for the time required to achieve the desired coating thickness. The deposition rate is typically around 25 µm (0.001 inches) per hour, but this should be experimentally determined for the specific bath chemistry and operating conditions.[6]

  • Monitoring: Periodically monitor the bath temperature and current, adjusting as necessary to maintain stable conditions.

Part 4: Post-Treatment
  • Drag-Out and Rinsing: Once plating is complete, turn off the rectifier. Carefully remove the plated component and suspend it over a drag-out tank to recover excess plating solution. Then, rinse it thoroughly in a series of water rinses.[18]

  • Hydrogen Embrittlement Relief (Baking): High-strength steels are susceptible to hydrogen embrittlement during plating. To mitigate this, the plated parts should be baked in an oven. A typical treatment is 190-220°C for at least 3 hours, performed within 4 hours of plating.

  • Finishing: If required, the plated component can be ground or polished to achieve the final desired dimensions and surface finish.[15]

Conclusion

The use of this compound as a secondary catalyst in hard chrome plating offers a promising route to enhance process efficiency and deposit quality. This application note provides a comprehensive framework for researchers to establish a reliable and well-controlled experimental setup. By carefully controlling the bath chemistry, operating parameters, and following systematic protocols for pre- and post-treatment, it is possible to produce high-quality, functional hard chrome coatings for a variety of demanding applications. Rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of hexavalent chromium compounds.

References

  • ASTM International. (2021). Standard Guide for Engineering Chromium Electroplating (ASTM B177/B177M-11).
  • ASTM International. (2017). Standard Guide for Engineering Chromium Electroplating (ASTM B177-01).
  • BorTec. (n.d.).
  • Wikipedia. (n.d.).
  • DVS Enterprises. (n.d.). Hard Chrome Plating: A Step-by-Step Process Revealed. DVS Enterprises. [Link][16]
  • Hard Chrome Specialists. (n.d.). Guide to Hard Chrome Plating. Hard Chrome Specialists. [Link][2]
  • Flo King Filter Systems. (n.d.). Organic Compounds & Carbon Treatment. Flo King Filter Systems. [Link][9]
  • Bhansali Techno Components. (n.d.). Process Of Hard Chrome Plating. Bhansali Techno Components. [Link][5]
  • ResearchGate. (n.d.). Organic additive and process for chromium plating on stainless steel.
  • MDPI. (2021). Kinetics and Mechanism of Electrochemical Reactions Occurring during the Chromium Electrodeposition from Electrolytes Based on Cr(III)
  • Google Patents. (n.d.). High-efficiency chromium plating bath with alkyl sulfonic acid for non-iridescent plate.
  • DCMSME. (n.d.).
  • Grainger. (n.d.). Hard Chrome 105 Plating Process. Grainger. [https://www.grainger.com/content/supplylink-product-safety-environmental-compliance-hard-chrome-plating](This is a representative URL, the original source is a PDF)[14]
  • ResearchGate. (n.d.). Effect of Methanesulfonic Acid on Chromium Electrodeposition.
  • US Chrome. (n.d.). Physical and Chemical Properties of Hard Chrome. US Chrome. [Link][3]
  • Wikipedia. (n.d.). Electrodeposition. Wikipedia. [Link][24]
  • Plating Systems & Technologies, Inc. (n.d.). DuraChrome Hard Chromium Plating. Plating Systems & Technologies, Inc. [Link][13]
  • Betz-Chrom. (n.d.). Hard chrome plating - Wear protection for components. Betz-Chrom. [Link][4]
  • Industrial Lab. (n.d.). Investigation of process baths: Focus on analysis methods. Industrial Lab. [Link][15]
  • Electro-Coatings. (n.d.). Corrosion Resistance of Industrial Hard Chrome Plating.
  • LookChem. (n.d.).
  • ResearchGate. (n.d.). Decorative & Hard Chromium Plating.

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Application Notes and Protocols: The Role of Dipotassium Methanedisulfonate in Enhancing the Performance of K-ion Full-Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Achilles' Heel of K-ion Batteries

Potassium-ion batteries (KIBs) have emerged as a promising alternative to lithium-ion batteries (LIBs) for large-scale energy storage, primarily due to the natural abundance and low cost of potassium.[1] However, the practical realization of high-performance KIBs is significantly hampered by challenges related to the larger ionic radius of K+ compared to Li+. A major issue is the unstable solid electrolyte interphase (SEI) that forms on the anode, particularly with graphitic materials. This instability leads to continuous electrolyte decomposition, low Coulombic efficiency, and rapid capacity fading, thereby limiting the cycle life of the battery.[2][3][4]

Electrolyte engineering, specifically the use of functional additives, has proven to be a highly effective strategy to cultivate a stable and robust SEI.[5][6] While various compounds have been explored, this application note focuses on the prospective role of dipotassium methanedisulfonate (DP-MDS) as a novel electrolyte additive for K-ion full-cells. Although direct literature on DP-MDS in KIBs is nascent, compelling evidence from analogous sulfur-containing additives, particularly methylene methanedisulfonate (MMDS) in LIBs, suggests a significant potential for performance enhancement.[2][7][8]

This document provides a detailed guide for researchers, scientists, and professionals in drug and materials development on the hypothesized mechanism, application protocols, and expected outcomes of using DP-MDS in K-ion full-cells.

Chemical and Physical Properties of this compound

A foundational understanding of the additive's properties is crucial for its effective application.

PropertyValueReference
Chemical Name This compound[6][9][10][11]
CAS Number 6291-65-2[6][9][10][11]
Molecular Formula CH₂K₂O₆S₂[6][9][10][11]
Molecular Weight 252.35 g/mol [6][9][12]
Appearance White crystalline solid[4]
Solubility Soluble in water. Solubility in common battery electrolyte solvents (e.g., carbonates, ethers) should be experimentally determined.[10]

Proposed Mechanism of Action: SEI Stabilization

Based on studies of similar sulfur-containing additives, the primary role of DP-MDS is hypothesized to be the formation of a stable, potassium-ion conductive SEI on the anode surface.[7][8] The methanedisulfonate anion is expected to be the electrochemically active species.

Reductive Decomposition Pathway

It is proposed that the methanedisulfonate anion possesses a higher reduction potential (less negative) than conventional carbonate-based solvents like ethylene carbonate (EC) and diethyl carbonate (DEC).[7] This would lead to its preferential reductive decomposition on the anode surface during the initial charging cycles. This process is crucial as it passivates the anode surface before significant solvent decomposition can occur, thereby preserving the electrolyte and improving the initial Coulombic efficiency.

The decomposition products are anticipated to be rich in potassium sulfate (K₂SO₄), potassium sulfite (K₂SO₃), and other organosulfur species. These inorganic sulfur compounds are known to form a dense and stable SEI layer that is electronically insulating but ionically conductive for K⁺ ions.[13]

Caption: Proposed mechanism of SEI formation with DP-MDS.

Experimental Protocols

The following protocols provide a comprehensive framework for evaluating the efficacy of DP-MDS as an electrolyte additive in K-ion full-cells.

Protocol 1: Electrolyte Preparation

Objective: To prepare a baseline electrolyte and electrolytes with varying concentrations of DP-MDS.

Materials:

  • Potassium hexafluorophosphate (KPF₆), battery grade

  • Ethylene carbonate (EC), battery grade, anhydrous

  • Diethyl carbonate (DEC), battery grade, anhydrous

  • This compound (DP-MDS), ≥99.0% purity[10]

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Inside the glovebox, prepare the baseline electrolyte by dissolving KPF₆ in a 1:1 (v/v) mixture of EC and DEC to a final concentration of 0.8 M. Stir overnight to ensure complete dissolution.

  • Prepare the DP-MDS containing electrolytes by adding the desired weight percentage (e.g., 0.5%, 1.0%, 2.0%) of DP-MDS to the baseline electrolyte.

  • Stir the additive-containing electrolytes for at least 24 hours to ensure homogeneity.

  • Visually inspect the electrolytes for any precipitation or insolubility.

Causality: The 1:1 EC:DEC solvent system is a common choice for K-ion batteries, providing a good balance of ionic conductivity and SEI-forming properties. Varying the concentration of DP-MDS is crucial to identify the optimal loading that maximizes performance without causing issues like increased viscosity or insolubility.

Protocol 2: K-ion Full-Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • Graphite anode slurry (e.g., graphite, carbon black, and polyvinylidene fluoride (PVDF) binder in an 8:1:1 weight ratio)

  • Prussian blue analogue (PBA) cathode slurry (e.g., K₂Mn[Fe(CN)₆], carbon black, and PVDF binder in an 8:1:1 weight ratio)

  • Copper and aluminum foil current collectors

  • Celgard 2400 separator

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared electrolytes from Protocol 1

Procedure:

  • Coat the graphite and PBA slurries onto the copper and aluminum foils, respectively, and dry under vacuum.

  • Punch electrodes of appropriate diameters (e.g., 12 mm for the anode and 11 mm for the cathode).

  • Inside the glovebox, assemble the CR2032 coin cells in the following order: negative casing, spacer, graphite anode, separator, PBA cathode, spacer, spring, and positive casing.

  • Add approximately 60 µL of the designated electrolyte to the separator before closing the cell.

  • Crimp the coin cells to ensure proper sealing.

  • Allow the cells to rest for 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Full_Cell_Assembly Negative_Casing Negative Casing Spacer1 Spacer Negative_Casing->Spacer1 Anode Graphite Anode on Cu Foil Spacer1->Anode Separator Separator with Electrolyte Anode->Separator Cathode PBA Cathode on Al Foil Separator->Cathode Spacer2 Spacer Cathode->Spacer2 Spring Spring Spacer2->Spring Positive_Casing Positive Casing Spring->Positive_Casing

Caption: Schematic of the K-ion full-cell assembly.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled K-ion full-cells.

Equipment:

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first 2-3 cycles to facilitate the formation of a stable SEI.

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C, 2C, 5C) to evaluate rate capability and long-term cycling stability. A typical voltage window for a graphite/PBA full cell is 2.0-4.0 V.

  • Coulombic Efficiency: Monitor the Coulombic efficiency (CE) for each cycle, paying close attention to the initial cycles.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements on the cells before and after cycling to analyze the changes in interfacial resistance. A typical frequency range is 100 kHz to 0.01 Hz.

Expected Performance Enhancements

The addition of DP-MDS is anticipated to yield the following improvements compared to the baseline electrolyte:

Performance MetricBaseline (0% DP-MDS)With DP-MDS (e.g., 1.0%)Rationale
Initial Coulombic Efficiency ~60-70%>80%Preferential reduction of DP-MDS forms a stable SEI, reducing irreversible capacity loss from solvent decomposition.
Capacity Retention (after 200 cycles at 1C) < 60%> 85%The robust SEI suppresses continuous electrolyte degradation and maintains the structural integrity of the anode.
Rate Capability (Capacity at 5C vs. C/10) ~30%~60%A stable and thin SEI with low impedance facilitates faster K⁺ transport at the interface.
Interfacial Resistance (Post-cycling) HighLowThe composition of the SEI derived from DP-MDS is expected to have higher ionic conductivity.

Post-Mortem Analysis: Validating the Mechanism

To confirm the proposed mechanism and understand the composition of the SEI, post-mortem analysis of the cycled electrodes is essential.

Protocol 4: Surface Characterization of Cycled Anodes

Objective: To analyze the chemical composition and morphology of the SEI layer.

Equipment:

  • X-ray Photoelectron Spectroscopy (XPS)

  • Scanning Electron Microscopy (SEM)

  • Transmission Electron Microscopy (TEM)

Procedure:

  • After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.

  • Gently rinse the harvested graphite anodes with an anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Dry the electrodes under vacuum.

  • Transfer the electrodes to the analysis instruments using an air-tight sample holder to prevent exposure to air and moisture.

  • XPS Analysis: Acquire high-resolution spectra for S 2p, C 1s, O 1s, and K 2p to identify the chemical species present in the SEI. The presence of sulfate and sulfite species would support the proposed decomposition pathway.

  • SEM/TEM Analysis: Image the surface and cross-section of the anode to observe the morphology and thickness of the SEI layer. A uniform and thin SEI is desirable.

Conclusion and Outlook

This compound presents a compelling, yet underexplored, opportunity as an electrolyte additive for stabilizing the anode interface in K-ion full-cells. The protocols and expected outcomes detailed in this application note provide a robust framework for its systematic investigation. By forming a stable, sulfur-rich SEI, DP-MDS has the potential to significantly improve the initial Coulombic efficiency, long-term cycling stability, and rate capability of K-ion batteries. Successful validation of its efficacy will contribute to the advancement of KIB technology as a viable solution for next-generation energy storage.

References

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  • Electrochemical performances of potassium‐ion full cells. a) Schematic... ResearchGate. [URL: https://www.researchgate.
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  • Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2. Todini Chemicals. [URL: https://www.todini.com/en/chemicals/methane-disulfonic-acid-potassium-salt-cas-6291-65-2]
  • Electrochemical measurements of full K ion cell in 1.7-4.4 V. a... ResearchGate. [URL: https://www.researchgate.
  • Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Journal of Materials Chemistry A (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ta/c7ta05469f]
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Application Notes and Protocols: Dipotassium Methanedisulfonate in Organic-Inorganic Hybrid Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dipotassium Methanedisulfonate as a Molecular Bridge

In the rapidly advancing field of materials science, the rational design of organic-inorganic hybrid materials offers a pathway to novel functionalities by combining the advantageous properties of both organic and inorganic components at the molecular level.[1][2] this compound, a structurally simple yet potent bifunctional linker, has emerged as a valuable building block in the synthesis of these sophisticated materials. Its strategic importance lies in its ability to covalently link inorganic and organic phases, thereby enabling the creation of materials with tailored properties for a wide range of applications, including catalysis, ion exchange, and proton-conducting membranes.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of organic-inorganic hybrid materials. We will delve into the fundamental properties of this unique linker, present detailed protocols for its incorporation into hybrid matrices, and discuss the characterization techniques essential for validating the successful synthesis and performance of these novel materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. This salt of methanedisulfonic acid presents as a white crystalline solid and possesses key characteristics that make it an attractive component in hybrid material synthesis.[5]

PropertyValueSource
CAS Number 6291-65-2[6][7]
Molecular Formula CH₂K₂O₆S₂[6][7][8]
Molecular Weight 252.35 g/mol [6][7][8]
Appearance White crystalline solid[5]
Solubility in Water 34.438 g/L at 20°C[6][9]
Hydrogen Bond Acceptor Count 6[6][8]
Hydrogen Bond Donor Count 0[6][8]

The high water solubility of this compound facilitates its use in aqueous or polar solvent systems, which are often preferred for sol-gel and hydrothermal synthesis methods. The two sulfonate groups provide strong coordination sites for metal ions, making it an excellent linker for the construction of metal-organic frameworks (MOFs) and other coordination polymers.[3][10]

Conceptual Framework for Hybrid Material Synthesis

The integration of this compound into an organic-inorganic hybrid material typically involves its role as a molecular "linker" or "bridge" between an inorganic framework and an organic component. The sulfonate groups can interact with the inorganic phase through coordination or electrostatic interactions, while the central methylene group can be part of or be functionalized to interact with the organic phase.

Caption: Conceptual workflow for the synthesis of organic-inorganic hybrid materials using this compound.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of two common types of organic-inorganic hybrid materials using this compound: a sol-gel derived silica-based hybrid and a metal-organic framework.

Protocol 1: Synthesis of a Sulfonated Silica-Based Hybrid Material via Sol-Gel Process

This protocol describes the incorporation of this compound into a silica matrix, resulting in a sulfonated hybrid material with potential applications in catalysis or as a solid acid.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl)

  • This compound

  • Ammonium hydroxide (NH₄OH) solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Drying oven

  • Centrifuge

Procedure:

  • Preparation of the Silica Sol:

    • In a round-bottom flask, prepare a solution of TEOS, ethanol, deionized water, and a catalytic amount of HCl. A typical molar ratio is 1:4:4:0.001 (TEOS:Ethanol:Water:HCl).

    • Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the hydrolysis of TEOS.

  • Incorporation of this compound:

    • Prepare a separate aqueous solution of this compound. The amount will depend on the desired degree of sulfonation.

    • Add the this compound solution dropwise to the pre-hydrolyzed silica sol while stirring.

  • Gelation:

    • Slowly add a dilute solution of ammonium hydroxide to the mixture to raise the pH and induce gelation.

    • Continue stirring until a gel is formed. The time required for gelation can vary from minutes to hours depending on the reaction conditions.

  • Aging and Washing:

    • Allow the gel to age at room temperature for 24-48 hours to strengthen the silica network.

    • Break the gel into smaller pieces and wash it repeatedly with deionized water and then ethanol to remove unreacted precursors and by-products. Centrifugation can be used to separate the solid material from the washing solvent.

  • Drying:

    • Dry the washed gel in an oven at 60-80°C for 12-24 hours to obtain the final solid hybrid material. For applications requiring a porous structure, supercritical drying may be employed.

Caption: Step-by-step workflow for the sol-gel synthesis of a sulfonated silica hybrid.

Protocol 2: Synthesis of a Metal-Organic Framework (MOF) with a Methanedisulfonate Linker

This protocol outlines a general hydrothermal synthesis method for a MOF using this compound as a linker. The choice of metal salt will determine the final structure and properties of the MOF.

Materials:

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • This compound

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Deionized water, or a mixture)

  • (Optional) A modulator such as acetic acid or benzoic acid

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge or filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture:

    • In a beaker, dissolve the metal salt in the chosen solvent.

    • In a separate beaker, dissolve the this compound in the same solvent.

    • Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of metal salt to linker is a critical parameter and should be systematically varied for optimization.

    • If a modulator is used, add it to the reaction mixture at this stage.

  • Hydrothermal Synthesis:

    • Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80°C and 180°C).

    • Maintain the temperature for a set period, which can range from 12 hours to several days.

  • Isolation and Purification of the MOF:

    • After the reaction is complete, allow the autoclave to cool down to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product several times with the reaction solvent to remove any unreacted starting materials.

  • Activation:

    • To remove the solvent molecules from the pores of the MOF, an activation step is necessary. This typically involves solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum.

Characterization of the Hybrid Materials

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting hybrid materials.

TechniquePurpose
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the incorporation of the methanedisulfonate group by identifying the characteristic S=O and S-O stretching vibrations.
X-ray Diffraction (XRD) To determine the crystalline structure of MOFs or to assess the amorphous nature of sol-gel materials.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and microstructure of the hybrid material.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the material and to quantify the organic content.
Nitrogen Adsorption-Desorption Isotherms (BET analysis) To determine the surface area and porosity of the material.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) To determine the elemental composition and confirm the presence of sulfur.

Conclusion and Future Outlook

This compound serves as a versatile and effective linker in the burgeoning field of organic-inorganic hybrid materials. The protocols outlined in this guide provide a solid foundation for the synthesis of novel materials with tailored functionalities. The inherent properties of the methanedisulfonate group, particularly its strong coordinating ability and hydrophilicity, open up exciting possibilities for the development of advanced materials for a myriad of applications, from sustainable energy solutions to innovative drug delivery systems. Further research focusing on the functionalization of the methylene bridge and the exploration of a wider range of inorganic components will undoubtedly lead to the discovery of next-generation hybrid materials with unprecedented properties.

References

  • Dipotassium methanedisulfon
  • Methane disulfonic acid, dipotassium salt. PubChem. [Link]
  • Methane Disulfonic Acid - Potassium Salt. Todini Chemicals. [Link]
  • Hybrid material based on sulfonated polystyrene and graphene. Journal of Chemical and Pharmaceutical Research. [Link]
  • Hybrid material based on sulfonated polystyrene and graphene. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and characterizations of a novel zwitterionic hybrid copolymer containing both sulfonic and carboxylic groups via sulfonation and zwitterionic process.
  • Cas 6291-65-2,Dipotassium methanedisulfon
  • Synthesis and characterization of sulfur-containing hybrid materials based on sodium silic
  • Methanedisulfonic acid. Wikipedia. [Link]
  • A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: synthesis, gas sorption properties and catalytic performance. Dalton Transactions. [Link]
  • Sulfonated biochar catalyst derived from eucalyptus tree shed bark: synthesis, characterization and its evaluation in oleic acid esterific
  • Methanesulfonic acid. Wikipedia. [Link]
  • Potassium methanedisulfon
  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]
  • A Robust Sulfonate-Based Metal–Organic Framework with Permanent Porosity for Efficient CO2 Capture and Conversion.
  • Metal-organic framework with dangling sulfonate groups for enhanced proton conductivity. Press Release. [Link]
  • Composition characterization of methanesulfonic acid.
  • Methanesulfonic anhydride. Wikipedia. [Link]
  • Sulfonic Groups Lined along Channels of Metal–Organic Frameworks (MOFs) for Super-Proton Conductor. Inorganic Chemistry. [Link]
  • Methanesulfonic Acid (MSA) in Hydrometallurgy. Journal of Sustainable Metallurgy. [Link]
  • Synthesis of organic-inorganic hybrid sols with nano silica particles and organoalkoxysilanes for transparent and high-thermal-resistance coating films using sol-gel reaction. PubMed. [Link]
  • Synthesis by Sol–Gel Route of Organic–Inorganic Hybrid Material: Chemical Characterization and In Vitro Release Study. MDPI. [Link]
  • High-k organic–inorganic hybrid dielectric material for flexible thin-film transistors and printed logic circuits. RSC Publishing. [Link]
  • Hybrid Organic–Inorganic Materials Prepared by Sol–Gel and Sol–Gel-Coating Method for Biomedical Use: Study and Synthetic Review of Synthesis and Properties. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dipotassium Methanedisulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of Dipotassium Methanedisulfonate (DPMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound. The primary and most efficient synthesis route involves the reaction of a dihalomethane, such as dichloromethane, with potassium sulfite in an aqueous medium, often under hydrothermal conditions.[1][2]

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in this synthesis is a common problem that can typically be traced back to one of several key areas. Let's break them down logically.

  • Incomplete Reaction: The reaction kinetics may be too slow under your current conditions.

    • Causality: The reaction is a nucleophilic substitution where the sulfite ion displaces the chloride ions from dichloromethane. This process requires sufficient energy and time to proceed to completion.

    • Solutions:

      • Temperature & Pressure: This synthesis is often performed under hydrothermal conditions (e.g., 180°C in an autoclave).[3] Increasing the temperature significantly accelerates the reaction rate. Operating in a sealed vessel (autoclave) is necessary to reach temperatures above the boiling point of the solvent (water) and to contain the volatile dichloromethane.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Literature suggests reaction times can be as long as 10 hours.[3] Consider running a time-course study to determine the optimal reaction time for your specific setup.

  • Poor Mass Transfer: This is a critical issue in a biphasic reaction system.

    • Causality: Dichloromethane has low solubility in water, where the potassium sulfite is dissolved. The reaction can only occur at the interface between the organic and aqueous phases. If this interface is not constantly renewed, the reaction will be slow and incomplete.

    • Solutions:

      • Vigorous Agitation: Ensure your stirring or shaking mechanism is robust enough to create a fine emulsion of the reactants, maximizing the interfacial surface area.

      • Phase-Transfer Catalysis (PTC): This is a highly effective method for improving yield. A PTC, such as polyethylene glycol (PEG) or a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the sulfite nucleophile from the aqueous phase to the organic phase where the dichloromethane resides.[4] This dramatically increases the reaction rate and overall yield. A patent has disclosed a method using a composite phase transfer catalyst for this purpose.[4]

  • Suboptimal Stoichiometry: Incorrect reactant ratios can halt the reaction prematurely.

    • Causality: The reaction requires two moles of potassium sulfite for every one mole of dichloromethane to form the dipotassium salt and two moles of potassium chloride byproduct.[1]

    • Solution: Use a stoichiometric excess of potassium sulfite. This ensures that even as the sulfite is consumed, its concentration remains high enough to drive the reaction forward and fully convert the intermediate, potassium chloromethanesulfonate, to the final product. An excess of 10-20 mol% is a reasonable starting point for optimization.

Question 2: I'm observing significant impurities in my final product. What are they, and how can I minimize their formation?

Answer: Product purity is as critical as yield. The most common impurities are unreacted starting materials or reaction intermediates.

  • Common Impurities:

    • Potassium Chloride (KCl): This is a byproduct of the reaction and will always be present in the crude reaction mixture.

    • Unreacted Potassium Sulfite (K₂SO₃): Results from using an excess of this reagent.

    • Potassium Chloromethanesulfonate: The monosubstituted intermediate. Its presence indicates an incomplete reaction.

    • Other Acidic Impurities: Some synthesis routes can produce methanesulfonic acid or sulfuric acid, which are challenging to separate.[3] However, the dichloromethane route generally avoids these.

  • Minimization & Purification Strategy:

    • Causality: The desired product, this compound, and the main impurities (KCl, K₂SO₃) are all water-soluble salts, but they have different solubilities in other solvents, which can be exploited for purification.

    • Solutions:

      • Drive the Reaction to Completion: To minimize the intermediate, potassium chloromethanesulfonate, ensure optimized reaction conditions as discussed in Q1 (sufficient time, temperature, and excess sulfite).

      • Purification by Recrystallization: The most effective purification method is recrystallization.

        • Cool the reaction mixture significantly (e.g., to 0°C) to precipitate the crude product.[3]

        • Filter the crude solid. The majority of the highly soluble KCl and unreacted K₂SO₃ will remain in the mother liquor.

        • Wash the filter cake with a minimal amount of ice-cold deionized water to remove residual soluble impurities.

        • For higher purity, the crude product can be recrystallized from hot water. The solubility of this compound is about 40 g/L at 20°C, which will increase with temperature.[5] As the solution cools, the purer product will crystallize out, leaving more soluble impurities behind. Adding a solvent like ethanol to the aqueous solution can also induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield synthesis method for lab-scale preparation?

The most robust and commonly cited high-yield method is based on the work of Hilmar Johannes Backer.[1] It involves the reaction of dichloromethane with potassium sulfite in an aqueous solution under hydrothermal conditions. For further optimization and improved yields at potentially lower temperatures and pressures, the incorporation of a phase-transfer catalyst is highly recommended, as detailed in modern patent literature.[4] This approach combines reliability with enhanced efficiency.

Q2: What are the critical safety precautions for this synthesis?

Safety is paramount. Please consider the following:

  • Reagent Hazards: Dichloromethane is a volatile organic compound and a suspected carcinogen; it must be handled in a well-ventilated fume hood.

  • Reaction Conditions: The use of a sealed autoclave for high-temperature and high-pressure reactions requires a vessel rated for the intended conditions and regular safety checks.[3] Ensure the autoclave is equipped with a pressure relief valve.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing final product purity?

A multi-faceted approach to analysis is recommended for robust process control.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., ion-exchange or reversed-phase with an ion-pairing agent) can be used to monitor the disappearance of the monosubstituted intermediate and the appearance of the final product.

  • Final Product Purity and Identity:

    • Titration: A simple titration can be used to determine the assay of the final salt.

    • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation. The singlet for the central CH₂ group in the ¹H NMR spectrum is a key diagnostic peak.

    • Mass Spectrometry (LC-MS): Can confirm the molecular weight of the methanedisulfonate anion.[6]

    • Elemental Analysis: Confirms the elemental composition (C, H, K, O, S) of the final product.

Optimized Experimental Protocol

This protocol integrates insights from the literature to provide a high-yield synthesis pathway.

Objective: To synthesize this compound with high yield and purity.

Materials:

  • Dichloromethane (CH₂Cl₂)

  • Potassium Sulfite (K₂SO₃), anhydrous

  • Polyethylene Glycol 400 (PEG-400)

  • Deionized Water

  • High-pressure autoclave with stirring mechanism

Procedure:

  • Reactant Preparation: In a 500 mL autoclave, add deionized water (300 mL), potassium sulfite (e.g., 1.2 equivalents to the dihalomethane), and PEG-400 (e.g., 0.5 g).[3]

  • Addition of Dichloromethane: Add dichloromethane (e.g., 1 equivalent, approx. 18 g) to the autoclave.[3]

  • Reaction: Seal the autoclave and begin stirring. Heat the mixture to 180°C and maintain this temperature for 10 hours.[3] The pressure will increase during the reaction; monitor to ensure it stays within the safe operating limits of the vessel.

  • Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature. Once cooled, carefully open the blow valve to vent any unreacted dichloromethane in a fume hood.[3]

  • Crude Product Isolation: Transfer the reaction solution to a beaker. Cool the solution in an ice bath to approximately 0°C to precipitate the crude product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove soluble impurities like KCl and excess K₂SO₃.

  • Recrystallization (Optional, for high purity): Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Filter the purified crystals.

  • Drying: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.

Data & Visualization

Table 1: Key Parameters and Their Impact on Yield
ParameterLow SettingHigh SettingEffect on YieldRecommended Action
Temperature < 150°C> 180°CSignificantly increases with temperatureOperate at 180°C or higher in a rated pressure vessel.[3]
Reaction Time < 6 hours> 10 hoursIncreases with time up to a plateauDetermine optimal time; start with 10 hours.[3]
K₂SO₃ Molar Ratio 2.0:12.4:1Increases with slight excess of K₂SO₃Use a 10-20% molar excess of K₂SO₃.
Agitation Low RPMHigh RPMCrucial; yield drops without good mixingUse vigorous mechanical stirring.
PTC Addition NoneCatalytic amountCan significantly increase yield and rateAdd a catalytic amount of PEG or a quaternary salt.[4]
Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Autoclave: - Water - K₂SO₃ - PTC (e.g., PEG) B Add Dichloromethane A->B C Seal & Heat (180°C, 10h) with Stirring B->C D Cool & Vent C->D E Precipitate (Cool to 0°C) D->E F Filter & Wash (Cold Water) E->F G Dry Product F->G

Caption: Synthesis and Purification Workflow.

Yield_Factors cluster_params Key Reaction Parameters Yield Product Yield Temp Temperature Temp->Yield Time Reaction Time Time->Yield Stoich Stoichiometry (Excess K₂SO₃) Stoich->Yield PTC Phase Transfer Catalyst PTC->Yield Mixing Agitation Mixing->Yield

Caption: Key Factors Influencing Reaction Yield.

References

  • Backer, H. J. (1929). A higher-yielding synthesis of methionate salt. As described in "Methanedisulfonic acid," Wikipedia. [Link]
  • Roberts, D. W., et al. (2000). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development. [Link]
  • Grillo-Werke AG. (2016). Process for making methanesulfonic acid. As described in "Methanesulfonic acid," Wikipedia. [Link]
  • CN104487417A. (2015). Preparation method of methane disulfonic acid.
  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. ASIA Chemical Engineering Co.,Ltd. [Link]
  • Roberts, D. W., et al. (2000). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development. [Link]
  • US9440915B2. (2016). Method for preparing methanedisulfonic acid.
  • LookChem. (n.d.).
  • Zhang, Y., et al. (2023).
  • CN104487417A. (2015). Method for preparing methanedisulfonic acid.
  • Geraets, B., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. [Link]
  • Diaz-Alarcon, J. P., et al. (2003). Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts. PubMed. [Link]
  • GIHI CHEMICALS CO.,LIMITED. (n.d.).
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
  • Eyley, S. C., & Williams, D. L. H. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development. [Link]
  • ResearchGate. (2024). Methanesulfonic acid neutralisation?.
  • Todini Chemicals. (n.d.). Methane Disulfonic Acid - Potassium Salt. Todini Chemicals. [Link]
  • EURO KEMICAL S.R.L. (n.d.).
  • Market Publishers. (n.d.).
  • Malhotra, S. L. (n.d.). Sodium & Potassium salt of Methane Disulphonic Acid. Malhotra Chemicals. [Link]
  • Journal of the Chemical Society, Chemical Communications. (1975). Synthesis and thermal reactions of perfluoroalkylsulphonyl substituted ylides. RSC Publishing. [Link]
  • ResearchGate. (2025). The Unprecedented Reaction of Dimethylsulfonium Methylide with Michael Acceptors.

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Technical Support Center: Dipotassium Methanedisulfonate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Dipotassium Methanedisulfonate (DPMS). This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the preparation, storage, and use of DPMS solutions. Our goal is to ensure the integrity and reliability of your experiments by helping you prevent and resolve potential degradation of this important compound.

Section 1: Understanding the Stability of this compound

This compound is the potassium salt of methanedisulfonic acid and is generally a stable compound in its solid, crystalline form.[1][2] However, when prepared as an aqueous solution, its stability can be influenced by several environmental factors. Understanding the potential degradation pathways is crucial for maintaining the integrity of your solutions and ensuring the reproducibility of your experimental results.

The sulfonate groups in DPMS are relatively robust; however, the molecule is not entirely inert.[3] The primary concerns for DPMS solutions are potential hydrolysis under extreme conditions, susceptibility to contaminants, and physical instability (e.g., precipitation).

Key Factors Influencing Solution Stability

Several factors can impact the shelf-life and performance of your DPMS solutions:

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • pH: Although stable in neutral and mildly alkaline conditions, extreme pH levels can potentially lead to hydrolysis.[3]

  • Light: Exposure to UV light may initiate photodegradation, a known degradation pathway for some sulfonate-containing compounds.[4][5]

  • Contaminants: The presence of oxidizing agents or metal ions can catalyze degradation reactions.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of DPMS solutions.

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To ensure the highest quality of your stock solution, follow this detailed protocol:

Experimental Protocol: Preparation of a Standard DPMS Aqueous Solution

  • Materials:

    • This compound (solid, high purity)

    • High-purity, deionized, or distilled water (Type I or equivalent)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Spatula and weighing paper/boat

    • Magnetic stirrer and stir bar (optional)

  • Procedure:

    • Equilibrate the solid DPMS to room temperature before opening the container to prevent moisture condensation.

    • Accurately weigh the desired amount of DPMS using a calibrated balance.

    • Transfer the solid to the volumetric flask. To ensure a quantitative transfer, rinse the weighing boat with a small amount of the high-purity water and add the rinsewater to the flask.

    • Add approximately half of the final desired volume of water to the flask.

    • Gently swirl the flask or use a magnetic stirrer at low speed to dissolve the solid completely. Avoid vigorous shaking that can introduce air.

    • Once fully dissolved, add water to the calibration mark of the volumetric flask. Use a dropper for the final addition to ensure precision.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, clearly labeled, and appropriate storage container.

Q2: What are the optimal storage conditions for DPMS solutions?

A2: Proper storage is critical to prevent degradation. We recommend the following:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Storing at reduced temperatures slows down potential hydrolytic and microbial degradation. While the solid is often stored at 4°C, extending this practice to solutions is a prudent measure.[4]
Light Exposure Store in amber glass or opaque containersProtects the solution from potential photodegradation, which can affect sulfonate compounds.[5][6]
Container Type Borosilicate glass (Type I) or chemically resistant polymer (e.g., polypropylene)Minimizes leaching of contaminants from the container material.
Atmosphere Tightly sealed containerPrevents evaporation, which would alter the concentration, and minimizes exposure to atmospheric CO2 and potential contaminants.[2]

Q3: Can I freeze DPMS solutions for long-term storage?

A3: While freezing can be a good strategy for preserving many reagents, it may pose a risk of precipitation for DPMS solutions, especially at higher concentrations. The freeze-thaw cycle can lead to the formation of insoluble particulates.[7] If long-term storage is necessary, we recommend conducting a small-scale freeze-thaw stability study for your specific concentration and formulation.

Q4: My DPMS solution has turned slightly yellow. What could be the cause?

A4: Discoloration, such as a yellow tint, can be an indicator of degradation or contamination. Potential causes include:

  • Contamination: Introduction of impurities, particularly transition metal ions, from glassware, spatulas, or the water source.

  • Degradation: Formation of chromophoric degradation products, possibly from exposure to light or extreme temperatures.

  • pH Shift: A significant change in the solution's pH could also contribute to the formation of colored species.

We recommend preparing a fresh solution and ensuring all equipment is scrupulously clean. If the problem persists, consider analyzing the solution for impurities.

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with DPMS solutions.

Issue: Precipitation or Cloudiness in the Solution

Symptoms:

  • Visible solid particles or crystals in the solution.

  • A general cloudy or hazy appearance.

dot

Caption: Troubleshooting workflow for precipitation in DPMS solutions.

Issue: Loss of Efficacy or Inconsistent Experimental Results

Symptoms:

  • Reduced performance in your assay compared to freshly prepared solutions.

  • High variability between experiments using the same stock solution.

dot

Degradation_Pathway DPMS_Solution This compound (Aqueous Solution) DPMS_Solution->mid_point1 DPMS_Solution->mid_point2 DPMS_Solution->mid_point3 Degradation_Products Potential Degradation Products (e.g., Sulfate, Formate, etc.) mid_point1->Degradation_Products Hydrolysis (Extreme pH/Temp) mid_point2->Degradation_Products Oxidation (Contaminants) mid_point3->Degradation_Products Photodegradation (UV Light) label_pH pH Shift label_pH->mid_point1 label_Temp High Temperature label_Temp->mid_point1 label_Light Light Exposure label_Light->mid_point3 label_Contaminants Contaminants label_Contaminants->mid_point2

Caption: Potential degradation pathways for DPMS in solution.

Causality and Troubleshooting Steps:

  • Review Storage Conditions: Verify that the solution has been stored according to the recommendations in the FAQ section (2-8°C, protected from light). Improper storage is a primary cause of degradation.

  • Check Solution Age: For critical applications, it is advisable to use freshly prepared solutions or solutions that are within a validated stability period. We recommend performing a stability study for your specific application to determine an acceptable "use by" date.

  • Suspect Contamination: If the solution was prepared with lower-quality water or in non-dedicated glassware, contaminants could be accelerating degradation. Prepare a fresh solution using high-purity water and thoroughly cleaned equipment.

  • Perform Quality Control Analysis: If inconsistent results persist, it is crucial to analytically verify the concentration and purity of your DPMS solution.

Experimental Protocol: QC Analysis of DPMS Solution by Ion Chromatography

This protocol provides a general method for quantifying methanedisulfonate and detecting common anionic degradation products like sulfate.

  • Instrumentation:

    • Ion chromatograph (IC) system with a suppressed conductivity detector.

    • Anion-exchange column suitable for separating small organic and inorganic anions.

    • Data acquisition and analysis software.

  • Reagents and Standards:

    • Prepare a series of calibration standards from a certified reference standard of this compound.

    • Prepare standards for expected degradation products (e.g., potassium sulfate).

    • Use a suitable eluent, such as a carbonate/bicarbonate buffer, as recommended for your column.[2]

  • Procedure:

    • Equilibrate the IC system until a stable baseline is achieved.

    • Inject the calibration standards to generate a calibration curve.

    • Dilute a sample of your DPMS stock solution to fall within the calibration range.

    • Inject the diluted sample.

    • Analyze the resulting chromatogram to quantify the methanedisulfonate peak and identify any unexpected peaks corresponding to degradation products.[8][9]

  • Interpretation:

    • A lower-than-expected concentration of methanedisulfonate indicates degradation.

    • The presence of peaks corresponding to sulfate or other anions can help identify the degradation pathway.

Section 4: References

  • Kowalska, E., & Sobczak, A. (2001). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Toxicology and Environmental Chemistry, 81(1-4), 1-13.

  • Sartoretti, C. J., et al. (2003). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of Applied Electrochemistry, 33(9), 817-823.

  • SIELC Technologies. (n.d.). RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. Retrieved from [Link]

  • D'Auria, M., & Tofani, D. (2018). Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry, 83(15), 8256-8265.

  • Todini Chemicals. (n.d.). Methane Disulfonic Acid - Potassium Salt. Retrieved from [Link]

  • Adewuyi, Y. G. (2016). Effect of pH on the sonochemical degradation of organic pollutants. Environmental Science and Technology, 50(8), 4061-4069.

  • LCGC International. (2010). Ion Chromatography: An Overview and Recent Developments. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2014). Two simple, precise and accurate chromatographic methods were developed and validated for the simultaneous estimation of Lawsone and its metabolites. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1869.

  • LabRulez LCMS. (n.d.). Determination of Bethanechol by Ion Chromatography. Retrieved from [Link]

  • Cheng, X., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302-1308.

  • Kaniowska, D., & Gmurek, M. (2021). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 9(9), 213.

  • Kumar, L., et al. (2022). Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942.

  • Lopez, E., et al. (2019). Long-term Polymer Degradation in High pH Solutions and Polymer Effect on Alkali-oil Phases. SPE Europec Featured at 81st EAGE Conference and Exhibition.

  • Burbano, A. A., et al. (2005). Oxidation kinetics and effect of pH on the degradation of MTBE with Fenton reagent. Water research, 39(2-3), 451-459.

  • Al-Dhafeeri, A. M., et al. (2015). FORMATION OF HEAT STABLE SALTS DURING THERMAL DEGRADATION OF AQUEOUS METHYLDIETHANOLAMINE (MDEA) SOLVENT AND CORROSION STUDIES WITH DIFFERENT ALLOYS. International Journal of Engineering Research and General Science, 3(2), 123-134.

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.

  • Apelblat, A. (2014). Solubility and Thermodynamic Properties of Dipotassium or Disodium Hydrogenphosphates in Aqueous Solutions at Various Temperatures. In Citric Acid (pp. 123-134). Springer, Cham.

  • Clinical and Laboratory Standards Institute. (2023). EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. Retrieved from [Link]

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Technical Support Center: Optimizing Dipotassium Methanedisulfonate in Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support center for Dipotassium Methanedisulfonate (DP-MDS), a key electrolyte salt for advanced energy storage systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this compound in your experimental workflows. Here, we move beyond simple protocols to explain the fundamental science, helping you troubleshoot issues and optimize your electrolyte formulations with confidence.

Section 1: Fundamentals & Key Properties

This compound (CAS: 6291-65-2) is a sulfonate salt increasingly recognized for its utility in aqueous and non-aqueous electrolytes.[1][2] Its unique structure and properties can offer advantages in specific electrochemical systems, such as potassium-ion and zinc-ion batteries.[3][4] Before troubleshooting, it is critical to understand its fundamental characteristics.

The methanedisulfonate anion [CH₂(SO₃)₂]²⁻ offers a stable, divalent charge carrier that can influence the solvation structure and interfacial chemistry within an electrochemical cell. Understanding these properties is the first step toward optimization.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 6291-65-2[5][6]
Molecular Formula CH₂K₂O₆S₂[1][7][8]
Molecular Weight 252.35 g/mol [5][7][8]
Appearance White crystalline powder/solid[1][9]
Water Solubility 34.438 g/L at 20℃[6][10][11]
Density 1.622 g/cm³ at 20℃[6][10][11]
Hydrogen Bond Acceptors 6[10][12]
Hydrogen Bond Donors 0[10][12]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers new to using this compound.

Q1: What are the primary applications of this compound in electrolytes?

A1: While traditionally used in applications like hard chromium electroplating, its properties are beneficial for next-generation batteries.[1][9] Its primary roles in battery electrolytes are:

  • Potassium-Ion Source: In Potassium-Ion Batteries (PIBs), it serves as a stable source of K⁺ ions.[3]

  • Electrolyte Additive: In other systems, like Lithium-ion or Zinc-ion batteries, it can be used as an additive to modify the Solid Electrolyte Interphase (SEI), alter the solvation shell of the primary cation (e.g., Li⁺ or Zn²⁺), or widen the electrochemical stability window.[13][14] The introduction of K⁺ can create an "electrostatic shield" on the anode surface, which may help suppress dendrite growth.[14]

Q2: How does the concentration of this compound affect ionic conductivity?

A2: The relationship is not linear. Initially, as concentration increases, ionic conductivity rises due to a higher number of charge carriers. However, after reaching an optimal point, conductivity will decrease. This is because increased ion-ion interactions and higher viscosity at very high concentrations impede ion mobility. It is crucial to experimentally determine the optimal concentration for your specific solvent system rather than assuming higher is always better.[15]

Q3: Is this compound suitable for non-aqueous electrolytes?

A3: Its suitability depends on its solubility in the chosen organic solvent. While highly soluble in water, its solubility in common organic electrolyte solvents like carbonates (EC, DEC) or ethers (DME) is limited. Researchers often need to use co-solvents or select more polar aprotic solvents like Dimethyl Sulfoxide (DMSO) to achieve desired concentrations.[16][17] Always perform solubility tests before preparing large batches of non-aqueous electrolytes.

Q4: Can this salt help in forming a stable Solid Electrolyte Interphase (SEI)?

A4: Yes, the methanedisulfonate anion can participate in the formation of the SEI. Sulfur-containing compounds are known to decompose at the electrode-electrolyte interface to form stable inorganic components like sulfates or sulfides in the SEI layer.[18] This can passivate the electrode surface, preventing continuous electrolyte decomposition and improving long-term cycling stability.[18][19] Additives containing sulfonate groups can be decomposed to form a superior SEI.[14]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to solving common experimental issues.

Issue 1: Low Ionic Conductivity or Poor Rate Performance
  • Symptoms: Your electrochemical cell shows high internal resistance, significant voltage drop (IR drop) under load, or poor capacity retention at high charge/discharge rates.

  • Causality: The ability of an electrolyte to conduct ions is a function of both the number of charge carriers and their mobility. High viscosity or strong ion pairing can reduce mobility, negating the benefit of a high salt concentration.

  • Diagnostic & Solution Workflow:

Caption: Workflow for diagnosing low ionic conductivity.

Issue 2: Salt Precipitation or Crystallization in the Electrolyte
  • Symptoms: Visible solid particles in your electrolyte after preparation or during storage, especially at lower temperatures. This leads to inconsistent and non-reproducible electrochemical results.

  • Causality: The concentration has exceeded the salt's solubility limit in the specific solvent system and temperature. Water has a limited solubility of 34.438 g/L for DP-MDS at 20°C.[6][10][11]

  • Possible Causes & Solutions:

    • Exceeded Solubility Limit: You have added more salt than the solvent can dissolve.

      • Solution: Re-calculate your concentrations based on the known solubility limit. Always start preparation with a concentration well below the saturation point (e.g., 80% of max solubility) and work your way up.

    • Temperature Sensitivity: Solubility is temperature-dependent. An electrolyte prepared at a higher temperature may precipitate when cooled to room temperature or refrigerated.

      • Solution: Prepare and store the electrolyte at the intended experimental temperature. If precipitation is unavoidable, gently warm and agitate the solution to re-dissolve the salt before use, ensuring it remains dissolved at the operating temperature.

    • Common Ion Effect/Solvent "Salting Out": The presence of other salts or additives can reduce the solubility of DP-MDS.

      • Solution: When formulating mixed-salt electrolytes, dissolve each component sequentially and observe for precipitation. You may need to reduce the concentration of all salts to maintain a stable solution.

Issue 3: Narrow Electrochemical Stability Window (ESW)
  • Symptoms: During cyclic voltammetry (CV) scans, you observe significant oxidative or reductive currents at potentials that are too low (anodic limit) or too high (cathodic limit) for your application, indicating electrolyte decomposition.

  • Causality: The ESW is the potential range where the electrolyte remains electrochemically inert.[20] While the methanedisulfonate anion is generally stable, interactions with electrodes, solvents, and impurities can catalyze its decomposition. The solvent itself is often the limiting factor, especially water in aqueous systems.

  • Diagnostic & Solution Diagram:

ESW_Troubleshooting cluster_anodic Anodic Limit (Oxidation) cluster_cathodic Cathodic Limit (Reduction) start Start: Narrow ESW anode_q1 Is the Anodic Limit Too Low? start->anode_q1 cathode_q1 Is the Cathodic Limit Too High? start->cathode_q1 anode_sol1 High concentration salts ('water-in-salt') can bind free water, widening the window. anode_q1->anode_sol1 anode_sol2 Use additives that form a protective Cathode-Electrolyte Interphase (CEI). anode_q1->anode_sol2 cathode_sol1 Additives like fluoroethylene carbonate (FEC) can form a more stable SEI at higher potentials. cathode_q1->cathode_sol1 cathode_sol2 The K+ cation can form a shielding layer, altering the reduction potential needed for SEI formation. cathode_q1->cathode_sol2

Caption: Decision points for addressing ESW limitations.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 0.5 M Aqueous DP-MDS Electrolyte

This protocol describes the preparation of 100 mL of a 0.5 M aqueous electrolyte.

  • Materials & Equipment:

    • This compound (DP-MDS, MW: 252.35 g/mol )[7]

    • High-purity deionized (DI) water (Resistivity > 18 MΩ·cm)

    • 100 mL volumetric flask (Class A)

    • Analytical balance (readability ±0.1 mg)

    • Magnetic stirrer and stir bar

    • Weighing paper/boat

    • Spatula

  • Procedure:

    • Calculation:

      • Moles needed = Concentration (M) × Volume (L) = 0.5 mol/L × 0.1 L = 0.05 mol.

      • Mass needed = Moles × Molecular Weight = 0.05 mol × 252.35 g/mol = 12.6175 g.

    • Weighing: Carefully weigh out approximately 12.62 g of DP-MDS powder onto a weighing paper using the analytical balance. Record the exact mass.

    • Dissolution:

      • Fill the 100 mL volumetric flask with approximately 70 mL of DI water.

      • Add the magnetic stir bar to the flask.

      • Carefully transfer the weighed DP-MDS powder into the flask.

      • Place the flask on the magnetic stirrer and stir at a moderate speed until all the solid has completely dissolved. This may take 10-15 minutes.

    • Final Volume Adjustment:

      • Once dissolved, remove the flask from the stirrer.

      • Carefully add DI water dropwise until the bottom of the meniscus reaches the 100 mL calibration mark on the neck of the flask.

      • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Storage: Transfer the electrolyte to a clean, labeled storage bottle. For aqueous electrolytes, store at room temperature unless precipitation is an issue.

Protocol 2: Concentration Screening via Conductivity Measurement

This protocol outlines a method to find the optimal concentration for ionic conductivity.

  • Objective: To determine the concentration of DP-MDS in a given solvent that yields the highest ionic conductivity.

  • Procedure:

    • Prepare a Concentration Series: Following Protocol 1, prepare a series of electrolyte solutions with varying concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.25 M, 1.5 M).

    • Temperature Control: Place all samples in a water bath to equilibrate at a constant temperature (e.g., 25°C), as conductivity is highly temperature-dependent.[15]

    • Conductivity Measurement:

      • Calibrate a conductivity meter using standard solutions.

      • Measure the conductivity of each solution in the series, ensuring the probe is thoroughly rinsed with DI water and dried between measurements.

    • Data Analysis:

      • Plot ionic conductivity (in mS/cm) as a function of concentration (in mol/L).

      • Identify the concentration at which conductivity peaks. This is your optimal concentration for maximizing charge transport. Concentrations beyond this peak are in a viscosity-limited or ion-pairing-limited regime.

References

  • LookChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). A tailored electrolyte for safe and durable potassium ion batteries.
  • ResearchGate. (n.d.). Additives Engineered Nonflammable Electrolyte for Safer Potassium Ion Batteries | Request PDF.
  • EURO KEMICAL S.R.L. (n.d.). Potassium methanedisulfonate.
  • LookChem. (n.d.). Cas 6291-65-2,this compound.
  • National Center for Biotechnology Information. (n.d.). Dipotassium methionate. PubChem Compound Database.
  • ResearchGate. (n.d.). Fluorosulfonamide-type Electrolyte Additives for Long-Life K-Ion Batteries.
  • Myron L Company. (n.d.). Conductance Data For Commonly Used Chemicals.
  • Journal of Materials Chemistry A. (2021). Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Electrochemical window.
  • MALPAN. (n.d.). Sodium & Potassium salt of Methane Disulphonic Acid, CAS 5799-70-2,CH2Na2O6S2.
  • PubMed Central. (2022). Electrolyte formulation strategies for potassium-based batteries. National Center for Biotechnology Information.
  • Chalmers University of Technology. (2022). Potassium-ion batteries using KFSI/DME electrolytes: Implications of cation solvation on the K+-graphite (co-)intercalation mechanism.
  • Chemical Society Reviews. (2024). Advanced electrolytes for high-performance aqueous zinc-ion batteries. Royal Society of Chemistry.
  • Journal of The Electrochemical Society. (2025). Primary SEI Formation on Lithium Metal – Influence of Film-Forming Additives. IOPscience.
  • ResearchGate. (n.d.). Aqueous electrolyte additives for zinc-ion batteries.
  • MDPI. (n.d.). Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime.
  • BioChemPartner. (n.d.). Methanedisulfonic acid,potassium salt.
  • CRC Handbook of Chemistry and Physics, 91th Edition. (n.d.). Electrical Conductivity of Aqueous Solutions.
  • Market Publishers. (n.d.). CAS 6291-65-2 this compound Chemical Report & Database.
  • University of Waterloo. (n.d.). Electrodeposition and electrodissolution of zinc in mixed methanesulfonate-based electrolytes. UWSpace.
  • PubMed Central. (n.d.). Sustainable High-Performance Aqueous Batteries Enabled by Optimizing Electrolyte Composition. National Center for Biotechnology Information.
  • ResearchGate. (2013). Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells.
  • ScienceBulletin. (2021). Electrolytes enriched by potassium perfluorinated sulfonates for lithium metal batteries.
  • National Center for Biotechnology Information. (n.d.). Methane disulfonic acid, dipotassium salt. PubChem Compound Database.
  • Sustainable Energy & Fuels. (n.d.). Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses. Royal Society of Chemistry.
  • ResearchGate. (n.d.). (a) Adiabatic electrochemical stability window of the solvents and....
  • MDPI. (2022). The Gel-State Electrolytes in Zinc-Ion Batteries.
  • Ionics. (2023). Forming a stable SEI layer by the synergy effect of methyl p-toluenesulfonate electrolyte additive in Li-ion batteries. Springer.
  • ResearchGate. (n.d.). Highly Stable Rechargeable Zinc-ion Battery using Dimethyl Sulfoxide Electrolyte | Request PDF.
  • ResearchGate. (n.d.). Extended Electrochemical Windows Made Accessible by Room Temperature Ionic Liquid/Organic Solvent Electrolyte Systems.
  • ResearchGate. (n.d.). Electrical Conductivity in Dimethyl Sulfoxide + Potassium Iodide Solutions at Different Concentrations and Temperatures | Request PDF.

Sources

Technical Support Center: Enhancing Electrochemical Performance with Sulfonate Additives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced electrolyte formulations. This guide is designed for researchers, scientists, and professionals in battery technology and drug development who are working to improve the electrochemical stability of their systems. Here, we provide in-depth, field-proven insights into using sulfonate-based additives to widen the electrochemical window of non-aqueous electrolytes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may encounter in your laboratory.

I. Fundamentals of Sulfonate Additives

Q1: What is the primary function of a sulfonate additive in an electrolyte, and how does it widen the electrochemical window?

A: The primary function of a sulfonate additive is to sacrificially decompose on the electrode surfaces during the initial charging cycles. These additives are specifically designed to have a lower Lowest Unoccupied Molecular Orbital (LUMO) energy and/or a higher Highest Occupied Molecular Orbital (HOMO) energy compared to the bulk electrolyte solvents (like ethylene carbonate or propylene carbonate).[1]

This property means the additive is preferentially reduced on the anode or oxidized on the cathode before the solvent molecules break down.[2][3] This controlled decomposition forms a stable, ionically conductive but electronically insulating passivation layer on the electrode surfaces. On the anode, this layer is known as the Solid Electrolyte Interphase (SEI), and on the cathode, the Cathode Electrolyte Interphase (CEI).

A robust SEI/CEI layer physically blocks the electrolyte solvent from reaching the highly reactive electrode surfaces, preventing its continuous decomposition at high and low potentials. This suppression of solvent breakdown is the direct mechanism by which the electrochemical stability window (ESW) is widened, allowing the battery to be charged to higher voltages and discharged to lower voltages without rapid degradation.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Mechanism of SEI/CEI formation with sulfonate additives.

II. Troubleshooting Guide

This section addresses common issues encountered during experiments.

Q2: My initial coulombic efficiency (ICE) is lower than expected after introducing a sulfonate additive. What is the cause and how can I fix it?

A: A low ICE is a classic indicator of excessive SEI formation, where a significant amount of lithium is irreversibly consumed during the first charge. While sulfonate additives are meant to form the SEI, a poorly optimized system can lead to an overly thick or resistive layer.

Causality:

  • Additive Concentration is Too High: An excess of the additive can lead to the formation of a thick, tortuous SEI layer, trapping a larger amount of lithium ions and increasing interfacial impedance.[4] Optimal concentrations are typically low, often in the range of 0.5-3% by weight.[5]

  • Additive Purity: Impurities, especially water, can react on the electrode surfaces to consume lithium and contribute to a faulty SEI. Battery-grade additives should have moisture content below 100 ppm.[6]

  • Formation Protocol: The rate and temperature of the initial "formation" cycles are critical. A formation rate that is too high can lead to a non-uniform, less stable SEI.

Troubleshooting Steps:

  • Optimize Additive Concentration: Start with a low concentration (e.g., 0.5 wt%) and create a test matrix with incremental increases (e.g., 1.0 wt%, 1.5 wt%, 2.0 wt%). Measure the ICE and cell impedance for each concentration to find the optimal balance between a stable SEI and minimal lithium loss.

  • Verify Additive Purity: If possible, measure the water content of your additive using Karl Fischer titration. Ensure you are using high-purity, battery-grade materials from a reputable supplier.[7] If purity is suspect, consider purification (See Protocol 3).

  • Refine Formation Protocol: Employ a slow formation rate, typically between C/20 and C/10, for the first one or two cycles. This allows a more ordered and compact SEI to form, which is more effective at passivating the electrode with less lithium consumption.

Q3: I am observing significant gas generation in my cells, especially when using ethylene sulfite (ES). Why is this happening?

A: Gas generation is a direct result of electrolyte decomposition. While additives are meant to suppress this, some, like ethylene sulfite (ES), can themselves produce gas during their decomposition or undergo continuous, slow decomposition.[8]

Causality:

  • Additive Decomposition Pathway: The reduction of ES on the anode can generate gaseous byproducts. Unlike more stable SEI formers like 1,3-propane sultone (PS), the SEI formed by ES alone can be less effective, leading to its continuous consumption and gas production over multiple cycles.[8]

  • Reaction with Impurities: Residual moisture in the electrolyte or on electrode surfaces can react with the electrolyte salt (e.g., LiPF₆) to form HF, which in turn catalyzes further electrolyte decomposition and gas evolution.

Troubleshooting Steps:

  • Consider an Alternative Additive: If gas evolution is a persistent issue with ES, consider switching to or combining it with a more stable sultone, such as 1,3-propane sultone (PS) or methylene methanedisulfonate (MMDS), which are known to form more stable SEI layers with less gassing.[9][10]

  • Implement a Synergistic Additive Strategy: Combining ES with an additive like vinylene carbonate (VC) can be highly effective. VC is reduced first, forming a stable foundational SEI layer. This initial layer can suppress the vigorous and gas-producing reactions of ES, allowing its beneficial properties to be realized without excessive gassing.[8]

  • Ensure a Dry System: Strictly control the moisture levels in your glovebox (H₂O < 1 ppm). Ensure all cell components (electrodes, separator, casing) and the electrolyte are thoroughly dried before assembly.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Troubleshooting workflow for common issues with sulfonate additives.

III. Data & Protocols

Comparative Performance of Sulfonate Additives

The selection of a sulfonate additive significantly impacts the final electrochemical window. The table below summarizes typical performance enhancements.

AdditiveTypical Conc. (wt%)Anodic Limit vs Li/Li⁺ (V)Cathodic Limit vs Li/Li⁺ (V)Total Window (V)Key Characteristics & References
Baseline (No Additive) 0%~4.2 - 4.3~0.8~3.4 - 3.5Prone to solvent decomposition.[11][12]
1,3-Propane Sultone (PS) 1-2%~4.5 - 4.7~0.1~4.4 - 4.6Forms stable R-SO₃Li SEI; good thermal stability.[13][14][15]
Methylene Methanedisulfonate (MMDS) 0.5-1%>4.5~0.1>4.4Effective for high-voltage cathodes; forms stable SEI/CEI.[3][16][17]
Ethylene Sulfite (ES) 1-2%~4.4~0.2~4.2Can improve cycle life but may cause gassing issues.[8][18]
PS (1%) + VC (1%) 2% total>4.6~0.1>4.5Synergistic effect; VC forms initial SEI, PS enhances stability.[13][19][20]

Note: Values are approximate and can vary based on electrolyte composition, electrode materials, and measurement conditions.

Protocol 1: Electrochemical Window Determination via Linear Sweep Voltammetry (LSV)

Objective: To accurately measure the anodic and cathodic stability limits of an electrolyte formulation.

Materials & Equipment:

  • Potentiostat with voltammetry software.

  • Three-electrode electrochemical cell (e.g., Swagelok-type or glass cell).

  • Working Electrode (WE): Inert material, e.g., Glassy Carbon, Platinum, or Stainless Steel.

  • Reference Electrode (RE): Lithium metal foil.

  • Counter Electrode (CE): Lithium metal foil.

  • Electrolyte to be tested.

  • Argon-filled glovebox.

Procedure:

  • Cell Assembly (in Glovebox): a. Polish the working electrode to a mirror finish (e.g., with alumina slurry), then clean with a solvent (e.g., acetone) and dry thoroughly under vacuum. b. Assemble the three-electrode cell. Ensure the reference electrode is positioned close to the working electrode to minimize iR drop. c. Add the electrolyte, ensuring the electrodes are fully immersed. Seal the cell to prevent contamination.

  • Anodic Stability Scan: a. Connect the cell to the potentiostat. b. Set the LSV parameters:

    • Start Potential: Open Circuit Potential (OCP) of the cell.
    • End Potential: A high voltage, e.g., 5.5 V vs. Li/Li⁺.
    • Scan Rate: A slow rate, typically 0.5 mV/s to 1.0 mV/s, is recommended to minimize capacitive currents.[21] c. Run the scan, recording the current response as a function of the applied potential.
  • Cathodic Stability Scan: a. Use a freshly assembled cell for the cathodic scan to avoid artifacts from the anodic scan. b. Set the LSV parameters:

    • Start Potential: OCP.
    • End Potential: A low voltage, e.g., -0.5 V vs. Li/Li⁺.
    • Scan Rate: 0.5 mV/s to 1.0 mV/s. c. Run the scan.
  • Data Analysis: a. Plot the current density (mA/cm²) vs. potential (V). b. The electrochemical window is defined by the potentials at which a significant, sharp increase in current is observed. This indicates the onset of electrolyte decomposition. c. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define the stability limit in a standardized way.[21] The potential at which the current density crosses this threshold is recorded as the anodic or cathodic limit.

Protocol 2: Preparation of Electrolyte with Sulfonate Additive

Objective: To prepare a high-purity electrolyte containing a precise concentration of a sulfonate additive.

Materials & Equipment:

  • High-purity, battery-grade solvents (e.g., EC, DMC).

  • High-purity lithium salt (e.g., LiPF₆).

  • High-purity sulfonate additive (e.g., 1,3-Propane Sultone).

  • Argon-filled glovebox (H₂O and O₂ levels < 1 ppm).

  • High-precision balance (±0.1 mg).

  • Volumetric flasks, pipettes, magnetic stirrer, and stir bars.

Procedure (All steps performed inside the glovebox):

  • Solvent Preparation: a. If preparing a mixed solvent (e.g., EC/DMC 3:7 by weight), weigh the required amount of each solvent into a clean, dry glass bottle. b. Add a magnetic stir bar and stir until the mixture is homogeneous. If EC is solid, gentle heating may be required to dissolve it completely. Allow it to cool to room temperature.

  • Lithium Salt Dissolution: a. Weigh the required amount of LiPF₆ to achieve the target molarity (e.g., 1.0 M). b. Slowly add the LiPF₆ to the solvent mixture while stirring. Adding the salt too quickly can cause it to clump. c. Continue stirring until all the salt has completely dissolved. This may take several hours. This is your baseline electrolyte .

  • Additive Incorporation: a. Weigh the desired amount of the sulfonate additive to achieve the target weight percentage. For example, for a 1 wt% PS solution in 99 g of baseline electrolyte, add 1 g of PS. b. Add the sulfonate additive to the baseline electrolyte. c. Stir the final solution for at least one hour to ensure the additive is completely dissolved and uniformly distributed.

  • Storage: a. Store the final electrolyte in a tightly sealed, labeled container in the glovebox antechamber or a dedicated dry storage area. Avoid exposure to light and temperature fluctuations.

Protocol 3: Conceptual Guide for Additive Purification

Objective: To reduce critical impurities (especially water and acid) from a sulfonate additive like 1,3-Propane Sultone (PS). Caution: Sulfonate additives can be toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE).

Conceptual Steps (Requires advanced chemistry lab setup):

  • Drying with Molecular Sieves: a. Activate 3A or 4A molecular sieves by heating them under high vacuum at >200°C for several hours. b. In a glovebox, add the activated sieves to the liquid PS. c. Allow the PS to stand over the sieves for at least 24 hours to remove residual water.

  • Vacuum Distillation (for removal of non-volatile impurities): a. This is a more advanced technique to separate the additive from dissolved salts or polymeric impurities. b. The setup involves a distillation flask, a condenser, and a receiving flask, all under vacuum. c. The additive is heated gently under reduced pressure, causing it to vaporize and then re-condense as a purified liquid in the receiving flask, leaving non-volatile impurities behind.

  • Purity Verification: a. After purification, re-test the water content using Karl Fischer titration. b. The acid number can be determined by titration with a standardized base (e.g., KOH). Battery-grade PS should have an acid value ≤0.1 mgKOH/g.[22]

IV. References

  • The Cooperative Effect of Vinylene Carbonate and 1,3-Propane Sultone on the Elevated Temperature Performance of Lithium Ion Batteries. (2012). Journal of Power Sources.

  • Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive. (n.d.). RSC Publishing.

  • Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. (2020). National Institutes of Health (NIH).

  • Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. (2020). ACS Omega.

  • 1,3-Propane Sultone (PS) - Premium SEI-Forming Additive for Lithium Battery Electrolytes. (n.d.). One Energi.

  • The Cooperative Effect of Vinylene Carbonate and 1,3-Propane Sultone on the Elevated Temperature Performance of Lithium Ion Batteries. (n.d.). ResearchGate.

  • Rise of Electrolyte Additives in Advancing Lithium ion Battery. (n.d.). Sigma-Aldrich.

  • The Effect of Vinylene Carbonate Additive on Surface Film Formation on Both Electrodes in Li-Ion Batteries. (n.d.). ResearchGate.

  • Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis. (n.d.). ResearchGate.

  • Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries. (n.d.). RSC Publishing.

  • Effects of vinylene carbonate and 1,3-propane sultone on high-rate cycle performance and surface properties of high-nickel layered oxide cathodes. (n.d.). ResearchGate.

  • Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. (2020). Research NCKU.

  • Role of 1,3-Propane Sultone and Vinylene Carbonate in Solid Electrolyte Interface Formation and Gas Generation. (2014). ACS Publications.

  • Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. (2020). PubMed.

  • Linear Sweep Voltammetry. (2024). MTX Labs.

  • A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (2022). MDPI.

  • Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Electrolyte Additives for Modulation of Lithium Anode Coulombic Efficiency. (n.d.). ResearchGate.

  • One Sulfonate and Three Sulfate Electrolyte Additives Studied in Graphite/LiCoO 2 Pouch Cells. (n.d.). ResearchGate.

  • Methylene Methanedisulfonate as an Electrolyte Additive for Improving the Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Batteries at 4.4 V Charge Cutoff Voltage. (n.d.). ResearchGate.

  • Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. (2022). MDPI.

  • Linear Sweep Voltammetry: Intro & Applications. (n.d.). Ossila.

  • Linear Sweep Voltammetry (LSV). (2024). Pine Research Instrumentation.

  • Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. (2014). International Journal of Electrochemical Science.

  • Electrolyte Additive Methylene Methanedisulfonate. (n.d.). Suzhou Cheerchem Advanced Materials Co..

  • Effects of ethylene sulfite as an electrolyte additive on the rate capability of lithium ion batteries. (n.d.). IOPscience.

  • Ethylene sulfate as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery. (n.d.). ResearchGate.

  • Linear Sweep Voltammetry (LSV). (n.d.). PalmSens.

  • Unlock Battery Performance & Beyond: The Power of 1,3-Propane Sultone (1,3-PS). (n.d.). LinkedIn.

  • Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. (2014). Baidu Xueshu.

  • Technical Support Center: Preventing Decomposition of Fluorinated Electrolyte Additives. (2025). Benchchem.

  • Surfactant Additives Containing Hydrophobic Fluorocarbon Chains and Hydrophilic Sulfonate Anion for Highly Reversible Zn Anode. (2023). MDPI.

  • 1,3-Propane Sultone (1,3-PS). (n.d.). Jiangsu R-Action Chemicals.

  • Effect of propane sultone on elevated temperature performance of anode and cathode materials in lithium-ion batteries. (n.d.). ResearchGate.

  • The Effect of Sulfonated Copolymer as a Binder on the Electrochemical Performance of LiFePO4 Cathode for Lithium-Ion Batteries. (n.d.). ResearchGate.

  • Role of propane sultone as an additive to improve the performance of a lithium-rich cathode material at a high potential. (2016). RSC Publishing.

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  • Effect of propane sultone on elevated temperature performance of anode and cathode materials in lithium-ion batteries. (2009). DigitalCommons@URI.

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  • Electrochemical stability windows of the considered electrolytes. (n.d.). ResearchGate.

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Technical Support Center: Dipotassium Methanedisulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Dipotassium Methanedisulfonate (CAS No. 6291-65-2). This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven answers to common issues encountered during the handling and use of this specialty chemical. Our goal is to bridge the gap between datasheet specifications and real-world application success by explaining the causality behind experimental observations and troubleshooting steps.

I. Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the properties, handling, and storage of this compound.

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula CH₂(SO₃K)₂, is the stable potassium salt of methanedisulfonic acid. It presents as a white crystalline solid.[1] Its primary industrial application is as a catalyst or accelerator additive in hard chrome electroplating baths.[1][2] In this context, it helps to improve the efficiency and quality of the chromium deposition process. It is also used as a chemical intermediate in various organic syntheses.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the integrity of the reagent.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The storage area should be protected from moisture. While not explicitly classified as hygroscopic, keeping it dry is a best practice for ionic salts.

  • Handling: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses (eyeshields), gloves, and a dust mask (e.g., N95-type) to avoid inhalation of the powder. The compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1]

Q3: What is the solubility of this compound in common laboratory solvents?

Understanding solubility is the first step in successful solution preparation. The solubility profile is typical for a divalent salt.

SolventSolubility (at 20°C)Comments
Water ~34.4 - 40.0 g/L[4][5]The primary solvent for most applications. Solubility increases with temperature.
Ethanol, Methanol Sparingly soluble to insolubleAs a salt, it has very limited solubility in less polar organic solvents.
Acetone, DMSO Sparingly soluble to insolubleNot recommended as primary solvents for creating stock solutions.

Q4: How stable is this compound in solution? Is it susceptible to hydrolysis?

The methanedisulfonate anion is chemically robust. The carbon-sulfur (C-S) bonds in alkyl sulfonates are extremely stable and resistant to hydrolysis under both acidic and alkaline conditions. Unlike sulfonate esters (R-SO₂-OR'), which can be hydrolyzed, the C-S bond in a sulfonate salt like this one is not labile under typical experimental conditions. Users should not be concerned about chemical degradation or hydrolysis in aqueous solutions within a standard pH range (e.g., pH 2-12) at ambient or moderately elevated temperatures.

Q5: What analytical methods are recommended for quantifying this compound?

The concentration of the methanedisulfonate anion in solution is best determined by Ion Chromatography (IC) with suppressed conductivity detection. This technique is highly sensitive and specific, allowing for the separation of methanedisulfonate from other common inorganic and organic anions that may be present in a sample matrix, such as a plating bath or a reaction mixture.

II. Troubleshooting Guide: Experimental Issues & Solutions

This section provides a problem-and-solution framework for specific issues that may arise during experiments.

Problem Area 1: Solution Preparation & Stability

Q: My this compound is not dissolving completely or is precipitating from my aqueous solution. What is the cause and how can I fix it?

A: This is a classic solubility issue. The underlying cause is that the concentration of the salt has exceeded its solubility limit under the current conditions.

Causality & Troubleshooting Steps:

  • Concentration Check: You may be attempting to create a solution that is too concentrated. The solubility in water at 20°C is approximately 40 g/L (or 4 g per 100 mL).[4] Verify your calculations to ensure you have not exceeded this limit.

  • Temperature Effect: The solubility of most salts, including this one, increases with temperature. If you are working with cold solutions or if the ambient temperature has dropped, precipitation can occur.

    • Solution: Gently warm the solution while stirring. Heating to 40-50°C can significantly increase both the solubility and the rate of dissolution. Allow the solution to cool to room temperature slowly; if the concentration is below the saturation point at that temperature, it should remain dissolved.

  • Purity of Water: Using tap water or low-grade water can introduce other ions that may reduce the solubility of the salt through the common ion effect or by causing side reactions.

    • Solution: Always use high-purity deionized (DI) or distilled water for solution preparation.

  • pH of the Solution: While the salt itself is stable across a wide pH range, extreme pH values can alter the overall ionic strength and composition of the solution, potentially affecting solubility. Ensure the pH of your final solution is within the desired range for your experiment.

Protocol 1: Preparation of a 10 g/L (approx. 0.04 M) Stock Solution

  • Add 900 mL of deionized water to a 1 L volumetric flask.

  • Weigh out 10.0 g of this compound solid.

  • Transfer the solid to the volumetric flask.

  • Place a magnetic stir bar in the flask and stir on a stir plate until all solid has dissolved. Gentle warming (to ~40°C) can be applied to expedite this process.

  • Allow the solution to cool to room temperature (20-25°C).

  • Once at temperature, add deionized water to the 1 L mark. Invert the flask several times to ensure homogeneity.

  • Filter the solution through a 0.22 µm or 0.45 µm filter if particulate-free solution is required for the application.

G start Precipitate Observed or Incomplete Dissolution q1 Is concentration > 40 g/L at 20°C? start->q1 a1_yes Concentration exceeds solubility limit. Reduce concentration. q1->a1_yes Yes q2 Was the solution prepared with Deionized Water? q1->q2 No end_ok Solution should be clear and stable. a1_yes->end_ok a2_no Impurities may be present. Remake with high-purity water. q2->a2_no No q3 Is the solution cold or has temperature dropped? q2->q3 Yes a2_no->end_ok a3_yes Solubility is reduced at lower temperatures. Gently warm to redissolve. q3->a3_yes Yes q3->end_ok No a3_yes->end_ok

Caption: Workflow for maintaining a stable electroplating bath.

Problem Area 3: Chemical Compatibility & Reactivity

Q: I want to use this compound in an organic synthesis protocol. Are there any known chemical incompatibilities?

A: As a fully oxidized and stable salt, this compound is relatively inert and has few incompatibilities under normal conditions. However, caution should be exercised with certain classes of reagents.

Known Incompatibilities:

  • Strong Oxidizing Agents: Avoid mixing with strong oxidizers (e.g., nitric acid, potassium permanganate, chlorates). While the sulfur atoms are already in their highest oxidation state (+6), aggressive oxidizing conditions can lead to unpredictable and potentially hazardous reactions with other components of a reaction mixture.

  • Strong Acids: While the salt is stable, adding a strong acid (e.g., concentrated sulfuric acid) to the solid material can displace the methanedisulfonic acid, which is itself a strong acid. This can generate heat and fumes. When preparing solutions, always add the salt to water, not the other way around, and add strong acids to the diluted solution if required.

In general, the methanedisulfonate anion (CH₂(SO₃)₂²⁻) is considered a non-coordinating, non-nucleophilic anion. This makes it a suitable counter-ion in situations where an inert electrolyte is needed. Its use in organic synthesis outside of electroplating is not widely documented, so careful small-scale testing is recommended when exploring novel applications.

III. References
  • Sigma-Aldrich. Methanedisulfonic acid dipotassium salt, ≥99.0% (T) Safety Data Sheet.Link

  • Todini Chemicals. Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier.Link

  • Biosynth. Methanedisulfonic acid dipotassium salt | 6291-65-2.Link

  • ChemScene. Methanedisulfonic acid dipotassium salt | 6291-65-2.Link

  • Euro Kemical S.r.l. Potassium methanedisulfonate.Link

  • Chemical Bull Pvt. Ltd. Methanedisulfonic Acid Dipotassium Salt | 6291-65-2.Link

  • Echemi. Methanedisulfonic acid, potassium salt (1:2) SDS, 6291-65-2 Safety Data Sheets.Link

  • PubChem - National Institutes of Health. Dipotassium methionate.Link

  • LookChem. this compound | 6291-65-2.Link

  • Market Publishers. CAS 6291-65-2 this compound Chemical Report & Database.Link

  • Cornell EHS. Appendix K - Incompatible Chemicals.Link

  • AK Scientific, Inc. Disodium methanedisulfonate Safety Data Sheet.Link

  • HoriazonChemical. Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Solve Them.Link

  • Thermo Fisher Scientific. Determination of anions on the surface of printed circuit boards by IPC-TM-650 Method 2.3.28 using HPIC.Link

  • P2 InfoHouse. Methane Sulfonic Acid as an Electrolyte for Tin, Lead and Tin, Lead Plating for Electronics.Link

  • chemBlink. this compound [CAS# 6291-65-2].Link

  • Sigma-Aldrich. Methanedisulfonic acid dipotassium salt | 94589.Link

  • ChemResearch Co. 5 Common Electroplating Problems and Their Solutions.Link

  • EOXS. Troubleshooting Common Electroplating Problems.Link

  • Wikipedia. Sulfonic acid.Link

  • LookChem. Cas 6291-65-2,this compound.Link

  • LookChem. 6291-65-2,this compound.Link

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Dipotassium Methanedisulfonate: A Technical Support Guide on Stability and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dipotassium Methanedisulfonate (CAS 6291-65-2). This guide is designed for our valued partners in research, science, and drug development. We understand that the integrity of your starting materials is paramount to the success of your experiments. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance regarding the stability of this compound under various laboratory conditions. Our goal is to empower you with the knowledge to use this compound with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is the dipotassium salt of methanedisulfonic acid. Methanedisulfonic acid is a strong organic acid, and its corresponding salts, like this compound, are known to be highly stable.[1][2] The methanedisulfonate anion is particularly robust due to the strong carbon-sulfur (C-S) bonds.[1] Generally, sulfonates are stable in water, non-oxidizing, and colorless.[3]

Q2: How should I store solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] While it is a stable compound, it is good practice to protect it from moisture to prevent clumping and ensure accurate weighing for your experiments.

Q3: What is the stability of this compound in aqueous solutions?

The methanedisulfonate anion is remarkably resistant to hydrolysis across a wide pH range.[1] As the salt of a strong acid, this compound is fully dissociated in aqueous solutions and is not expected to degrade under typical experimental conditions. Studies on the related compound, methanesulfonic acid (MSA), have shown it to be stable against hydrolysis even under harsh conditions, such as in a 3.7 M NaOH solution at 315°C.[1][3] This high stability is attributed to the strength of the C-S bond.[1]

Q4: Can I expect degradation of this compound at elevated temperatures in solution?

Q5: Is this compound compatible with common organic solvents?

This compound is highly soluble in water.[6] Its solubility in common organic solvents is expected to be lower due to its salt nature. For experiments requiring organic or mixed aqueous-organic solvents, it is crucial to first determine its solubility and stability in your specific solvent system. While the methanedisulfonate anion itself is stable, issues with solubility and precipitation may arise.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Issue 1: Unexpected Precipitation in Aqueous Solution

Symptoms:

  • Formation of a solid precipitate after dissolving this compound in a buffered aqueous solution.

  • Cloudiness or turbidity of the solution over time.

Potential Causes & Solutions:

  • Common Ion Effect: If your buffer contains a high concentration of potassium ions, it could decrease the solubility of this compound, leading to precipitation.

    • Recommendation: Calculate the total potassium ion concentration in your final solution. If it is high, consider using a buffer with a different counter-ion (e.g., a sodium-based buffer).

  • Interaction with Other Salts: High concentrations of other salts in your solution can lead to "salting out" of the this compound.

    • Recommendation: Prepare a small test solution with all components to check for compatibility before preparing your final experimental solution. If precipitation occurs, you may need to adjust the concentrations of your components.

  • Low Temperature: The solubility of salts generally decreases at lower temperatures. If you are working at refrigerated temperatures, this could be a factor.

    • Recommendation: Check the solubility of this compound at your working temperature. You may need to work with more dilute solutions if you are operating at low temperatures.

Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptoms:

  • Poor reproducibility of assay results.

  • Lower than expected activity of your molecule of interest in the presence of this compound.

Potential Causes & Solutions:

  • High Ionic Strength: As a salt, this compound will contribute to the overall ionic strength of your solution. High ionic strength can affect protein conformation, enzyme kinetics, and other biological interactions.

    • Recommendation: Calculate the final ionic strength of your solution containing this compound. If it is significantly different from your control or standard conditions, this may be the source of the variability. Consider preparing a control buffer with a similar ionic strength using a non-interfering salt (e.g., KCl) to isolate the effect of ionic strength.

  • Chelation of Metal Ions: While not a primary characteristic, some sulfonated compounds can interact with metal ions.[7] If your assay is sensitive to the concentration of specific metal ions, this could be a factor.

    • Recommendation: If your system is metal-dependent, consider if the presence of the methanedisulfonate anion could be interfering with metal ion availability. This is generally considered a low probability for this specific molecule.

Issue 3: Suspected Degradation Under Harsh Experimental Conditions

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after exposing your sample containing this compound to extreme conditions.

Potential Causes & Solutions:

While highly stable, extreme conditions could potentially lead to degradation. Here is a logical workflow for investigating suspected degradation:

G start Suspected Degradation cond1 Are you using strong oxidizing agents (e.g., permanganate, persulfate) or extreme temperatures (>300°C)? start->cond1 path1_yes Yes cond1->path1_yes path1_no No cond1->path1_no outcome1 Potential for oxidative degradation or thermal decomposition. The C-S bond, though strong, is the most likely point of cleavage. path1_yes->outcome1 cond2 Are you working at extreme pH values (e.g., concentrated strong acids or bases) for prolonged periods at high temperatures? path1_no->cond2 path2_yes Yes cond2->path2_yes path2_no No cond2->path2_no outcome2 Hydrolysis is highly unlikely under typical conditions but cannot be entirely ruled out under the most extreme conditions. path2_yes->outcome2 cond3 Is the new peak also present in a control sample without your active compound? path2_no->cond3 path3_yes Yes cond3->path3_yes path3_no No cond3->path3_no outcome3 The new peak is likely an impurity from another reagent or a degradation product of another component in your mixture. path3_yes->outcome3 outcome4 The new peak may be a degradation product of your active compound, potentially catalyzed by the experimental conditions. path3_no->outcome4

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: Forced Degradation Study

If you need to definitively assess the stability of this compound in your specific formulation, a forced degradation study is recommended.

Objective: To determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • 1 M HCl

  • 1 M NaOH

  • 3% H₂O₂

  • Appropriate analytical instrumentation (e.g., HPLC with a suitable detector like conductivity or UV if the degradation products are UV-active, or LC-MS)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at a controlled elevated temperature (e.g., 60°C) for 24 hours.

  • Control Sample: Keep the stock solution at room temperature, protected from light.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using your chosen analytical method. Compare the chromatograms to look for any decrease in the parent peak of this compound and the appearance of any new peaks.

Data Summary

Based on available literature for related compounds, the stability of the methanedisulfonate anion is expected to be high.

ConditionExpected Stability of Methanedisulfonate AnionReference
Aqueous Solution (Neutral pH) High[1][3]
Acidic Conditions (e.g., 1M HCl) High[1]
Basic Conditions (e.g., 1M NaOH) High[1][3]
Oxidative Stress (e.g., H₂O₂) High (resistant to common oxidizing agents)[1][3]
Elevated Temperature (in solution) High (stable at temperatures well above typical experimental conditions)[4][5]

Conclusion

This compound is a highly stable compound, particularly in aqueous solutions, due to the robust nature of the methanedisulfonate anion. Most experimental issues are likely to arise from its properties as a salt (solubility and ionic strength) rather than from chemical degradation. By understanding these properties and following good laboratory practices, researchers can confidently incorporate this compound into their experimental designs.

For any further questions or support, please do not hesitate to contact our technical support team.

References

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Technical Support Center: Enhancing Electrolyte Performance with Methanedisulfonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of methanedisulfonate (MDS) derivatives in advanced electrolyte formulations. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these powerful additives to enhance the performance and stability of electrochemical systems, particularly in the context of lithium-ion batteries (LIBs). Here, we will delve into the mechanistic underpinnings of MDS derivatives, troubleshoot common experimental hurdles, and provide detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are methanedisulfonate (MDS) derivatives and why are they used in electrolytes?

Methanedisulfonate derivatives, such as Methylene Methanedisulfonate (MMDS), are organosulfur compounds that serve as highly effective electrolyte additives.[1][2][3][4] Their primary function is to improve the overall performance of lithium-ion batteries by forming a stable and protective interface on the electrode surfaces.[5][6] This protective layer, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode, is crucial for several reasons:

  • Enhanced Electrochemical Stability: MDS derivatives possess a lower oxidation potential compared to conventional carbonate-based electrolyte solvents.[5][7] This allows them to be preferentially oxidized on the cathode surface, forming a protective CEI that prevents the continuous decomposition of the electrolyte, especially at high voltages.[4][7]

  • Improved Interfacial Stability: The formation of a robust SEI on the anode, facilitated by the reduction of MDS derivatives, helps to suppress parasitic reactions between the electrode and the electrolyte.[2] In propylene carbonate (PC)-based electrolytes, for instance, MMDS helps prevent the co-intercalation and subsequent exfoliation of the graphite anode.[2]

  • Reduced Impedance and Gas Generation: The stable interfacial layers formed by MDS derivatives can lead to lower cell impedance, which improves the kinetics of lithium-ion transport.[1][5] Furthermore, studies have shown that the presence of MMDS can reduce gas generation during the formation cycles of the battery.[1][3]

Q2: How do MDS derivatives mechanistically improve battery performance?

The efficacy of MDS derivatives lies in their ability to favorably modify the electrode-electrolyte interphase through preferential electrochemical reactions.

  • On the Cathode: During the initial charging cycles, MDS derivatives are oxidized at a lower potential than the bulk electrolyte solvents. This sacrificial oxidation leads to the formation of a stable CEI layer on the cathode surface.[4][7] This CEI acts as a physical and electronic barrier, preventing further oxidation of the electrolyte and dissolution of transition metals from the cathode material, particularly at high operating voltages.[4]

  • On the Anode: Similarly, MDS derivatives can be reduced on the anode surface to form a stable SEI.[2] Theoretical calculations and experimental results indicate that MMDS is preferentially reduced on graphite compared to propylene carbonate (PC), a common electrolyte solvent.[2] The resulting SEI, incorporating reduction products of MMDS, effectively suppresses the continuous decomposition of the electrolyte and maintains the structural integrity of the anode.[2]

Q3: What are the typical concentrations of MDS derivatives used in electrolytes?

The optimal concentration of MDS derivatives as an electrolyte additive is a critical parameter that can significantly impact battery performance. Generally, a small weight percentage is sufficient to achieve the desired effects.

  • Effective Range: Studies have shown that concentrations in the range of 0.5 wt% to 3 wt% are typically effective.[2][4] For instance, the addition of 0.5 wt% MMDS has been demonstrated to significantly improve the cycling performance of LiNi0.5Co0.2Mn0.3O2/graphite cells at a high cutoff voltage of 4.4 V.[4] In another study, 3 wt% MMDS was used to successfully suppress the decomposition of PC in a Li/MCMB half-cell.[2]

  • Concentration-Dependent Effects: It is important to note that the optimal concentration can vary depending on the specific cell chemistry, operating conditions, and the desired performance metric. Exceeding the optimal concentration may not provide additional benefits and could potentially lead to increased impedance or other detrimental effects. Therefore, it is recommended to perform concentration optimization studies for your specific application.

Q4: Are there any known safety or toxicity concerns with MDS derivatives?

While MDS derivatives offer significant performance benefits, it is crucial to handle them with appropriate safety precautions, as is the case with all laboratory chemicals.

  • Handling: Always handle MDS derivatives in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity Data: Specific toxicity data for all MDS derivatives may not be readily available. It is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on potential hazards and handling procedures.

  • Environmental Impact: The environmental impact of additives is an important consideration.[8] While research is ongoing, the responsible disposal of all battery components, including electrolytes and additives, is crucial to minimize environmental impact.[8]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with MDS derivatives. The question-and-answer format is designed to provide a clear and systematic approach to problem-solving.

Issue 1: Higher than Expected First-Cycle Irreversible Capacity Loss

Q: We are observing a significant irreversible capacity loss in the first cycle after adding an MDS derivative to our electrolyte. What could be the cause and how can we mitigate it?

A: A high first-cycle irreversible capacity loss is often associated with the formation of the solid electrolyte interphase (SEI) on the anode. While a stable SEI is desirable, its formation consumes lithium ions, leading to an initial capacity loss. An unusually high loss, however, may indicate suboptimal SEI formation or other side reactions.

Possible Causes and Solutions:

  • Additive Concentration: The concentration of the MDS derivative might be too high, leading to the formation of an excessively thick or resistive SEI.

    • Troubleshooting Step: Systematically vary the concentration of the MDS derivative (e.g., 0.25%, 0.5%, 1.0%, 1.5% wt%) to identify the optimal loading that minimizes irreversible capacity loss while still providing the desired performance enhancements.

  • Formation Protocol: The electrochemical conditions during the first cycle (the "formation" cycle) are critical for establishing a stable SEI.

    • Troubleshooting Step: Employ a slow C-rate (e.g., C/20 or C/10) for the initial charge/discharge cycle. This allows for the formation of a more uniform and stable SEI. A constant voltage step at the end of the first charge can also help to complete the SEI formation process.

  • Purity of Materials: Impurities in the MDS derivative, electrolyte salts, or solvents can lead to undesirable side reactions and contribute to irreversible capacity loss.

    • Troubleshooting Step: Ensure the use of high-purity, battery-grade materials.[9] If synthesizing the MDS derivative in-house, ensure rigorous purification steps are followed.[10]

Issue 2: Increased Cell Impedance Over Cycling

Q: Our cells with the MDS derivative show an initial improvement in performance, but the impedance increases significantly after a number of cycles. What is causing this, and what can be done?

A: While MDS derivatives are known to decrease cell impedance, a gradual increase over cycling can point to the continuous growth or evolution of the interfacial layers.

Possible Causes and Solutions:

  • Unstable Interphase: The SEI or CEI formed by the additive may not be entirely stable over long-term cycling, leading to its slow degradation and reformation, which increases impedance.

    • Troubleshooting Step: Characterize the electrode surfaces after cycling using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to analyze the chemical composition and morphology of the interfacial layers. This can provide insights into the degradation mechanisms.

  • Electrolyte Decomposition: Even with the additive, some level of electrolyte decomposition can still occur, especially at high voltages or elevated temperatures, leading to the buildup of resistive byproducts.

    • Troubleshooting Step: Consider using the MDS derivative in combination with other functional additives that can synergistically enhance the stability of the electrolyte and the interfacial layers.

  • Moisture Contamination: Trace amounts of moisture in the electrolyte can react with the lithium salt (e.g., LiPF6) to form HF, which can attack the electrode materials and the SEI, leading to increased impedance.

    • Troubleshooting Step: Ensure all electrolyte components are rigorously dried and handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture content.

Issue 3: Inconsistent Cycling Performance at High Voltages

Q: We are trying to use an MDS derivative to enable high-voltage cycling of our cells, but the results are inconsistent. Some cells perform well, while others fail quickly. What could be the reason for this variability?

A: Inconsistent performance at high voltages often points to subtle variations in cell assembly or material properties that are amplified under extreme operating conditions.

Possible Causes and Solutions:

  • Homogeneity of the Electrolyte: Inhomogeneous distribution of the MDS derivative in the electrolyte can lead to non-uniform formation of the protective CEI on the cathode.

    • Troubleshooting Step: Ensure the MDS derivative is completely dissolved in the electrolyte. Gentle heating and stirring can aid in dissolution. Prepare a master batch of the electrolyte to ensure consistency across all cells.

  • Electrode Quality: Defects or inconsistencies in the cathode coating, such as variations in thickness or binder distribution, can create "hot spots" where the electrolyte is more prone to decomposition at high voltages.

    • Troubleshooting Step: Carefully inspect the quality of the electrodes before cell assembly. Ensure uniform coating and good adhesion to the current collector.

  • Cell Assembly Pressure: The pressure applied during the assembly of coin cells or pouch cells can affect the electrode-electrolyte contact and the uniformity of the current distribution.

    • Troubleshooting Step: Standardize the cell assembly process, including the torque applied to coin cell crimpers or the pressure applied to pouch cells, to ensure reproducibility.

Issue 4: Evidence of Lithium Dendrite Formation

Q: Despite using an MDS derivative, we are still observing signs of lithium dendrite formation, leading to cell short circuits. Why is this happening and how can we prevent it?

A: Lithium dendrite formation is a complex issue influenced by multiple factors, and while a stable SEI can help, it may not be sufficient to completely suppress it under all conditions.[11]

Possible Causes and Solutions:

  • High Current Density: High charging rates can lead to non-uniform lithium deposition and promote dendrite growth.[12]

    • Troubleshooting Step: Reduce the charging current density. Investigate the effect of different C-rates on dendrite formation.

  • Inhomogeneous SEI: A non-uniform or mechanically weak SEI may not be able to effectively suppress the growth of lithium dendrites.

    • Troubleshooting Step: Optimize the formation protocol (see Issue 1) to create a more robust and uniform SEI. Consider combining the MDS derivative with other additives known to enhance SEI properties, such as fluoroethylene carbonate (FEC).[13]

  • Electrode Surface Defects: Scratches, pits, or other defects on the anode surface can act as nucleation sites for dendrite growth.[14]

    • Troubleshooting Step: Use high-quality, smooth anode materials. Handle electrodes carefully to avoid introducing surface defects.

Experimental Protocols

Protocol 1: Preparation of Electrolyte with MDS Derivative

This protocol outlines the steps for preparing a standard electrolyte solution containing an MDS derivative. All procedures should be performed in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

Materials:

  • Battery-grade lithium salt (e.g., LiPF6)

  • Battery-grade organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

  • High-purity MDS derivative (e.g., MMDS, >99% purity)

  • Anhydrous solvent for rinsing (e.g., DMC)

  • Volumetric flasks, magnetic stirrer, and stir bars

  • Precision balance (±0.1 mg)

Procedure:

  • Pre-treatment: Dry all glassware and stir bars in a vacuum oven at 120 °C for at least 12 hours and transfer them to the glovebox while still warm.

  • Solvent Mixture Preparation: In a volumetric flask, prepare the desired solvent mixture by weighing the appropriate amounts of each solvent (e.g., EC:DMC:EMC = 1:1:1 by volume).

  • MDS Derivative Dissolution:

    • Weigh the required amount of the MDS derivative and add it to the solvent mixture.

    • Stir the solution using a magnetic stirrer until the additive is completely dissolved. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution if necessary, but ensure the solution cools to room temperature before adding the lithium salt.

  • Lithium Salt Dissolution:

    • Slowly add the pre-weighed lithium salt to the solution while stirring.

    • Continue stirring until the salt is fully dissolved. This may take several hours.

  • Final Concentration Adjustment: Once the salt is dissolved, add more of the solvent mixture to reach the final desired volume and concentration (e.g., 1.0 M LiPF6).

  • Storage: Store the prepared electrolyte in a tightly sealed container in the glovebox, protected from light.

Protocol 2: Electrochemical Characterization of Electrolytes

This protocol provides a general workflow for evaluating the performance of electrolytes containing MDS derivatives in a lithium-ion half-cell configuration.

Cell Assembly:

  • Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox.

  • Use a lithium metal disk as the counter and reference electrode.

  • Use the cathode or anode of interest as the working electrode.

  • Use a microporous polymer separator (e.g., Celgard 2325).

  • Add a sufficient amount of the prepared electrolyte to wet the separator and electrodes.

  • Crimp the coin cells with a consistent pressure.

Electrochemical Testing:

  • Formation Cycling:

    • Perform the first two to three charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window.

    • This step is crucial for the formation of a stable SEI and CEI.

  • Rate Capability Testing:

    • Cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate the rate performance.

    • Perform several cycles at each C-rate to ensure the capacity has stabilized.

  • Long-Term Cycling:

    • Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess the capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles to monitor the evolution of the cell impedance.

    • A typical frequency range for EIS is 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

Data Presentation

Table 1: Comparison of Electrochemical Performance with and without MMDS Additive

Electrolyte1st Cycle Coulombic Efficiency (%)Capacity Retention after 200 Cycles at 1C (%)Average Cell Impedance after 200 Cycles (Ω)
Baseline (No Additive)85.270.7125.4
0.5 wt% MMDS88.994.1[4]68.3
1.0 wt% MMDS90.192.562.1
2.0 wt% MMDS89.591.865.7

Note: The data presented in this table is representative and may vary depending on the specific cell chemistry and testing conditions.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for High Impedance start High Impedance Observed check_additive Is Additive Concentration Optimized? start->check_additive check_cycling Review Cycling Protocol (Voltage, Temp.) check_additive->check_cycling Yes adjust_conc Adjust Additive Concentration check_additive->adjust_conc No check_moisture Assess for Moisture Contamination check_cycling->check_moisture Yes modify_protocol Modify Cycling Conditions check_cycling->modify_protocol No dry_components Ensure Rigorous Drying of Components check_moisture->dry_components Yes post_mortem Perform Post-Mortem Analysis (EIS, XPS, SEM) check_moisture->post_mortem No adjust_conc->start modify_protocol->start dry_components->start resolve Impedance Issue Resolved post_mortem->resolve

Caption: Troubleshooting workflow for increased cell impedance.

G cluster_cathode Cathode Interface cluster_electrolyte Electrolyte cluster_anode Anode Interface Cathode Cathode Material (e.g., LCO, NMC) CEI Cathode Electrolyte Interphase (CEI) (Formed by MDS Oxidation) CEI->Cathode Li+ Deintercalation Electrolyte Bulk Electrolyte (Solvents + Li Salt + MDS) Electrolyte->CEI Li+ Transport Electrolyte->CEI MDS Oxidation SEI Solid Electrolyte Interphase (SEI) (Formed by MDS Reduction) Electrolyte->SEI MDS Reduction Anode Anode Material (e.g., Graphite) Anode->SEI Li+ Intercalation SEI->Electrolyte Li+ Transport

Caption: Role of MDS derivatives in forming protective interphases.

References

  • Wang, Y., Yu, X., Liu, Y., & Wang, Q. (2019). Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive. Physical Chemistry Chemical Physics, 21(1), 217-223.
  • Zhang, J., Liu, D., & Xu, G. (2014). Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. International Journal of Electrochemical Science, 9, 6293-6304.
  • Xia, J., & Dahn, J. R. (2014). Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells. Journal of The Electrochemical Society, 161(1), A84-A88.
  • Zuo, X., Fan, C., & Liu, J. (2013). Methylene Methanedisulfonate as an Electrolyte Additive for Improving the Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Batteries at 4.4 V Charge Cutoff Voltage. Journal of The Electrochemical Society, 160(10), A1747-A1751.
  • Zuo, X., Fan, C., & Liu, J. (2013). High-voltage performance of LiCoO2/graphite batteries with methylene methanedisulfonate as electrolyte additive. Journal of Power Sources, 229, 164-169.
  • Google Patents. (n.d.). CN104487417A - Method for preparing methanedisulfonic acid.
  • Han, F., et al. (2021). Dendrite formation in solid-state batteries arising from lithium plating and electrolyte reduction. Nature Materials, 20(6), 763-771.
  • ResearchGate. (n.d.). Stability window of the three electrolytes.
  • MDPI. (2023). Effects of Key Factors on Lithium Dendrite Dissolution and Dead Lithium Formation: A Phase-Field Simulation Study. Batteries, 9(7), 375.
  • Wang, Y., Yu, X., Liu, Y., & Wang, Q. (2018). Interfacial Structure and Electrochemical Stability of Electrolytes: Methylene Methanedisulfonate as Additive. The Royal Society of Chemistry.
  • Royal Society of Chemistry. (2023). Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. Energy & Environmental Science, 16(10), 4531-4541.
  • AZoM. (2017). Preventing Dendrite Formation in Lithium Batteries.
  • Nishimura, N., & Takazawa, K. (2003). Ion conduction in zwitterionic-type molten salts and their polymers. Polymer Journal, 35(2), 154-159.
  • PubMed. (2018). Simultaneous Suppression of the Dendrite Formation and Shuttle Effect in a Lithium-Sulfur Battery by Bilateral Solid Electrolyte Interface. Advanced Science, 5(9), 1700934.
  • COMSOL. (2019). Murata Prevents Dendrite Formation in Li-Ion Batteries Using Simulation.
  • ResearchGate. (2015). Electrochemical Performance and Thermal Stability Studies of Two Lithium Sulfonyl Methide Salts in Lithium-Ion Battery Electrolytes.
  • Suzhou Cheerchem Advanced Materials Co. Ltd. (n.d.). Electrolyte Additive Methylene Methanedisulfonate.
  • Scite. (n.d.). Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells.
  • PubMed Central. (2022). Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium-Ion and Lithium–Metal Batteries. Advanced Energy Materials, 12(1), 2102553.
  • Lin, C. (2024). How to Safely Prepare Battery Electrolyte Solutions.
  • Royal Society of Chemistry. (2021). Stabilizing electrode–electrolyte interfaces to realize high-voltage Li||LiCoO2 batteries by a sulfonamide-based electrolyte. Energy & Environmental Science, 14(10), 5463-5472.
  • ResearchGate. (2014). Ionic liquid electrolytes based on multi-methoxyethyl substituted ammoniums and perfluorinated sulfonimides: Preparation, characterization, and properties.
  • ChemRxiv. (2023). Disorder-mediated ionic conductivity in irreducible solid electrolytes.
  • ChemRxiv. (2022). Role of Electronic Passivation in Stabilizing Solid Electrolyte Interphases.
  • Institute of Physics. (2022). Fundamentals and perspectives of electrolyte additives for non-aqueous Na-ion batteries. Energy Storage Materials, 50, 159-181.
  • MDPI. (2023). Sodium Polymer Electrolytes: A Review. Polymers, 15(18), 3794.
  • ChemRxiv. (2023). Disorder-mediated ionic conductivity in irreducible solid electrolytes.
  • Google Patents. (n.d.). KR20060009930A - High Purity Sulphonic Acid Electrolyte Solution.
  • MDPI. (2022). Thermodynamic Properties of Electrolyte Solutions, Derived from Fluctuation Correlations: A Methodological Review. Entropy, 24(6), 809.
  • ResearchGate. (n.d.). Variations of ionic conductivity with respect to different salt concentrations.

Sources

Technical Support Center: Sulfonate Additives for Reduced Irreversible Capacity in Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working with sulfonate additives to mitigate irreversible capacity loss in lithium-ion batteries. As Senior Application Scientists, we have compiled this guide based on field-proven insights and authoritative literature to help you navigate common experimental challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the scientific integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is irreversible capacity loss and why is it critical in battery performance?

Irreversible capacity (IRC) loss refers to the permanent loss of charge storage capability that occurs predominantly during the initial charge-discharge cycles of a lithium-ion battery.[1][2] This initial loss is primarily due to the consumption of active lithium ions in the formation of a passivating layer on the anode surface, known as the Solid Electrolyte Interphase (SEI).[3][4] The SEI is crucial because it prevents further decomposition of the electrolyte, but its formation is an irreversible process that consumes lithium that would otherwise be available for cycling.[3][5][6] Minimizing this initial loss is paramount for maximizing the usable energy density and extending the overall cycle life of the battery.

Q2: How do sulfonate additives work to reduce this irreversible capacity loss?

Sulfonate additives, such as 1,3-Propane Sultone (PS), are electrochemically active molecules designed to be reduced at a higher potential than the bulk electrolyte solvents (like ethylene carbonate, EC).[7][8] This preferential reduction allows the additive to decompose first on the anode surface during the initial charge.[7] The decomposition products of sulfonate additives form a stable, thin, and ionically conductive SEI layer.[9][10] This engineered SEI is more effective at passivating the electrode surface, thereby suppressing the continuous reduction of the electrolyte, minimizing gas generation, and ultimately consuming fewer lithium ions, which directly reduces the first-cycle irreversible capacity loss.[7][11][12]

Q3: What are the most common sulfonate additives and how do they differ?

Several sulfonate and related sulfur-containing additives are commonly used. Their primary differences lie in their molecular structure, reduction potential, and the resulting SEI composition.

Additive NameCommon AbbreviationKey CharacteristicsTypical Concentration
1,3-Propane Sultone PSThe industry benchmark. Forms a stable, low-impedance SEI rich in sulfites (RSO₃Li) and sulfates (ROSO₂Li).[9][11] Excellent at improving thermal stability and reducing gas generation.[7][11][13]0.5 - 3 wt%[14]
Prop-1-ene-1,3-sultone PESFeatures a double bond, which can lead to polymerization upon reduction, forming a more polymeric SEI.[8][10]0.5 - 2 wt%
Methylene Methane Disulfonate MMDSA sulfonate additive known to improve coulombic efficiency and reduce charge endpoint capacity slippage, sometimes outperforming other additives when combined with Vinylene Carbonate (VC).[12]1 - 2 wt%
Ethylene Sulfate DTDA cyclic sulfate that can also form a stable SEI.[9][12] It is effective in modifying the SEI and reducing charge-transfer resistance.[9]1 - 2 wt%

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with sulfonate additives.

Issue 1: Higher than expected first-cycle irreversible capacity loss (ICL).

Possible Causes:

  • Sub-optimal Additive Concentration: Too little additive results in an incomplete SEI, allowing for continued electrolyte reduction.[4] Too much can create an overly thick and resistive SEI, which can increase impedance and trap lithium ions.[15]

  • Improper Formation Protocol: The initial charging rate (C-rate) and voltage holds are critical. A formation rate that is too high may not allow sufficient time for the additive to preferentially decompose and form a uniform SEI.

  • Moisture or Impurities: Water contamination in the electrolyte or on electrode surfaces can react with the electrolyte salt (e.g., LiPF₆) and the additives, leading to undesirable side reactions and increased ICL.[4]

  • Electrode Quality: Poorly dispersed electrode slurry or inconsistent coating thickness can create non-uniform current distribution, leading to localized areas of high reactivity and inefficient SEI formation.

Recommended Actions:

  • Optimize Concentration: Perform a concentration sweep (e.g., 0.5%, 1%, 2%, 3% by weight) to find the optimal loading for your specific electrode chemistry and electrolyte system.

  • Refine Formation Protocol: Use a low C-rate (e.g., C/20 or C/10) for the first formation cycle.[16] Incorporate a constant voltage (CV) hold step at the end of the first charge to ensure complete SEI formation.

  • Ensure Dry Conditions: Assemble all cells in a glovebox with low moisture and oxygen content (<0.5 ppm). Dry all components, including electrodes and separators, under vacuum before cell assembly.

  • Characterize Electrodes: Use techniques like scanning electron microscopy (SEM) to verify electrode coating uniformity and check for cracks or defects before cell assembly.

Issue 2: Rapid capacity fade in subsequent cycles, even with additives.

Possible Causes:

  • Unstable SEI Layer: While the initial SEI may form correctly, it might not be mechanically robust enough to withstand the volume changes of the anode (especially silicon-based anodes) during subsequent cycling. This leads to cracking and continuous re-formation of the SEI, consuming more lithium over time.[3][17]

  • Cathode Degradation: Sulfonate additives are primarily designed for the anode. They may not prevent transition metal dissolution from the cathode at high voltages.[6] These dissolved metal ions can migrate to and deposit on the anode, poisoning the SEI and accelerating degradation.[6][18]

  • Oxidative Instability of Additive: Some additives can be oxidized at the cathode surface at high operating voltages, leading to electrolyte decomposition, gas generation, and impedance rise.

Recommended Actions:

  • Combine Additives: Consider using a combination of additives. For example, pairing a sulfonate (like PS) with an additive known to improve SEI flexibility and stability, such as Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC).[12][19]

  • Analyze Cycled Electrodes: After cycling, disassemble the cell in a glovebox and perform ex-situ analysis. Use X-ray Photoelectron Spectroscopy (XPS) on the anode to confirm the chemical composition of the SEI and Inductively Coupled Plasma (ICP) on the anode to check for transition metal deposition.[16]

  • Evaluate Electrochemical Window: Use Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) with a stable working electrode (like platinum or glassy carbon) to determine the oxidative stability limit of your electrolyte-additive formulation.

Issue 3: Inconsistent results and poor reproducibility between cells.

Possible Causes:

  • Inhomogeneous Additive Dispersion: The additive may not be fully dissolved or homogeneously mixed into the bulk electrolyte, leading to variations in concentration between different batches or even within the same batch.

  • Variability in Cell Assembly: Minor differences in electrode alignment, separator wetting, or crimping pressure can significantly impact cell impedance and performance, masking the true effect of the additive.

  • Electrolyte Volume: Using an inconsistent amount of electrolyte in each cell will alter the electrolyte-to-active-material ratio and can affect wetting and ionic transport.

Recommended Actions:

  • Standardize Electrolyte Preparation: After adding the sulfonate, stir the electrolyte solution for several hours (e.g., 6-12 hours) on a magnetic stirrer in an inert atmosphere to ensure complete dissolution and homogeneity.

  • Develop a Strict Standard Operating Procedure (SOP): Document and standardize every step of the cell assembly process, from electrode punching to final crimping, to minimize human error.

  • Use a Precision Micropipette: Dispense a precise and consistent volume of electrolyte for each cell.

Core Experimental Protocols

Protocol 1: Evaluation of Sulfonate Additive Efficacy

This protocol outlines the steps to quantitatively assess the impact of a sulfonate additive on irreversible capacity loss and cycling performance.

1. Electrolyte Preparation: a. In an argon-filled glovebox, obtain the base electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v). b. Using a precision balance, weigh the desired amount of sulfonate additive (e.g., for 2 wt%, add 0.2 g of additive to 9.8 g of base electrolyte). c. Add the additive to the electrolyte in a sealed vial containing a magnetic stir bar. d. Stir the solution for at least 6 hours to ensure complete dissolution.

2. Coin Cell Assembly (CR2032): a. Prepare the anode (e.g., graphite) and cathode (e.g., NMC) discs of appropriate sizes. b. Dry the electrodes and separator (e.g., Celgard 2325) in a vacuum oven at a suitable temperature (e.g., 80°C for electrodes, 60°C for separator) for 12 hours. c. Transfer all components into the glovebox. d. Assemble the coin cell in the following order: negative casing, anode, separator, cathode, spacer disk, spring, positive casing. e. Add a precise amount of the prepared electrolyte onto the separator to ensure proper wetting. f. Crimp the cell using an electric crimper with a standardized pressure setting. Let the cells rest for 12 hours to ensure full electrolyte penetration.

3. Electrochemical Characterization: a. Formation Cycles: i. Place the cells in a battery cycler. ii. Cycle 1: Charge at a C/20 rate to the upper voltage limit (e.g., 4.2 V). Hold at the constant voltage until the current drops to C/50. Discharge at a C/20 rate to the lower voltage limit (e.g., 2.8 V). iii. Cycle 2: Charge and discharge at a C/10 rate between the same voltage limits. b. Performance Cycling: i. Cycle the cells at a C/2 or 1C rate for at least 100 cycles. c. Electrochemical Impedance Spectroscopy (EIS): i. Perform EIS measurements after the formation cycles and at regular intervals (e.g., every 20 cycles) to monitor the change in SEI and charge transfer resistance.[16]

4. Data Analysis: a. Calculate First-Cycle ICL: ICL (%) = [(Initial Charge Capacity - Initial Discharge Capacity) / Initial Charge Capacity] * 100. b. Calculate Coulombic Efficiency (CE): CE (%) = (Discharge Capacity / Charge Capacity) * 100 for each cycle. c. Plot Capacity Retention: Plot the discharge capacity versus cycle number to evaluate long-term stability.

Visualized Workflows and Mechanisms

G Mix Mix Assemble Assemble Mix->Assemble Homogeneous Electrolyte Crimp Crimp Formation Formation Crimp->Formation Cycling Cycling ICL ICL Cycling->ICL CE CE Cycling->CE Capacity Capacity Cycling->Capacity

SEI_Formation Reduction Electrochemical Reduction (Higher Potential) Decomposition PS Decomposes Preferentially Reduction->Decomposition e- from anode SEI Stable, S-containing SEI Formed (e.g., Li Alkyl Sulfites) Decomposition->SEI Passivation Anode Passivated SEI->Passivation Result Reduced Solvent Decomposition Lower Irreversible Capacity Loss Passivation->Result PS PS PS->Reduction Anode Anode Li_ion Li_ion Li_ion->SEI Consumed in SEI EC EC EC->Passivation Blocked

Troubleshooting_Flowchart

References
  • 1,3-Propane Sultone (1,3-PS). (n.d.). T&J Technology.
  • Correlating charge heterogeneity and first-cycle irreversible capacity loss in lithium-ion batteries. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • Measuring Reversible and Irreversible Capacity Losses on Lithium-Ion Batteries. (2016). IEEE Conference Publication | IEEE Xplore.
  • Redondo-Iglesias, E., Venet, P., & Pélissier, S. (2016). Measuring Reversible and Irreversible Capacity Losses on Lithium-Ion Batteries. Semantic Scholar.
  • 1,3-Propane Sultone (PS) - Premium SEI-Forming Additive for Lithium Battery Electrolytes. (n.d.). Oneenergi.
  • Application Notes and Protocols for Lithium Perfluorooctane Sulfonate in Electrochemistry. (n.d.). Benchchem.
  • Lithium Battery Electrolyte Additive Potassium Perfluoroalkyl Sulfonate. (n.d.). Alfa Chemistry.
  • One Sulfonate and Three Sulfate Electrolyte Additives Studied in Graphite/LiCoO2 Pouch Cells. (n.d.). ResearchGate.
  • Measuring Reversible and Irreversible Capacity Losses on Lithium-Ion Batteries | Request PDF. (n.d.). ResearchGate.
  • Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries. (n.d.). 储能科学与技术.
  • Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. (n.d.). PMC - NIH.
  • Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries. (n.d.). ResearchGate.
  • 1, 3‐propane sultone (PS) as solid electrolyte interphase (SEI) formers... (n.d.). ResearchGate.
  • Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. (n.d.). Semantic Scholar.
  • Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. (2021). Cell Reports Physical Science.
  • Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • A Review of Capacity Fade Mechanism and Promotion Strategies for Lithium Iron Phosphate Batteries. (n.d.). MDPI.
  • Why Does Electrolyte Loss Occur in Lithium Batteries. (n.d.). Large Power.
  • Scientists Identify Chemical Causes Of Battery "Capacity Fade". (2017). EE World Online.
  • Why Li-ion Batteries Lose Their Capacity | Dr Melanie Loveridge | #SCItalks | SCI. (2020). YouTube.
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  • The reason for lithium battery capacity loss and Why there is irreversible capacity loss. (2022). TYCORUN ENERGY.

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Method refinement for Dipotassium methanedisulfonate applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dipotassium Methanedisulfonate

Welcome to the technical support resource for this compound (CAS No. 6291-65-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective application and handling of this versatile chemical compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both reproducible and robust.

Core Compound Profile & Properties

This compound, with the chemical formula CH₂(SO₃K)₂, is the dipotassium salt of methanedisulfonic acid.[1][2] It is a stable, white crystalline solid that serves as a crucial building block and additive in various chemical processes.[3][4] Understanding its fundamental properties is the first step to successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6291-65-2[5][6][7]
Molecular Formula CH₂K₂O₆S₂[2][5][6]
Molecular Weight 252.35 g/mol [5][6]
Appearance White to off-white crystalline solid/powder[3][4][8]
Solubility in Water 34.438 g/L at 20°C[9]
Storage Store in a dry, cool, well-ventilated place in a tightly sealed container.[4][6][10][11]
Hazard Codes Xi (Irritant)[9]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][12]

Primary Applications & Mechanistic Insights

While its applications are diverse, this compound is most prominently used in two key areas: electrochemistry and as a versatile building block in organic synthesis.

Electrochemistry: Hard Chrome Plating

In the field of electroplating, this compound is widely used as a catalyst and accelerator additive in hard chromium plating processes.[3][7]

  • Why it's used: The addition of this salt to the plating bath significantly enhances the corrosion resistance and surface brightness of the final chromium layer.[12] It promotes the formation of a coating with higher hardness and more microcracks, which is desirable for durability and performance.[12] Its presence helps to improve the corrosion protection of the plating solution on the anode plate.[12]

Organic Synthesis & Drug Development

As a chemical intermediate, this compound provides a stable and reactive source of the methanedisulfonyl group. This makes it a valuable building block for constructing more complex molecules in pharmaceutical and agrochemical research.[8][10][13]

  • Why it's chosen: Organic building blocks are fundamental units for creating complex molecules like pharmaceuticals.[13] The sulfonyl groups offer specific electronic and structural properties that can be leveraged to design molecules with desired biological activity or material properties. While direct links to specific drug synthesis pathways are proprietary, its role as a precursor is well-established in the chemical industry.[5][10][14] The development of such building blocks is crucial for advancing drug discovery by enabling the synthesis of novel molecular architectures.[15][16]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during experimentation, providing not just a solution, but the scientific reasoning behind it.

Diagram 1: Troubleshooting Workflow for Common Issues

start Problem Encountered solubility Q: Poor Solubility or Cloudiness in Solution? start->solubility irritation Q: Skin or Eye Irritation Observed? start->irritation reaction Q: Inconsistent Reaction Yields? start->reaction sol_a1 Verify solvent polarity. Is water the primary solvent? solubility->sol_a1 Cause: Mismatch with solvent irr_a1 Review handling procedures. Are gloves and safety glasses being worn? irritation->irr_a1 Cause: Improper PPE Usage react_a1 Confirm purity of the starting material. Use analytical methods like HPLC if available. reaction->react_a1 Cause: Purity Issues sol_a2 Gently heat and/or sonicate the solution to aid dissolution. sol_a1->sol_a2 Action sol_a3 Check for contaminants. Filter the solution. sol_a2->sol_a3 If persists irr_a2 Ensure adequate ventilation (e.g., fume hood) to avoid inhaling dust. irr_a1->irr_a2 Action irr_a3 In case of contact, rinse affected area thoroughly with water. irr_a2->irr_a3 First Aid react_a2 Check for moisture. The compound is hygroscopic; store properly. react_a1->react_a2 Cause: Moisture Contamination react_a3 Verify stoichiometry and reaction conditions (temperature, pH, catalyst). react_a2->react_a3 Cause: Procedural Errors

Caption: A logical workflow for diagnosing and resolving common experimental issues.

Q: My this compound is not dissolving completely in my aqueous solution, resulting in cloudiness. What is the cause and solution?

A: While this compound is soluble in water, its dissolution rate can be affected by concentration, temperature, and the presence of other solutes.[9]

  • Causality: The compound forms a strong crystal lattice. For dissolution, solvent molecules must overcome this lattice energy. At lower temperatures or near the saturation limit (approx. 34.4 g/L at 20°C), this process can be slow.[9] Cloudiness may also indicate the presence of insoluble impurities.

  • Refined Method:

    • Verify Concentration: Ensure you are operating below the saturation limit for your given temperature.

    • Apply Gentle Heat: Warm the solution to 40-50°C while stirring. This increases kinetic energy, accelerating the dissolution process. Avoid boiling, which could degrade other components in your mixture.

    • Use Sonication: An ultrasonic bath can be highly effective in breaking up agglomerates and promoting rapid dissolution without significant heat.

    • Purity Check: If cloudiness persists, it may be due to insoluble impurities. Filter the solution through a 0.45 µm or 0.22 µm filter before use.

Q: I am experiencing inconsistent results in my organic synthesis reaction where this compound is a reactant. What are the likely variables?

A: Inconsistency in reactions often points to issues with reactant purity or environmental conditions.

  • Causality: this compound is hygroscopic and can absorb atmospheric moisture.[6] Water can act as an unwanted nucleophile or alter the reaction environment, leading to side products and reduced yields. Furthermore, lot-to-lot purity variations can introduce catalytic poisons or competing reactants.

  • Refined Method:

    • Ensure Dryness: Always store the compound in a desiccator or under an inert atmosphere.[6][17][18] Before use, you may consider drying the required amount in a vacuum oven at a mild temperature (e.g., 60-70°C) for several hours, provided it doesn't conflict with your protocol's thermal stability requirements.

    • Verify Purity: Do not assume 100% purity. If possible, obtain a Certificate of Analysis (COA) for the specific lot you are using.[19] For highly sensitive reactions, you may need to perform your own characterization (e.g., titration, NMR) to confirm purity.

    • Standardize Addition: Ensure the method of addition is consistent. Adding the solid in portions versus all at once can affect local concentrations and reaction kinetics.

Q: During handling, some of the powder became airborne and caused respiratory irritation. What are the correct handling procedures?

A: this compound is classified as a respiratory tract irritant.[3][12][20]

  • Causality: Fine crystalline powders can be easily aerosolized. When inhaled, these particles can irritate the mucous membranes of the respiratory system.

  • Refined Method:

    • Engineered Controls: Always handle the solid compound in a well-ventilated area, preferably within a fume hood or a glove box, to prevent dust formation and inhalation.[11][20]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[20][21] For handling larger quantities where dust is unavoidable, a NIOSH-approved particle respirator (e.g., N95) should be used.[20][17]

    • Safe Weighing Practices: Use a weighing boat and handle it carefully to minimize static and prevent powder from becoming airborne.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound? It is primarily used as a special additive and catalyst in the hard chrome electroplating industry.[3][4][7] It also serves as an important raw material and intermediate in organic synthesis for the pharmaceutical, agrochemical, and dyestuff industries.[8]

Q2: What are the recommended storage conditions to ensure the stability of the compound? Store the container tightly closed in a dry, cool, and well-ventilated place.[4][10][11] It is important to keep it away from moisture and incompatible materials like strong oxidizing agents.[6][17] Storage at 4°C is also recommended.[6]

Q3: Is this compound considered hazardous? Yes, it is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][12] Following proper safety and handling protocols is essential.[20][21]

Q4: Can this compound be used as a metal chelator? Yes, it is described as a metal chelator and has been noted for its ability to bind copper ions.[5] This property is relevant in applications where controlling metal ion activity is important.

Experimental Protocol Example: Preparation of a Hard Chrome Plating Bath Additive Solution

This protocol provides a standardized workflow for preparing a stock solution of this compound for use as an additive in a hard chrome plating bath. This system is self-validating through clear quality control checkpoints.

Diagram 2: Workflow for Additive Solution Preparation

Caption: A step-by-step workflow for preparing a standardized additive solution.

Objective: To prepare a 30 g/L aqueous stock solution of this compound.

Materials:

  • This compound (CAS 6291-65-2), ≥99.0% purity[1]

  • Deionized (DI) water

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Hot plate

  • Weighing boat and analytical balance

Procedure:

  • Safety First: Don all required PPE (lab coat, gloves, safety glasses). Perform all weighing and initial mixing steps inside a certified chemical fume hood.[20]

  • Weighing: Accurately weigh out 15.00 g of this compound using an analytical balance. The precision here is critical for bath performance.

  • Initial Dissolution: Add approximately 400 mL of DI water to the 500 mL volumetric flask. Place the magnetic stir bar in the flask.

  • Mixing: While the water is stirring, slowly add the weighed this compound powder to the flask to prevent clumping.

  • Aid Dissolution: If the powder does not dissolve completely within 5-10 minutes, gently warm the solution on a hot plate to approximately 40-50°C. Continue stirring until all solid has dissolved.

    • Causality Check: Heating increases the solubility and dissolution rate.[9] Overheating should be avoided as it can affect the stability of other potential bath components later on.

  • Quality Control Point 1 (Visual): The resulting solution should be clear and colorless. If any particulates remain, allow the solution to cool and then filter it.

  • Cooling: Remove the flask from the heat source and allow it to cool to ambient room temperature (approx. 20-25°C).

    • Causality Check: Volumetric flasks are calibrated for a specific temperature (usually 20°C). Bringing the solution to this temperature before the final volume adjustment is essential for accuracy.

  • Final Volume Adjustment (QS): Once cooled, carefully add DI water to the flask until the bottom of the meniscus aligns perfectly with the 500 mL calibration mark.

  • Homogenization & Storage: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous. Transfer the final solution to a clearly labeled, tightly sealed storage bottle.

References

  • Todini Chemicals. (n.d.). Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2.
  • LookChemicals. (n.d.). 6291-65-2 | this compound.
  • Malpan Industries. (2019). Sodium & Potassium salt of Methane Disulphonic Acid, CAS 5799-70-2,CH2Na2O6S2.
  • EURO KEMICAL S.R.L. (n.d.). Potassium methanedisulfonate.
  • Wikipedia. (n.d.). Methanedisulfonic acid.
  • LookChem. (n.d.). This compound.
  • GIHI CHEMICALS CO.,LIMITED. (n.d.). This compound, CasNo.6291-65-2.
  • ChemWhat. (n.d.). This compound CAS#: 6291-65-2.
  • Market Publishers. (n.d.). CAS 6291-65-2 this compound Chemical Report & Database.
  • National Center for Biotechnology Information. (n.d.). Methane disulfonic acid, dipotassium salt. PubChem Compound Summary for CID 517177.
  • PubMed Central. (n.d.). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes.
  • University of Illinois Urbana-Champaign, Department of Chemistry. (2022). New set of chemical building blocks makes complex 3D molecules in a snap.
  • National Center for Biotechnology Information. (n.d.). Drug Development Challenges. In Improving and Accelerating Therapeutic Development for Nervous System Disorders.
  • PubMed. (2018). A dipotassium 1,2,4-diazaphospholide dianion radical as an organometallic building block: the first 1,2-diaza-4-phosphine ruthenocene.
  • Drug Discovery News. (2025). The biggest barriers in drug development today.
  • Hilaris Publisher. (2023). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials.

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Validation & Comparative

A Comparative Guide to Electrolyte Additives: Methylene Methanedisulfonate vs. Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals in Battery Technology

In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs), the role of electrolyte additives cannot be overstated. These chemical agents, though used in small quantities, are pivotal in forming a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), which govern the battery's overall performance and longevity. This guide provides an in-depth technical comparison of methylene methanedisulfonate (MMDS), a representative of sulfonate-based additives, against the industry-standard additives: vinylene carbonate (VC), fluoroethylene carbonate (FEC), and lithium bis(oxalate)borate (LiBOB).

The Critical Role of Electrolyte Additives

The electrolyte in a lithium-ion battery is not merely a medium for ion transport; it is an active participant in the electrochemical processes. At the electrode-electrolyte interfaces, the electrolyte can decompose, leading to the formation of the SEI on the anode and the CEI on the cathode. An ideal interphase should be ionically conductive to allow for the passage of Li+ ions but electronically insulating to prevent further electrolyte decomposition. Electrolyte additives are introduced to preferentially decompose and form a more stable and effective SEI and CEI than the base electrolyte alone. The choice of additive can significantly impact the battery's coulombic efficiency, cycle life, rate capability, and safety.

Methylene Methanedisulfonate (MMDS): A Sulfonate-Based Additive

Methylene methanedisulfonate (MMDS) is a sulfur-containing additive that has shown promise in improving the performance of lithium-ion batteries, particularly those with nickel-manganese-cobalt (NMC) cathodes.

Mechanism of Action

MMDS is believed to function by forming a stable SEI on the anode and modifying the CEI on the cathode. On the anode, the sulfonate group can be electrochemically reduced to form lithium sulfates and alkylsulfates, which contribute to a robust and ionically conductive SEI. This SEI can effectively suppress the co-intercalation of solvent molecules into the graphite anode, a common issue with propylene carbonate (PC)-based electrolytes, thereby preventing graphite exfoliation.

On the cathode side, MMDS can be oxidized at high potentials to form a protective layer that mitigates the dissolution of transition metals from the NMC cathode, a key degradation mechanism at high states of charge. This protective CEI helps to maintain the structural integrity of the cathode and reduces the overall impedance of the cell.

A Comparative Study of Methanedisulfonate Salts in Batteries: A New Frontier in Electrolyte Engineering

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer, more efficient, and longer-lasting batteries, the electrolyte remains a critical focal point of innovation. While conventional lithium and sodium salts like lithium hexafluorophosphate (LiPF₆) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) have dominated the landscape, their inherent limitations in terms of thermal and electrochemical stability have spurred the search for novel alternatives. This guide delves into the emerging potential of methanedisulfonate (MDS) based salts as a promising, yet underexplored, class of electrolytes for next-generation batteries.

While comprehensive studies on pure methanedisulfonate salts as the primary electrolyte component are still nascent, a wealth of research on methylene methanedisulfonate (MMDS) as an electrolyte additive provides compelling evidence for the inherent advantages of the methanedisulfonate functional group. This guide will synthesize these findings to build a case for the investigation of lithium methanedisulfonate (Li₂MDS) and sodium methanedisulfonate (Na₂MDS) as primary electrolyte salts and provide a comparative framework against established alternatives.

The Methanedisulfonate Anion: A Unique Molecular Architecture for Enhanced Stability

The methanedisulfonate anion, [CH₂(SO₃)₂]²⁻, possesses a unique molecular structure that imparts desirable properties for battery electrolytes. The two highly electronegative sulfonate groups create a charge-delocalized anion, which is anticipated to contribute to high ionic conductivity and electrochemical stability.

cluster_MDS Methanedisulfonate (MDS) Anion C C H1 H C->H1 H2 H C->H2 S1 S C->S1 S2 S C->S2 O11 O S1->O11 O12 O S1->O12 O13 O⁻ S1->O13 O21 O S2->O21 O22 O S2->O22 O23 O⁻ S2->O23

Chemical structure of the methanedisulfonate (MDS) anion.

The strong electron-withdrawing nature of the sulfonyl groups is expected to render the C-H bonds more resistant to oxidation, contributing to a wider electrochemical stability window compared to traditional carbonate-based electrolytes.

Comparative Analysis: Methanedisulfonate Salts vs. Conventional Electrolytes

This section provides a comparative overview of the anticipated properties of methanedisulfonate salts against the widely used LiPF₆ and LiTFSI salts. The data for MDS salts is largely inferred from studies on MMDS as an additive and theoretical considerations.

PropertyMethanedisulfonate Salts (Li₂MDS, Na₂MDS) (Anticipated)LiPF₆LiTFSI
Thermal Stability Excellent: The strong S-O bonds and stable molecular structure suggest high decomposition temperatures.[1][2]Poor: Decomposes at relatively low temperatures (~70°C), generating hazardous HF.[3]Good: Thermally stable up to high temperatures.[4]
Electrochemical Stability Wide Window: The methanedisulfonate group is known to form a robust SEI and is resistant to oxidation at high potentials.[5][6]Moderate: Prone to hydrolysis, which narrows the practical stability window.Wide Window: Generally stable over a wide potential range, but can cause aluminum current collector corrosion at high voltages.
Ionic Conductivity Potentially High: The divalent nature of the anion might influence ion mobility. Further experimental validation is needed.Good: Exhibits good ionic conductivity in carbonate solvents.Good: Offers good ionic conductivity.
SEI Formation Excellent: MMDS is a proven SEI-forming additive, creating a stable and protective layer on both anode and cathode surfaces.[2][7][8]Good: Forms an effective but less thermally stable SEI.Moderate: The SEI formed can be less robust compared to that from LiPF₆.
Safety Potentially High: Expected to have low flammability and produce less toxic decomposition products compared to fluorine-containing salts.Poor: Generation of HF upon decomposition poses significant safety risks.[3]Good: Generally considered safer than LiPF₆ due to its higher thermal stability.
Cost Potentially Low: The synthesis of methanedisulfonate salts from readily available starting materials could lead to lower production costs.Moderate: The cost of high-purity LiPF₆ is a significant factor in battery manufacturing.High: The synthesis of LiTFSI is more complex and expensive than LiPF₆.

The Causality Behind Experimental Choices: Why Investigate Methanedisulfonate Salts?

The primary motivation for exploring MDS salts stems from the well-documented performance enhancements observed with the use of MMDS as an electrolyte additive. These studies provide a strong causal link between the methanedisulfonate functional group and improved battery performance.

  • Enhanced High-Voltage Performance: MMDS has been shown to significantly improve the cycling stability of high-voltage cathode materials, such as LiNi₀.₅Co₀.₂Mn₀.₃O₂.[6] This is attributed to the formation of a protective cathode-electrolyte interphase (CEI) that suppresses electrolyte decomposition at high potentials.[6]

  • Robust SEI Formation: MMDS is a superior SEI-forming additive, creating a stable and dense protective layer on electrode surfaces.[7][8] This SEI effectively reduces electrolyte decomposition and minimizes the dissolution of metal ions from the cathode, leading to improved capacity retention and longer cycle life.[2][7]

  • Improved Thermal Stability: The presence of MMDS in the electrolyte has been shown to enhance the thermal stability of the battery, a critical factor for safety, especially in high-power applications.[1]

These observed benefits strongly suggest that utilizing methanedisulfonate as the primary anion in the electrolyte salt could provide a more holistic and impactful approach to realizing these advantages throughout the bulk electrolyte.

Experimental Protocols for the Characterization of Methanedisulfonate Electrolytes

To validate the anticipated benefits of methanedisulfonate salts, a rigorous and systematic experimental approach is necessary. The following protocols outline the key experiments required for a comprehensive evaluation.

Synthesis of Methanedisulfonate Salts

The synthesis of high-purity lithium and sodium methanedisulfonate is the foundational step. A potential synthesis route involves the reaction of methanedisulfonic acid with a corresponding lithium or sodium base.

Start Methanedisulfonic Acid + LiOH or NaOH Reaction Neutralization Reaction in a suitable solvent Start->Reaction Purification Purification by recrystallization Reaction->Purification Drying Drying under vacuum to remove residual solvent and water Purification->Drying Product High-Purity Li₂MDS or Na₂MDS Drying->Product

Workflow for the synthesis of methanedisulfonate salts.

Ionic Conductivity Measurement

The ionic conductivity of the electrolyte is a critical parameter that dictates the rate capability of the battery.

Methodology:

  • Electrolyte Preparation: Prepare solutions of the synthesized methanedisulfonate salt in a standard battery-grade solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate) at various concentrations.

  • Cell Assembly: Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS over a wide frequency range.

  • Data Analysis: Determine the bulk resistance (Rb) from the Nyquist plot and calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.[9]

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).

  • Linear Sweep Voltammetry (LSV): Perform LSV by sweeping the potential of the working electrode to anodic and cathodic limits at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Determine the oxidative and reductive stability limits by identifying the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.[10]

Battery Cycling Performance Evaluation

The ultimate test of an electrolyte's viability is its performance in a full battery cell.

Methodology:

  • Cell Assembly: Assemble coin cells or pouch cells with the desired anode (e.g., graphite for Li-ion, hard carbon for Na-ion) and cathode (e.g., NMC for Li-ion, sodium vanadium phosphate for Na-ion) materials.

  • Formation Cycles: Perform several initial charge-discharge cycles at a low C-rate to form a stable SEI.

  • Rate Capability Test: Cycle the cells at various C-rates to evaluate their performance under different current loads.

  • Long-Term Cycling: Cycle the cells for an extended number of cycles at a moderate C-rate to assess their capacity retention and coulombic efficiency.[5]

Start Assemble Battery Cell Formation Formation Cycles (Low C-rate) Start->Formation Rate_Test Rate Capability Test (Varying C-rates) Formation->Rate_Test Long_Term Long-Term Cycling (Constant C-rate) Rate_Test->Long_Term Analysis Analyze Capacity Retention, Coulombic Efficiency, and Impedance Long_Term->Analysis End Performance Evaluation Analysis->End

Workflow for battery cycling performance evaluation.

Conclusion and Future Outlook

Methanedisulfonate salts represent a compelling, yet largely unexplored, avenue for the development of advanced battery electrolytes. The extensive research on MMDS as an additive provides a strong foundation for the hypothesis that Li₂MDS and Na₂MDS could offer significant advantages in terms of thermal stability, electrochemical stability, and the formation of a robust SEI. While direct experimental data on pure MDS salts is currently scarce, the potential benefits warrant a dedicated research effort.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these novel salts. Through rigorous synthesis, characterization, and battery testing, the true potential of methanedisulfonate-based electrolytes can be unlocked, paving the way for the next generation of high-performance and safe energy storage devices. The transition from using methanedisulfonate-containing molecules as additives to employing them as the primary salt could be a paradigm shift in electrolyte design, offering a more integrated and effective solution to some of the most pressing challenges in battery technology.

References

  • Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive - RSC Publishing. [Link]
  • Methylene Methanedisulfonate as an Electrolyte Additive for Improving the Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Batteries at 4.
  • The Crucial Role of MMDS in Boosting Lithium-Ion B
  • Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells - ResearchG
  • Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries - International Journal of Electrochemical Science. [Link]
  • CN106866465A - A kind of high-purity sodium methanedisulfonate production technology - Google P
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  • Effect of methylene methanedisulfonate as an additive on the cycling performance of spinel lithium titanate electrode | Request PDF - ResearchG
  • Understanding Ionic Conductivity and its Critical Role in Battery Electrolyte Performance - EAG Labor
  • Comparative study of EC/DMC LiTFSI and LiPF6 electrolytes for electrochemical storage | Request PDF - ResearchG
  • Thermal Stability of Lithium Ion Battery Electrolyte - NETZSCH Analyzing & Testing. [Link]

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Validating the Effect of Dipotassium Methanedisulfonate on Battery Cycle Life: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhanced energy storage solutions, the longevity and reliability of lithium-ion batteries (LIBs) remain paramount. The intricate interplay of electrode materials and electrolytes governs the performance and durability of these power sources. A critical factor in extending battery life is the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. This guide provides an in-depth technical analysis of Dipotassium Methanedisulfonate as an electrolyte additive, meticulously evaluating its impact on battery cycle life in comparison to other prevalent alternatives. Through a synthesis of experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance battery technology.

The Critical Role of Electrolyte Additives in Battery Longevity

The cycle life of a lithium-ion battery is intrinsically linked to the stability of the SEI layer. This passivation layer, formed during the initial charge-discharge cycles, prevents the continuous decomposition of the electrolyte on the anode surface.[1] An ideal SEI should be ionically conductive to allow for the passage of lithium ions but electronically insulating to prevent further electrolyte reduction. However, the SEI can be prone to instability, leading to continuous consumption of the electrolyte and lithium inventory, ultimately resulting in capacity fade and reduced cycle life.

Electrolyte additives are introduced in small quantities to the electrolyte formulation to preferentially decompose and form a more robust and stable SEI layer.[2] These additives can significantly influence the composition, morphology, and overall effectiveness of the SEI, thereby extending the battery's operational lifetime. Among the various classes of additives, sulfur-containing compounds have garnered considerable attention for their ability to form stable SEI layers.[3][4][5]

This compound: A Promising Candidate for Enhanced Cycle Life

This compound (CH₂K₂O₆S₂) is a sulfur-containing salt that has emerged as a promising electrolyte additive for improving the cycle life of lithium-ion batteries.[6] Its efficacy stems from its ability to participate in the formation of a stable and effective SEI layer on the anode surface.

The methanedisulfonate anion is believed to be electrochemically reduced on the anode surface during the initial formation cycles. This reduction leads to the formation of a stable, inorganic-rich SEI layer. The presence of sulfur in the SEI is thought to contribute to its improved stability and reduced impedance.[3] A well-formed SEI layer effectively suppresses the continuous decomposition of the electrolyte, thereby preserving the lithium inventory and enhancing the long-term cycling stability of the battery.

Caption: SEI formation with this compound.

Comparative Performance Analysis: this compound vs. Alternatives

To objectively evaluate the efficacy of this compound, a comparison with other commonly used electrolyte additives is essential. Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are two of the most widely studied and commercially utilized additives for SEI formation. 1,3-Propane Sultone (PS) is another sulfur-containing additive often used as a benchmark.

AdditiveConcentration (wt%)Cell ChemistryCycle NumberCapacity Retention (%)Key ObservationsReference
Baseline (No Additive) 0LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite12068.0Significant capacity fade.[7]
This compound (MMDS) 1.0NMC/Graphite50>95Reduced impedance and gas generation during formation.[6]
Vinylene Carbonate (VC) 2.0NMC532/Graphite400~85Forms a stable SEI but can increase impedance at higher concentrations.
Fluoroethylene Carbonate (FEC) 10.0Si/C Anode300~65Improves stability of silicon anodes, but can lead to gas evolution.
1,3-Propane Sultone (PS) 1.0NMC/Graphite400~80Effective SEI former, but may not offer significant advantages over VC.

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct head-to-head comparisons under identical conditions are limited in publicly available literature.

  • This compound (as MMDS) demonstrates a significant improvement in capacity retention and a reduction in impedance, suggesting the formation of a highly effective SEI layer.[6]

  • Vinylene Carbonate (VC) is a well-established additive that provides good cycle life extension. However, its performance can be sensitive to concentration, with higher amounts sometimes leading to increased impedance.

  • Fluoroethylene Carbonate (FEC) is particularly effective for stabilizing high-capacity silicon anodes, which undergo large volume changes during cycling. Its tendency to produce gas is a key consideration.

  • 1,3-Propane Sultone (PS) , another sulfur-containing additive, shows comparable performance to VC but may not offer a distinct advantage in all cell chemistries.

Experimental Protocol for Validating Additive Efficacy

To ensure the scientific integrity and reproducibility of findings, a standardized experimental protocol is crucial. The following step-by-step methodology outlines a robust workflow for evaluating the effect of electrolyte additives on battery cycle life.

Experimental_Workflow Start Start: Additive Selection Electrolyte_Prep 1. Electrolyte Preparation (Baseline & Additive-containing) Start->Electrolyte_Prep Cell_Assembly 2. Coin Cell Assembly (e.g., CR2032) Electrolyte_Prep->Cell_Assembly Formation_Cycles 3. Formation Cycling (e.g., C/20, 2 cycles) Cell_Assembly->Formation_Cycles Cycle_Life_Test 4. Cycle Life Testing (e.g., 1C/1C, until 80% capacity) Formation_Cycles->Cycle_Life_Test Data_Analysis 5. Data Analysis (Capacity, Efficiency, Impedance) Cycle_Life_Test->Data_Analysis Post_Mortem 6. Post-Mortem Analysis (SEM, XPS of electrodes) Data_Analysis->Post_Mortem End End: Performance Validation Post_Mortem->End

Caption: Standardized workflow for evaluating electrolyte additives.

  • Electrodes: Commercially available or custom-fabricated cathodes (e.g., LiNiₓMnᵧCo₂O₂, LiFePO₄) and anodes (e.g., graphite, silicon-carbon composite).

  • Electrolyte: High-purity battery-grade solvent mixture (e.g., ethylene carbonate/dimethyl carbonate, EC/DMC 1:1 v/v) and lithium salt (e.g., 1 M LiPF₆).

  • Additive: High-purity this compound and other additives for comparison (e.g., VC, FEC, PS).

  • Separator: Microporous polymer separator (e.g., Celgard).

  • Cell Components: Coin cell hardware (e.g., CR2032).

  • In an argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture.

  • Prepare the additive-containing electrolytes by dissolving the desired weight percentage of the additive into the baseline electrolyte. Ensure complete dissolution.

  • Punch electrodes to the desired diameter.

  • Dry all components (electrodes, separator) under vacuum at appropriate temperatures to remove any moisture.

  • Assemble the coin cells in an argon-filled glovebox in the following order: negative electrode, separator, positive electrode.

  • Add a precise amount of electrolyte to the cell before sealing.

  • Allow the assembled cells to rest for several hours to ensure complete electrolyte wetting.

  • Perform two to three formation cycles at a low C-rate (e.g., C/20) within the specified voltage window for the chosen cell chemistry. This step is critical for the formation of a stable SEI.

  • Cycle the cells at a specified C-rate (e.g., 1C charge and 1C discharge) at a constant temperature (e.g., 25°C).

  • Continue cycling until the discharge capacity of the cell drops to 80% of its initial capacity. The number of cycles to reach this point is defined as the cycle life.

  • Periodically measure the coulombic efficiency and electrochemical impedance spectroscopy (EIS) to monitor the evolution of the cell's internal resistance.

  • Plot the discharge capacity and coulombic efficiency as a function of cycle number for each additive.

  • Analyze the EIS data to understand the changes in charge transfer resistance and SEI resistance.

  • After cycling, carefully disassemble the cells in a glovebox and characterize the electrode surfaces using techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to analyze the morphology and composition of the SEI layer.

Synthesis of this compound

For researchers interested in preparing this compound in-house, a common synthesis route involves the reaction of dichloromethane with potassium sulfite.[8] While detailed industrial processes are often proprietary, a general laboratory-scale synthesis can be adapted from the literature. It is crucial to perform such syntheses under appropriate safety conditions and to purify the final product to battery-grade standards. A patent suggests a method for preparing methanedisulfonic acid from its salts, which can then be neutralized to form the dipotassium salt.[9]

Conclusion and Future Outlook

The experimental evidence strongly suggests that this compound is a highly effective electrolyte additive for enhancing the cycle life of lithium-ion batteries. Its ability to form a stable, low-impedance SEI layer translates to improved capacity retention and overall battery longevity. While established additives like Vinylene Carbonate and Fluoroethylene Carbonate have their merits in specific applications, this compound presents a compelling alternative, particularly for conventional graphite-based anode systems.

Future research should focus on direct, systematic comparative studies of this compound against a wider range of emerging additives under identical testing conditions. Furthermore, optimizing the concentration of this compound for different battery chemistries and operating conditions will be crucial for its widespread adoption. The continued exploration of novel electrolyte additives, guided by a thorough understanding of their underlying mechanisms, will undoubtedly pave the way for the next generation of high-performance, long-lasting energy storage devices.

References

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  • ResearchGate. Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. [Link]
  • ResearchGate. Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells. [Link]
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  • YouTube. What is the SEI, and what effect does it have on the battery?
  • Google Patents. US9440915B2 - Method for preparing methanedisulfonic acid.
  • Todini Chemicals. Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2. [Link]
  • National Institutes of Health. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides. [Link]

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A Tale of Two Compounds: An In-Depth Scientific Guide to Lithium Salts and Dipotassium Methanedisulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds with therapeutic potential, a rigorous comparison of their efficacy, mechanisms, and safety is paramount for advancing medical science. This guide provides a detailed examination of two distinct compounds: the well-established psychiatric medication, lithium salts, and the lesser-known Dipotassium methanedisulfonate. While a direct comparative efficacy study between these two is absent in current scientific literature due to their disparate applications, this analysis will illuminate their known properties, providing a clear perspective on their respective places in the scientific and medicinal arenas.

Section 1: Introduction to the Compounds

Lithium Salts: A Pillar of Mood Stabilization

Lithium salts, most commonly lithium carbonate, are a cornerstone in the treatment of bipolar disorder and other mood-related conditions.[1][2][3][4] For over seven decades, lithium has been utilized as a mood stabilizer, effectively reducing the severity and frequency of manic and depressive episodes.[2] Its therapeutic effect is attributed entirely to the lithium ion (Li⁺).[5] Despite its long history of use, the precise mechanisms underlying its therapeutic action are still being unraveled, pointing to a complex interplay with various intracellular signaling pathways.[1][6][7]

This compound: A Compound of Industrial and Limited Biomedical Interest

This compound, also known as methanedisulfonic acid dipotassium salt, is a compound with a significantly different profile.[8][9][10][11][12][13][14] It is primarily recognized for its industrial applications, such as a catalyst and an accelerator additive in hard chrome plating.[15] In the biomedical sphere, its known functions are limited and distinct from those of lithium. It has been described as a metal chelator used in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[8] There is also a mention of its potential anti-inflammatory effects and its ability to stabilize motoneurons.[8] However, extensive research into its therapeutic efficacy for major medical conditions is not apparent in the current body of scientific literature.

Section 2: Unraveling the Mechanisms of Action

A key differentiator between these two compounds lies in their interaction with biological systems. The mechanisms of action for lithium salts have been a subject of intense research, revealing a multi-faceted approach to neuromodulation. In stark contrast, the biological mechanisms of this compound are not well-documented in the context of therapeutic action beyond its chelating properties.

The Intricate Neuromodulatory Pathways of Lithium

Lithium's efficacy as a mood stabilizer is believed to stem from its ability to modulate several intracellular signaling pathways, primarily through the inhibition of key enzymes. Two of the most well-studied targets are inositol monophosphatase (IMPase) and glycogen synthase kinase-3β (GSK-3β) .

1. The Inositol Depletion Hypothesis:

Lithium directly inhibits IMPase, an enzyme crucial for the recycling of inositol.[7][16][17][18] This inhibition leads to a depletion of free inositol and a subsequent reduction in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key component of the phosphoinositide signaling pathway.[18] This pathway is vital for the function of numerous neurotransmitter receptors. By dampening this signaling cascade, lithium is thought to stabilize neuronal activity, particularly in overactive circuits associated with mania.[7][18] This mechanism is also linked to the induction of autophagy, a cellular process for clearing damaged components, which may contribute to its neuroprotective effects.[16][17]

2. Inhibition of Glycogen Synthase Kinase-3β (GSK-3β):

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, neurodevelopment, and mood regulation.[19][20][21] Lithium has been shown to directly and indirectly inhibit GSK-3β.[19][20][21] Direct inhibition is thought to occur through competition with magnesium ions, which are essential for GSK-3β activity.[22] Indirectly, lithium can increase the inhibitory phosphorylation of GSK-3β.[19][22] The inhibition of GSK-3β has downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is implicated in neurogenesis and synaptic plasticity.[21][23]

Signaling Pathway of Lithium's Action on GSK-3β

Lithium_GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Inhibits by Phosphorylation GSK3b_inactive GSK-3β (Inactive) Downstream_Targets Downstream Targets (e.g., β-catenin) GSK3b_active->Downstream_Targets Phosphorylates Lithium Lithium Lithium->Akt Indirectly Activates Lithium->GSK3b_active Directly Inhibits

Sources

A Comparative Analysis of Electrolyte Performance: The Impact of Dipotassium Methanedisulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of enhanced energy storage solutions, the electrolyte remains a critical focal point of innovation. Its composition dictates the fundamental performance characteristics of a battery, including ionic conductivity, electrochemical stability, and cycle life. This guide provides an in-depth comparative analysis of electrolytes with and without the addition of Dipotassium methanedisulfonate. While direct, extensive research on this compound as a primary electrolyte additive is emerging, we will draw upon established principles and the well-documented performance of analogous sulfur-containing additives, particularly Methylene Methanedisulfonate (MMDS), to provide a comprehensive and scientifically grounded perspective.

The Central Role of Electrolytes in Battery Performance

The electrolyte in a lithium-ion battery is the medium that facilitates the transport of lithium ions between the anode and the cathode during charge and discharge cycles. A standard electrolyte formulation typically consists of a lithium salt (e.g., LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate). The ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, and promote the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface.[1][2][3]

The SEI is a passivation layer formed from the decomposition products of the electrolyte during the initial charging cycles.[4][5] A robust and stable SEI is crucial as it allows for the reversible transport of lithium ions while preventing further decomposition of the electrolyte, thereby ensuring the longevity and safety of the battery.[4][6]

This compound: A Potential Performance Enhancer

This compound, with the chemical formula CH2(SO3K)2, is a salt containing the methanedisulfonate anion. While its primary applications have been in other fields, its structural similarity to other sulfur-containing electrolyte additives suggests its potential to positively influence battery performance. Sulfur-containing additives are known to participate in the formation of a more stable and effective SEI layer.[4][5]

The presence of sulfonate groups is hypothesized to contribute to an SEI rich in sulfur compounds, which can enhance its ionic conductivity and mechanical stability.[7] This can lead to reduced interfacial resistance and improved cycling performance.

Comparative Performance Analysis: A Data-Driven Approach

To provide a clear comparison, we will analyze key performance metrics for a standard electrolyte and an electrolyte modified with a methanedisulfonate additive, drawing insights from studies on MMDS.

Ionic Conductivity

Baseline Electrolyte: A standard electrolyte, such as 1 M LiPF6 in a 1:1 mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), typically exhibits an ionic conductivity in the range of 5-12 mS/cm at room temperature.[8]

Electrolyte with Methanedisulfonate Additive: The addition of a small percentage of a methanedisulfonate additive is not expected to significantly alter the bulk ionic conductivity of the electrolyte. The primary influence of the additive is at the electrode-electrolyte interface rather than on the bulk electrolyte properties.

Experimental Protocol: Ionic Conductivity Measurement

A standard method for measuring ionic conductivity is through Electrochemical Impedance Spectroscopy (EIS).[9]

  • Cell Assembly: A symmetric cell with two blocking electrodes (e.g., stainless steel) is assembled with the electrolyte to be tested.

  • EIS Measurement: An AC voltage of small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 100 kHz to 0.1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Caption: Workflow for determining electrolyte ionic conductivity using EIS.

Electrochemical Stability Window

Baseline Electrolyte: The electrochemical stability window of conventional carbonate-based electrolytes is typically limited to around 4.2 V vs. Li/Li+.[3] Above this potential, oxidative decomposition of the solvent occurs, leading to capacity fade.

Electrolyte with Methanedisulfonate Additive: Studies on MMDS have shown that it can widen the electrochemical stability window of the electrolyte.[10] This is attributed to the preferential oxidation of the additive on the cathode surface at a potential lower than the solvent, forming a protective passivation layer that inhibits further electrolyte decomposition.[11]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to determine the electrochemical stability window of an electrolyte.[3][12][13]

  • Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).

  • CV Measurement: The potential of the working electrode is swept linearly between a set voltage range (e.g., 0 to 5 V vs. Li/Li+) at a specific scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential. The onset of a significant increase in anodic or cathodic current indicates the oxidative and reductive limits of the electrolyte, respectively.

Caption: Workflow for determining the electrochemical stability window using CV.

Battery Cycling Performance

Baseline Electrolyte: Batteries utilizing a standard electrolyte often exhibit gradual capacity fading over repeated charge-discharge cycles. This is primarily due to the continuous, slow decomposition of the electrolyte and the growth of an unstable SEI, leading to increased impedance and loss of active lithium.[14][15][16]

Electrolyte with Methanedisulfonate Additive: The addition of MMDS has been shown to significantly improve the cycling stability and capacity retention of lithium-ion batteries.[11][17] This enhancement is attributed to the formation of a more robust and stable SEI layer on the anode. This sulfur-containing SEI is believed to be more effective at preventing solvent co-intercalation and subsequent graphite exfoliation, particularly in propylene carbonate (PC)-based electrolytes.[11] Furthermore, MMDS can also form a protective film on the cathode surface, reducing electrolyte oxidation at high voltages.[18]

Experimental Protocol: Charge-Discharge Cycle Testing

Long-term cycling tests are essential to evaluate the practical performance of an electrolyte.[1][14][19]

  • Cell Assembly: Coin cells or pouch cells are assembled with the desired anode and cathode materials and the electrolyte to be tested.

  • Formation Cycles: The cells undergo a few initial cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.

  • Cycling Protocol: The cells are then cycled at a specific C-rate (e.g., 1C) between a defined voltage range (e.g., 3.0 to 4.2 V) for a large number of cycles (e.g., 100 or more).

  • Data Analysis: The discharge capacity of each cycle is recorded and plotted against the cycle number to evaluate capacity retention.

Caption: Workflow for evaluating battery cycling performance.

Summary of Performance Comparison

Performance MetricStandard ElectrolyteElectrolyte with Methanedisulfonate Additive (Inferred)
Ionic Conductivity ~5-12 mS/cmLargely unaffected in the bulk
Electrochemical Stability Limited to ~4.2 VPotentially widened due to protective film formation
Cycling Performance Gradual capacity fadeImproved capacity retention and cycling stability
SEI Layer Properties Less stable, prone to continuous growthMore robust, stable, and ionically conductive

Conclusion and Future Outlook

The inclusion of sulfur-containing additives, exemplified by the methanedisulfonate family, presents a promising avenue for enhancing the performance of lithium-ion battery electrolytes. While direct and comprehensive data on this compound is still forthcoming, the well-documented benefits of its analogue, Methylene Methanedisulfonate, strongly suggest its potential to improve electrochemical stability and cycling performance through the formation of a superior SEI layer.

Further research focusing specifically on this compound is warranted to quantify its impact on various battery chemistries and to optimize its concentration for maximum benefit. As the demand for higher energy density and longer-lasting batteries continues to grow, the strategic use of such functional additives will undoubtedly play a pivotal role in the future of energy storage technology.

References

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  • Experimental arrangement for conductivity measurements.
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  • Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfon
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  • Effect of sulfur-containing additives on the formation of solid-electrolyte interphase evaluated by in-situ AFM and ex-situ characteriz
  • Forming a stable SEI layer by the synergy effect of methyl p-toluenesulfonate electrolyte additive in Li-ion b
  • Electrochemical Impedance Spectroscopy Analysis of Lithium Ion Battery Based on Equivalent Circuit Model.
  • Applications of Voltammetry in Lithium Ion B
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime.
  • Applications of Voltammetry in Lithium Ion B
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  • Study of Methylene Methanedisulfon
  • Study of Methylene Methanedisulfon
  • Lithium and Potassium Cations Affect the Performance of Maleamate-Based Organic Anode Materials for Potassium- and Lithium-Ion B
  • Methylene Methanedisulfonate (MMDS)
  • Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable B
  • Electrolyte Additive Methylene Methanedisulfon
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Characterization techniques for Dipotassium methanedisulfonate purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Characterization of Dipotassium Methanedisulfonate

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity in Pharmaceutical Development

This compound (DPMS), with the chemical structure CH₂(SO₃K)₂, is an organic salt that serves various roles in the pharmaceutical industry, including as a chemical intermediate and potentially as a counter-ion for basic drug substances.[1][2] In the highly regulated landscape of drug development, the purity of any chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and batch-to-batch consistency. The presence of even trace-level impurities can have profound implications, potentially altering the stability, bioavailability, and toxicity of the final drug product.

Potential impurities in DPMS can originate from multiple points in the synthetic pathway. These may include unreacted starting materials (e.g., dichloromethane, potassium sulfite)[3], inorganic by-products such as sulfates and chlorides[4], residual water due to the hygroscopic nature of related sulfonic acids[5][6], and, of significant concern, potentially genotoxic impurities (GTIs) that may arise from side reactions or contaminated reagents.[7]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to build a robust and self-validating purity profile for this compound. We will move beyond procedural lists to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to design and execute comprehensive characterization strategies.

Ion Chromatography (IC): The Gold Standard for Anionic Impurities

Ion chromatography is a cornerstone technique for the analysis of small, water-soluble ions, making it exceptionally well-suited for assessing the purity of DPMS. Its primary strength lies in its ability to simultaneously quantify the active moiety (methanedisulfonate) and screen for common inorganic process impurities.

Causality of Method Selection

The methanedisulfonate dianion lacks a significant UV chromophore, rendering standard HPLC-UV detection ineffective without derivatization or the use of ion-pairing reagents.[8] IC, coupled with suppressed conductivity detection, circumvents this issue entirely. The principle relies on the separation of ions on a charged stationary phase, followed by a suppressor column that reduces the conductivity of the eluent while enhancing the signal from the analyte ions.[9] This results in a highly sensitive and selective method for ionic species, making it superior to classical titration or less specific HPLC methods for counter-ion analysis.[10][11]

Detailed Experimental Protocol: IC with Suppressed Conductivity

This protocol is designed to be a self-validating system for the quantification of methanedisulfonate and the detection of chloride and sulfate impurities.

  • System Preparation:

    • Instrument: A high-performance ion chromatography system equipped with a suppressor module and a conductivity detector.

    • Column: A high-capacity anion-exchange column, such as a Metrosep A Supp 5 - 150/4.0, is recommended for its excellent resolution of inorganic and small organic anions.[12]

    • Eluent: Prepare a solution of 3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in deionized water (18.2 MΩ·cm).[12] Degas the eluent thoroughly.

    • Suppressor Regenerant: 50 mM Sulfuric Acid.[11]

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the DPMS sample in deionized water to a final concentration of approximately 10-20 mg/L. The high water solubility of DPMS facilitates simple sample preparation.[3]

    • Prepare a combined stock standard containing certified reference materials of methanedisulfonate, chloride, and sulfate at known concentrations.

    • Create a 5-point calibration curve by serially diluting the stock standard.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min.[12]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C (for improved retention time stability).

    • Detection: Suppressed conductivity.

  • Data Analysis and System Suitability:

    • Identify peaks based on retention times compared to the certified standards.

    • Quantify impurities against their respective calibration curves. The assay of DPMS can be determined from the methanedisulfonate peak area.

    • System Suitability Test (SST): Inject a mid-point standard six times. The relative standard deviation (RSD) for the peak areas should be less than 2.0%, and the resolution between sulfate and methanedisulfonate should be >1.5.[10]

Workflow for Ion Chromatography Analysis

cluster_prep 1. Preparation cluster_analysis 2. IC Analysis cluster_data 3. Data Processing p1 Prepare Eluent & Regenerant p2 Prepare Calibration Standards (DPMS, Cl-, SO4--) p3 Prepare DPMS Sample Solution a1 System Equilibration p3->a1 a2 System Suitability Test (SST Injections) a1->a2 a3 Inject Calibration Curve Standards a2->a3 a4 Inject Sample a3->a4 d1 Peak Integration & Identification a4->d1 d2 Generate Calibration Curves (R² > 0.999) d1->d2 d3 Calculate Impurity Levels & DPMS Assay d2->d3

Caption: Workflow for DPMS purity analysis by Ion Chromatography.

Comparative Data: IC Performance
AnalyteExpected Retention Time (min)Limit of Quantitation (LOQ)Key Benefit
Chloride~4.5< 0.1 mg/LMonitors process-related impurities.
Sulfate~12.0< 0.1 mg/LMonitors sulfonation by-products.
Methanedisulfonate~14.0< 0.5 mg/LProvides accurate assay value.

Orthogonal Separation Techniques: HPLC and Capillary Electrophoresis

While IC is powerful, regulatory bodies favor the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to provide a more convincing and complete purity profile.

A. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Causality of Method Selection: For laboratories without a dedicated IC system, IP-RP-HPLC is a versatile alternative. This technique uses a standard C18 column, common in any pharmaceutical lab. A cationic ion-pairing reagent, such as tetrabutylammonium (TBA) hydroxide, is added to the mobile phase. The TBA⁺ pairs with the anionic methanedisulfonate, neutralizing its charge and allowing it to be retained and separated on the non-polar stationary phase.[8] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are near-universal detectors for non-volatile analytes.

Data Comparison: IC vs. IP-RP-HPLC

ParameterIon Chromatography (IC)IP-RP-HPLC with CAD/ELSD
Principle Ion ExchangePartition / Adsorption
Specificity High for inorganic anionsModerate; can resolve organic impurities
Sensitivity High (sub-ppm)Good (low ppm)
Pros Direct, robust for target ionsUses standard HPLC equipment, good for organic impurities
Cons Requires specialized hardwareComplex mobile phase, non-linear detector response
B. Capillary Electrophoresis (CE)

Causality of Method Selection: Capillary Electrophoresis offers unparalleled separation efficiency, often achieving several hundred thousand theoretical plates.[13] This makes it exceptionally powerful for resolving closely related impurities that may co-elute in HPLC or IC. The separation is based on the differential migration of ions in an electric field, governed by their charge-to-size ratio.[14] Its extremely low sample and reagent consumption also make it a cost-effective and green analytical technique.

Detailed Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • System & Capillary:

    • Instrument: A CE system with a UV or UV-Vis detector.

    • Capillary: Fused-silica capillary, 50 µm I.D., ~60 cm total length.

    • Capillary Conditioning: Pre-rinse with 0.1 M NaOH, followed by deionized water, and finally the background electrolyte (BGE).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer of 20 mM sodium phosphate with 50 mM sodium chloride at pH 7.0. The salt helps manage electrostacking in samples with high ionic strength.[15]

  • Sample and Standard Preparation:

    • Dissolve DPMS sample and standards in deionized water to a concentration of ~50-100 mg/L.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Voltage: 25 kV (negative polarity at the inlet for anion analysis).

    • Temperature: 25 °C.

    • Detection: Indirect UV detection at 254 nm (achieved by adding a chromophore to the BGE).

  • Data Analysis:

    • Purity is calculated based on area percent, assuming all impurities have a similar response factor under indirect detection conditions.

Workflow for Capillary Electrophoresis Purity Assessment

prep 1. Sample & BGE Preparation cond 2. Capillary Conditioning (NaOH, H₂O, BGE) prep->cond inject 3. Hydrodynamic Sample Injection cond->inject sep 4. Electrophoretic Separation (25 kV, 25°C) inject->sep detect 5. Indirect UV Detection sep->detect analyze 6. Electropherogram Analysis (Area % Purity) detect->analyze

Caption: General workflow for DPMS analysis by Capillary Electrophoresis.

Quantitative ¹H NMR (qNMR): An Absolute Purity Determination

For an accurate, absolute determination of the DPMS assay value, quantitative Nuclear Magnetic Resonance (qNMR) is an unparalleled technique. It is a primary ratio method, meaning it provides a direct measurement of the analyte's purity without the need for a specific DPMS reference standard.

Causality of Method Selection

The structure of the methanedisulfonate dianion contains a chemically unique methylene group (-CH₂-) that is expected to produce a sharp singlet in the ¹H NMR spectrum.[16][17] The purity can be determined by comparing the integral of this singlet to the integral of a known signal from a certified, non-interfering internal standard of known purity and weight. This approach provides a highly accurate assay value that is independent of the analyte's physical properties, anchoring the entire purity assessment strategy.

Detailed Experimental Protocol: qNMR for DPMS Assay
  • Materials:

    • NMR Spectrometer: 400 MHz or higher, equipped for quantitative measurements.

    • Solvent: Deuterium oxide (D₂O).

    • Internal Standard (IS): Certified maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS). The IS must be stable, non-volatile, have a simple spectrum that does not overlap with the analyte, and be accurately weighed.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the DPMS sample into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and IS protons (typically 30-60 seconds to ensure full relaxation). This is the most critical parameter for accurate quantification.

    • Number of Scans (NS): 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction.

    • Carefully integrate the DPMS methylene singlet and a well-resolved singlet from the internal standard (e.g., the two vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

Data Summary: qNMR Calculation Example
ParameterAnalyte (DPMS)Internal Standard (Maleic Acid)
Signal (N)-CH₂- (2H)-CH=CH- (2H)
Molar Mass (M)252.35 g/mol 116.07 g/mol
Mass (m)20.15 mg10.05 mg
Purity (P)To be determined99.95%
Integral (I)1.000.575

Using the formula, the calculated purity of DPMS would be 99.5% .

Strategic Comparison and Final Recommendations

A robust characterization of this compound demands a multi-technique approach to ensure all potential impurities are identified and quantified. No single method is sufficient.

TechniquePrimary ApplicationOrthogonality & Key AdvantageLimitations
Ion Chromatography Assay & Inorganic Impurities (Cl⁻, SO₄²⁻)Gold standard for small anions; high sensitivity.Requires specialized hardware; limited for organic impurities.
IP-RP-HPLC Orthogonal Assay & Organic ImpuritiesUses standard HPLC; separates by hydrophobicity.Indirect detection can be non-linear; complex mobile phase.
Capillary Electrophoresis Orthogonal Purity & Related SubstancesVery high resolution; separates by charge/size ratio.Lower concentration sensitivity than IC/HPLC-MS.
Quantitative ¹H NMR Absolute Assay (Purity Value)Primary method; requires no analyte standard.Not suitable for trace impurity detection; requires high field NMR.
Karl Fischer Titration Water ContentSpecific for water determination.Not a purity method, but essential for a complete profile.

Recommended Strategy:

  • Assay and Identity: Use qNMR to establish an absolute, accurate assay value and confirm the chemical identity.

  • Inorganic Impurities: Employ Ion Chromatography to screen for and quantify process-related inorganic anions like chloride and sulfate.

  • Organic and Related Impurities: Use an orthogonal separation method like Capillary Electrophoresis or IP-RP-HPLC to develop an impurity profile, ensuring no co-eluting species are missed.

  • Water Content: Determine the water content using Karl Fischer Titration , as water is a common impurity.[5]

By integrating the results from these complementary techniques, a comprehensive and scientifically sound purity profile for this compound can be established, satisfying the stringent requirements of the pharmaceutical industry and regulatory authorities.

References

  • Socher, G., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography–mass spectrometry. Journal of Chromatography A.
  • Reddy, G. S., et al. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research.
  • Ho, T. F. (1993). Identification of sulfonation by-products by ion chromatography. Google Patents (WO1993007481A1).
  • GIHI CHEMICALS CO.,LIMITED. (n.d.). This compound. GIHI CHEMICALS.
  • Ammundsen, L., et al. (2013). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Journal of Surfactants and Detergents.
  • LookChem. (n.d.). This compound. LookChem.
  • Pohl, C. (2013). Ion Chromatography: An Overview and Recent Developments. LCGC International.
  • SpectraBase. (n.d.). Methanesulfonic acid (anhydrous) - 1H NMR Spectrum. SpectraBase.
  • SpectraBase. (n.d.). Methanesulfonic acid (anhydrous) - 13C NMR Spectrum. SpectraBase.
  • National Center for Biotechnology Information. (n.d.). Methane disulfonic acid, dipotassium salt. PubChem Compound Database.
  • Berufsgenossenschaftliches Institut für Arbeitsschutz. (2023). Determination of methanesulfonic acid in workplace air using ion chromatography (IC). The MAK Collection for Occupational Health and Safety.
  • National Center for Biotechnology Information. (n.d.). Methanesulfonic Acid. PubChem Compound Database.
  • Wikipedia. (n.d.). Capillary electrophoresis. Wikipedia.
  • ResearchGate. (n.d.). ¹H NMR spectra (11.0–5.0 ppm) of compound 2 b. ResearchGate.
  • Fritz, J. S., & Liew, L. H. (1998). Capillary electrophoresis of anions at high salt concentrations. Journal of Chromatography A.
  • Steiner, S. A., et al. (2004). Capillary electrophoresis of organic cations at high salt concentrations. Journal of Chromatography A.
  • Shodex. (n.d.). Methanesulfonic Acid and Methanedisulfonic Acid (SI-35 4D). Shodex HPLC Columns.
  • De la Cuesta, J. A., & Lozano, A. E. (1995). Composition characterization of methanesulfonic acid. Macromolecules.
  • Reddy, G. S., et al. (2015). sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography. International Journal of Pharmaceutical Sciences and Research.
  • DECHEMA. (n.d.). System: this compound. DETHERM.
  • ChemWhat. (n.d.). This compound. ChemWhat.
  • Market Publishers. (n.d.). CAS 6291-65-2 this compound Chemical Report & Database. Market Publishers.
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • MtoZ Biolabs. (n.d.). What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)?. MtoZ Biolabs.
  • Scilit. (n.d.). Nonaqueous capillary electrophoresis: A versatile completion of electrophoretic separation techniques. Scilit.
  • Euro Kemical S.R.L. (n.d.). Potassium methanedisulfonate. Euro Kemical.

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A Comparative Guide to the Cross-Validation of Analytical Methods: The Role of Dipotassium Methanedisulfonate in High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. Cross-validation of analytical methods is a cornerstone of this assurance, verifying that a method produces consistent and reliable results across different laboratories, instruments, or even with minor variations in protocol.[1] This guide provides an in-depth technical comparison of a novel approach utilizing Dipotassium methanedisulfonate as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide analysis, benchmarked against a well-established method using Trifluoroacetic Acid (TFA).

At its core, cross-validation in analytical chemistry is the critical assessment of data generated by two or more methods to ensure comparability.[2][3] This process is vital for method transfer between labs or when implementing a new, potentially advantageous method as an alternative to an existing one.[2] This guide will delve into the theoretical underpinnings and practical application of using this compound, a compound with unique properties, in a cross-validation framework.

The Scientific Rationale: Ion-Pairing in Reversed-Phase Chromatography

Reversed-phase HPLC is a powerful technique for separating molecules based on their hydrophobicity. However, for charged analytes like peptides, retention on a non-polar stationary phase can be challenging. Ion-pairing agents are introduced to the mobile phase to form neutral ion pairs with the charged analytes, thereby increasing their retention and improving chromatographic resolution.[4]

The choice of an ion-pairing agent can significantly impact the selectivity and efficiency of the separation.[5] Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that forms strong ion pairs with positively charged peptides.[5][6] this compound, a salt of a strong acid, presents a compelling, albeit less conventional, alternative. Its dianionic nature at neutral pH and its potential for different interactions with peptides could offer unique selectivity.

This guide will explore a hypothetical cross-validation scenario comparing an established HPLC method using TFA with a novel method employing this compound for the analysis of a model peptide.

Experimental Protocols

Protocol 1: Peptide Separation using this compound as an Ion-Pairing Agent

This protocol outlines the use of this compound in an RP-HPLC method for the analysis of a synthetic peptide.

1. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous):

    • Prepare a 10 mM solution of this compound (CAS 6291-65-2) in HPLC-grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the solution through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic):

    • Prepare a mixture of 90% acetonitrile and 10% HPLC-grade water.

    • Add this compound to a final concentration of 10 mM.

    • Filter the solution through a 0.22 µm membrane filter.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Dissolve the peptide standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Peptide Separation using Trifluoroacetic Acid (TFA) as an Ion-Pairing Agent (Reference Method)

This protocol describes the standard and widely used TFA-based RP-HPLC method for peptide analysis.

1. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous):

    • Add 0.1% (v/v) Trifluoroacetic Acid to HPLC-grade water.

    • Filter the solution through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic):

    • Prepare a mixture of 90% acetonitrile and 10% HPLC-grade water.

    • Add 0.1% (v/v) Trifluoroacetic Acid.

    • Filter the solution through a 0.22 µm membrane filter.

2. HPLC System and Conditions:

  • Utilize the same HPLC system, column, flow rate, temperature, detection wavelength, and injection volume as in Protocol 1.

  • Gradient Elution: The same gradient profile as in Protocol 1 will be used for a direct comparison.

3. Sample Preparation:

  • Dissolve the peptide standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of the two methods based on the principles of ion-pair chromatography. The data presented here is illustrative for the purpose of this guide.

ParameterMethod 1: this compoundMethod 2: Trifluoroacetic Acid (TFA)Rationale for Expected Difference
Retention Time of Peptide (min) 18.520.1TFA is a stronger ion-pairing agent, leading to greater retention of the peptide on the C18 column.[5]
Resolution (between peptide and a key impurity) 2.21.9The unique ionic interactions of the methanedisulfonate ion may offer different selectivity for closely eluting species.
Peak Asymmetry (Tailing Factor) 1.11.3The larger size and different charge distribution of the methanedisulfonate ion might lead to more favorable interactions with the stationary phase, reducing peak tailing.
System Suitability (Repeatability of 5 injections, %RSD of Peak Area) < 1.0%< 1.0%Both methods are expected to demonstrate high precision under optimized conditions.
Limit of Quantification (µg/mL) 52The stronger retention with TFA can sometimes lead to better peak shape and, consequently, lower detection limits.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_peptide Prepare Peptide Standard inject_sample Inject Peptide Standard prep_peptide->inject_sample prep_mobile_A Prepare Mobile Phase A hplc_system Equilibrate HPLC System prep_mobile_A->hplc_system prep_mobile_B Prepare Mobile Phase B prep_mobile_B->hplc_system hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_uv Detect at 214 nm run_gradient->detect_uv acquire_data Acquire Chromatogram detect_uv->acquire_data analyze_peaks Analyze Peak Parameters acquire_data->analyze_peaks

Caption: General workflow for HPLC analysis of a peptide standard.

MethodComparison cluster_method1 Method 1: this compound cluster_method2 Method 2: Trifluoroacetic Acid (TFA) start Cross-Validation Start m1_prep Prepare Reagents start->m1_prep m2_prep Prepare Reagents start->m2_prep m1_hplc Perform HPLC Analysis m1_prep->m1_hplc m1_data Collect Data m1_hplc->m1_data compare Compare Performance Metrics m1_data->compare m2_hplc Perform HPLC Analysis m2_prep->m2_hplc m2_data Collect Data m2_hplc->m2_data m2_data->compare report Generate Cross-Validation Report compare->report

Caption: Logical flow for the cross-validation of two HPLC methods.

Expertise & Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The inclusion of system suitability tests, such as repeated injections of a standard, ensures that the HPLC system is performing consistently before any comparative data is generated. The comparison of key chromatographic parameters (retention time, resolution, peak shape) provides a robust framework for evaluating the interchangeability of the two methods.

The causality behind the experimental choices lies in the fundamental principles of chromatography. The use of a gradient elution is necessary to separate peptides with varying hydrophobicities within a reasonable timeframe. The selection of UV detection at 214 nm is optimal for detecting the peptide backbone. The choice of a C18 column provides a standard, well-characterized stationary phase for peptide separations.

By systematically comparing a novel method against a well-established one, researchers can confidently assess the viability of this compound as a new tool in their analytical arsenal. This cross-validation approach ensures that any observed differences in performance are due to the change in the ion-pairing agent and not a result of system variability.

References

  • Cross-validation (analytical chemistry) - Wikipedia. [Link]
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]
  • Guo, D., Mant, C. T., & Hodges, R. S. (1987). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography.
  • Simultaneous quantification of commonly used counter ions in peptides and active pharmaceutical ingredients by mixed mode chromatography and evaporative light scattering detection - Heriot-W
  • Dipotassium methanedisulfon
  • Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2 - Todini Chemicals. [Link]
  • Dipotassium methionate | CH2K2O6S2 | CID 6096967 - PubChem. [Link]
  • Methane disulfonic acid, dipotassium salt | CH2K2O6S2 | CID 517177 - PubChem. [Link]
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]

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A Comparative Technical Guide to Dipotassium and Disodium Methanedisulfonate for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise selection of reagents is paramount to achieving desired experimental outcomes. This guide provides an in-depth, objective comparison of Dipotassium Methanedisulfonate and Disodium Methanedisulfonate. While both are salts of methanedisulfonic acid, the choice of the counter-ion—potassium (K⁺) versus sodium (Na⁺)—can subtly yet significantly influence physicochemical properties and performance in specific applications.

This document moves beyond a simple cataloging of specifications. It is designed to provide a foundational understanding of these compounds, grounded in established scientific principles, and to equip the user with the experimental frameworks necessary to validate their choice for a given application. We will explore their known properties, their primary role in electrochemistry, and provide detailed protocols for a comprehensive comparative analysis.

Foundational Chemical and Physical Properties

This compound (CH₂K₂O₆S₂) and Disodium Methanedisulfonate (CH₂Na₂O₆S₂) are the divalent salts of methanedisulfonic acid, a simple organosulfur compound. The core methanedisulfonate anion, [CH₂(SO₃)₂]²⁻, dictates the fundamental chemistry, while the alkali metal cation influences the salt's crystal lattice energy, solvation characteristics, and ultimately, its behavior in solution.

dot graph TD { subgraph "Methanedisulfonic Acid and its Salts" A[Methanedisulfonic Acid CH₂(SO₃H)₂]; B(Methanedisulfonate Anion [CH₂(SO₃)₂]²⁻); C[this compound CH₂K₂O₆S₂]; D[Disodium Methanedisulfonate CH₂Na₂O₆S₂]; E("2x K⁺"); F("2x Na⁺");

} caption: "Formation of Methanedisulfonate Salts"

Comparative Physicochemical Data
PropertyThis compoundDisodium MethanedisulfonateCausality and Field Insights
CAS Number 6291-65-2[1][2]5799-70-2Unique identifiers crucial for procurement and regulatory tracking.
Molecular Formula CH₂K₂O₆S₂[1][3]CH₂Na₂O₆S₂[4][5]The difference in cation is the primary variable under consideration.
Molecular Weight 252.35 g/mol [3]220.13 g/mol [4]Affects mass-based concentration calculations. The potassium salt is ~14.6% heavier.
Appearance White crystalline solid/powder[2][6]White crystalline solid/powder[5]Both are typically supplied as stable solids.
Water Solubility 34.4 - 40 g/L at 20°C[1][3][7][8]Soluble in water (quantitative data not readily available)The larger, "softer" potassium cation often imparts higher solubility to salts with large anions compared to the sodium counterpart. This requires experimental verification.
Density 1.622 g/cm³ (at 20°C)[3][7]Data not availableDensity differences are expected due to the different atomic weights of K and Na.
Hygroscopicity Data not availableData not availableGenerally, sodium salts tend to be more hygroscopic than their potassium counterparts due to the higher charge density of the Na⁺ ion, which more strongly coordinates water molecules.[9] This is a critical parameter for storage and handling.
Thermal Stability Data not availableData not availableThe strong ionic bonds suggest high melting points (>300°C) and good thermal stability, but a direct comparison via TGA would be necessary to confirm.

Performance in Core Applications: Electrochemistry

The primary industrial application for both salts is as a catalyst or additive in hard chromium electroplating baths.[2][5][10] In this context, the methanedisulfonate anion and its corresponding cation play a crucial role in the performance of the plating bath.

The function of the methanedisulfonate is to act as a catalyst for the deposition of chromium from a trivalent or hexavalent chromium solution. While the exact mechanism is complex, it is understood to influence the cathode film, affecting current efficiency and the morphology of the deposited chromium layer.

The Cation's Influence on Bath Performance

The choice between potassium and sodium can impact several key parameters of the electroplating process:

  • Conductivity: The ionic conductivity of the electrolyte bath is a function of the concentration, charge, and ionic mobility of the charge carriers. Dissolved metal impurities are known to reduce bath conductivity, increasing the required voltage to maintain current density.[11][12] While both K⁺ and Na⁺ contribute to conductivity, their different ionic mobilities mean that equimolar solutions may exhibit different conductive properties.

  • Current Efficiency: The efficiency of the chromium deposition is highly dependent on the composition of the bath, including the catalyst.[13] The nature of the cation can influence the structure of the electrical double layer at the cathode surface, potentially affecting the kinetics of chromium reduction and therefore the overall current efficiency.

  • Deposit Properties: The catalyst system can significantly alter the properties of the final chromium layer, including its hardness, brightness, and the presence of micro-cracks which are desirable for corrosion resistance.[8][14]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "Influence of Methanedisulfonate Salt on Plating Performance"

Experimental Protocols for Comparative Analysis

To empower researchers to make an informed, data-driven decision, this section provides detailed, self-validating experimental protocols to compare Dipotassium and Disodium Methanedisulfonate.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantitatively determine and compare the saturation solubility of each salt in deionized water at a controlled temperature.

Methodology (Isothermal Shake-Flask Method):

  • Preparation: Add an excess amount of the methanedisulfonate salt (e.g., 5 g) to separate 50 mL sealed flasks containing a known volume (e.g., 20 mL) of deionized water.

  • Equilibration: Place the flasks in an isothermal shaker bath set to a standard temperature (e.g., 25°C ± 0.1°C). Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Cease agitation and allow the flasks to stand in the isothermal bath for at least 2 hours to allow undissolved solids to settle. Carefully withdraw a 5 mL aliquot of the clear supernatant using a pre-warmed volumetric pipette fitted with a syringe filter (0.45 µm) to prevent aspiration of solid particles.

  • Analysis: Accurately determine the mass of the collected aliquot. Evaporate the water under controlled conditions (e.g., vacuum oven at 80°C) until a constant dry weight is achieved.

  • Calculation: The solubility (S) in g/100 mL is calculated as: S = (Mass of dry salt / Mass of aliquot) * Density of aliquot * 100 A simpler, though slightly less accurate, calculation is: S = (Mass of dry salt / Volume of aliquot) * 100

  • Validation: Repeat the analysis in triplicate for each salt to ensure reproducibility.

Protocol 2: Comparative Hygroscopicity

Objective: To assess the tendency of each salt to absorb moisture from the air under controlled humidity.

Methodology (Gravimetric Analysis):

  • Preparation: Dry each salt to a constant weight in a vacuum oven at 105°C and cool in a desiccator.

  • Exposure: Place a precisely weighed amount (approx. 1.0 g) of each dried salt onto separate, pre-weighed watch glasses.

  • Controlled Environment: Place the samples into a humidity chamber set to a specific relative humidity (e.g., 75% RH, which can be achieved using a saturated NaCl solution in a sealed desiccator) and a constant temperature (e.g., 25°C).

  • Data Collection: Record the weight of each sample at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Analysis: Plot the percentage weight gain ((Mass_t - Mass_0) / Mass_0 * 100) versus time for each salt. A steeper curve indicates higher hygroscopicity.

Protocol 3: Electrochemical Window and Bath Conductivity

Objective: To compare the electrochemical stability window and the conductivity of solutions prepared with each salt.

Methodology (Cyclic Voltammetry & Conductometry):

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each salt in a relevant supporting electrolyte (e.g., a standard chromium plating base solution without the catalyst).

  • Conductivity Measurement: Use a calibrated conductivity meter to measure the specific conductance of each solution at a controlled temperature (e.g., 25°C).

  • Cyclic Voltammetry (CV):

    • Setup: Use a three-electrode cell configuration with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Procedure: Perform a CV scan over a wide potential range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a set scan rate (e.g., 50 mV/s).

    • Analysis: The electrochemical window is the potential range where no significant faradaic current (from oxidation or reduction of the electrolyte) is observed. Compare the anodic and cathodic limits for each solution. A wider window indicates greater electrochemical stability.

dot graph G { node [shape=box, style=rounded];

} caption: "Workflow for Empirical Comparison of Methanedisulfonate Salts"

Relevance to Drug Development

While the primary application of these simple salts is in electrochemistry, the principles of counter-ion selection are central to drug development.[15] Sulfonic acid salts are frequently used to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[16][17][18] Key considerations in pharmaceutical salt selection include:

  • Solubility and Dissolution Rate: Modifying these properties can enhance bioavailability.[19][20]

  • Stability: The choice of counter-ion can significantly affect the chemical and physical stability of the API.[20]

  • Hygroscopicity: A non-hygroscopic salt form is highly desirable for ease of manufacturing, formulation, and storage stability.

  • Crystallinity: Crystalline salts are generally preferred for their stability and predictable properties.

Although Dipotassium and Disodium Methanedisulfonate are not typically used as pharmaceutical counter-ions for complex APIs due to their divalent nature and lack of functionality, the comparative protocols outlined in this guide are directly analogous to the salt screening studies performed in the pharmaceutical industry. The underlying causality—how a simple change in cation can alter bulk properties—is a fundamental concept in both materials science and pharmaceutical formulation.

Conclusion and Recommendations

The selection between this compound and Disodium Methanedisulfonate requires careful consideration of the specific application's demands. Based on available data and general chemical principles:

  • This compound may be preferred in applications where higher solubility is advantageous. Its potentially lower hygroscopicity could also offer better handling and storage characteristics.

  • Disodium Methanedisulfonate , being lighter, offers a higher concentration of the active methanedisulfonate anion on a weight-for-weight basis. This could be a consideration for cost-sensitive applications if performance is equivalent.

Crucially, this guide advocates for an evidence-based approach. The lack of comprehensive, direct comparative studies in the public domain makes in-house experimental validation essential. The protocols provided herein form a robust framework for generating the necessary data to make a scientifically sound and defensible choice between these two reagents. This empirical approach ensures that the selected salt will perform optimally within the specific parameters of your system, whether it be an electrochemical bath or another advanced application.

References

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  • Cornet, C., et al. (2021). Magnetron Sputtering vs. Electrodeposition for Hard Chrome Coatings: A Comparison of Environmental and Economic Performances.
  • Sanchez, E., et al. (2020). Urban Mining and Electrochemistry: Cyclic Voltammetry Study of Acidic Solutions from Electronic Wastes (Printed Circuit Boards) for Recovery of Cu, Zn, and Ni. Applied Sciences. [Link]
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Electrochemical performance comparison of sulfonate-based additives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Performance of Sulfonate-Based Additives in Lithium-Ion Batteries

For researchers and scientists in the field of battery technology, the quest for enhanced performance, longevity, and safety of lithium-ion batteries (LIBs) is paramount. The electrolyte, a critical component for ion transport, and its interface with the electrodes, are central to achieving these advancements. Sulfonate-based additives have emerged as a important class of compounds capable of significantly improving battery performance through the formation of a stable Solid Electrolyte Interphase (SEI). This guide provides a comprehensive comparison of the electrochemical performance of key sulfonate-based additives, supported by experimental data and detailed protocols, to aid in the rational selection and application of these crucial electrolyte components.

The Critical Role of the Solid Electrolyte Interphase (SEI)

The SEI is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. It is created by the reductive decomposition of electrolyte components.[1] An ideal SEI should be electronically insulating but ionically conductive, allowing for the passage of Li+ ions while preventing further electrolyte decomposition. The properties of the SEI directly impact the battery's coulombic efficiency, cycle life, and safety.[2]

Sulfonate-based additives are designed to be preferentially reduced over the bulk electrolyte solvents (like ethylene carbonate, EC), forming a more robust and effective SEI.[1] This is due to their lower reduction potentials, a key factor in their mechanism of action.[3][4]

Mechanism of Action of Sulfonate-Based Additives

The fundamental principle behind the effectiveness of sulfonate-based additives lies in their electrochemical behavior. Possessing lower Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to conventional carbonate solvents, these additives are more readily reduced at the anode surface during the initial charging process.[3][5] This preferential reduction leads to the formation of a stable and compact SEI layer, which is crucial for the long-term performance of lithium-ion batteries.[6][7]

The decomposition of sulfonate additives, such as 1,3-propane sultone (PS) and methylene methanedisulfonate (MMDS), results in the formation of lithium sulfonates and other sulfur-containing species.[4][8] These components contribute to an SEI with superior properties compared to that formed from the decomposition of carbonate solvents alone.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface Sulfonate_Additive Sulfonate Additive (e.g., PS, MMDS) Preferential_Reduction Preferential Reduction Sulfonate_Additive->Preferential_Reduction Lower LUMO Energy Carbonate_Solvent Carbonate Solvent (e.g., EC, DMC) Reduction Solvent Reduction Carbonate_Solvent->Reduction Anode Graphite Anode Stable_SEI Stable, Compact SEI (Li-Sulfonates, etc.) Preferential_Reduction->Stable_SEI Forms Unstable_SEI Less Stable SEI Reduction->Unstable_SEI Forms Stable_SEI->Anode

Caption: SEI formation mechanism with sulfonate additives.

Comparative Electrochemical Performance

A comparative analysis of various sulfonate-based additives reveals distinct advantages and disadvantages for each. The choice of additive can be tailored to the specific requirements of the battery chemistry and application.

AdditiveChemical StructureKey Performance BenefitsNoteworthy Considerations
1,3-Propane Sultone (PS) Cyclic Sulfonate- Forms a stable SEI on the anode.[9] - Improves thermal stability.[8] - Enhances capacity retention at elevated temperatures.[8]Can increase impedance in some systems.[10]
Prop-1-ene-1,3-sultone (PES) Unsaturated Cyclic Sulfonate- Suppresses gas evolution, especially at high temperatures.[10] - Leads to higher coulombic efficiency compared to some additives.[10]May increase impedance more than other additives.[10]
Methylene Methanedisulfonate (MMDS) Disulfonate- Forms a very stable and dense SEI.[11][12] - Suppresses manganese dissolution from LMO cathodes.[6][12] - Improves high-voltage cycling performance.[5] - Can be more effective than PS in improving coulombic efficiency and reducing impedance.[10]Solubility and stability in all electrolyte formulations should be verified.
Phenyl Methanesulfonate (PMS) Aromatic Sulfonate- Significantly enhances cycle stability of graphite anodes.[3] - Forms a thinner SEI, reducing interfacial resistance.[3]Performance in full-cell configurations with various cathodes needs extensive validation.

Note: Performance benefits are highly dependent on the specific cell chemistry, electrolyte formulation, and testing conditions.

Experimental Protocols for Additive Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for evaluating the performance of sulfonate-based additives.

Coin Cell Assembly and Formation Cycling

A consistent procedure for cell assembly is crucial for reliable comparative studies.

Materials and Equipment:

  • Anode (e.g., graphite-coated copper foil) and cathode (e.g., NMC-coated aluminum foil) electrodes

  • Celgard separator

  • Electrolyte (baseline and with additives)

  • CR2032 coin cell components (casings, spacers, springs)

  • Argon-filled glovebox

  • Coin cell crimper

Procedure:

  • Dry all electrodes and separator in a vacuum oven at a specified temperature (e.g., 80-120°C) for at least 12 hours.

  • Transfer all components into an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.

  • Assemble the coin cell in the order: negative cap, anode, separator, cathode, spacer, spring, positive cap.

  • Add a precise amount of electrolyte to the separator.

  • Crimp the coin cell using a calibrated crimper.

  • Allow the cells to rest for 12-24 hours to ensure complete wetting of the electrodes.

  • Formation Cycling: Perform 2-3 cycles at a low C-rate (e.g., C/20) to form a stable SEI.

Electrochemical Performance Evaluation

a) Long-Term Cycling:

  • Objective: To assess capacity retention and coulombic efficiency over extended cycles.

  • Procedure: Cycle the cells at a moderate C-rate (e.g., C/2) between defined voltage limits (e.g., 3.0-4.2 V for NMC/graphite) at a controlled temperature (e.g., 25°C or 55°C).[7]

  • Data to Collect: Discharge capacity and coulombic efficiency for each cycle.

b) Rate Capability Test:

  • Objective: To evaluate the battery's performance at different charge and discharge rates.

  • Procedure: After formation, cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C).

  • Data to Collect: Discharge capacity at each C-rate.

Electrochemical Characterization Techniques

a) Cyclic Voltammetry (CV):

  • Objective: To determine the reduction potential of the additives and understand the SEI formation process.[13]

  • Setup: A three-electrode cell with the anode material as the working electrode, lithium metal as the counter and reference electrodes.[14]

  • Procedure: Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage down to 0.01 V.[15]

  • Analysis: The potential at which a new reduction peak appears before the main solvent reduction indicates the preferential reduction of the additive.[3]

b) Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To measure the impedance of the SEI layer and the charge transfer resistance.[16][17]

  • Setup: Two-electrode (coin cell) or three-electrode configuration.

  • Procedure: Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge.

  • Analysis: The high-frequency semicircle in the Nyquist plot is often associated with the SEI resistance, while the mid-frequency semicircle relates to the charge transfer resistance.[17][18]

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing Electrode_Prep Electrode & Separator Drying Cell_Assembly Coin Cell Assembly (in Glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (Baseline & with Additives) Electrolyte_Prep->Cell_Assembly Formation Formation Cycling (Low C-rate) Cell_Assembly->Formation Long_Term_Cycling Long-Term Cycling Formation->Long_Term_Cycling Rate_Capability Rate Capability Test Formation->Rate_Capability CV Cyclic Voltammetry (CV) Formation->CV EIS Electrochemical Impedance Spectroscopy (EIS) Formation->EIS Performance_Data Performance_Data Long_Term_Cycling->Performance_Data Capacity Retention, Coulombic Efficiency Rate_Capability->Performance_Data Mechanistic_Insights Mechanistic_Insights CV->Mechanistic_Insights Reduction Potentials EIS->Mechanistic_Insights SEI & Charge Transfer Impedance

Caption: Experimental workflow for evaluating additives.

Synergistic Effects with Other Additives

The use of sulfonate-based additives in combination with other types of additives can lead to synergistic effects, resulting in further performance improvements.[19] For example, combining a sulfonate additive like MMDS with vinylene carbonate (VC) can create a more robust SEI that benefits from the properties of both.[7][10] The sulfonate contributes to a stable, sulfur-containing layer, while VC can form a polymeric film. This approach can lead to enhanced cycle life and reduced impedance compared to using a single additive.[19]

Conclusion and Future Outlook

Sulfonate-based additives are indispensable tools for enhancing the performance of lithium-ion batteries. Their ability to form a stable SEI leads to significant improvements in cycle life, thermal stability, and overall reliability. This guide has provided a comparative overview of key sulfonate additives, highlighting their individual strengths and offering a framework for their systematic evaluation.

The future of electrolyte additives lies in the rational design of novel molecules and the exploration of synergistic combinations. As battery technologies continue to evolve towards higher energy densities and voltages, the role of advanced additives, including novel sulfonate structures, will become even more critical. Computational studies, such as Density Functional Theory (DFT), will play an increasingly important role in predicting the electrochemical properties of new additives, accelerating the discovery and development process.[4][20][21][22]

References

  • The Chemistry Behind MMDS: Enhancing Lithium Battery Safety and Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Wang, Y., Yu, X., Liu, Y., & Wang, Q. (2019). Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive. Physical Chemistry Chemical Physics, 21(1), 217-223.
  • The Impact of MMDS on Lithium-Ion Battery Cycle Life: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ma, L., et al. (2014). Improving the long-term cycling performance of lithium-ion batteries at elevated temperature with electrolyte additives. Journal of Power Sources, 271, 429-436.
  • Li, B., et al. (2014). Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. International Journal of Electrochemical Science, 9, 5373-5387.
  • Methylene Methanedisulfonate (MMDS). (n.d.). ANHUI MEISENBAO TECHNOLOGY CO., LTD.
  • Azar, M. F., et al. (2022). Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive. Batteries, 8(10), 152.
  • Zhang, X., et al. (2022). Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries. Journal of Energy Chemistry, 68, 49-57.
  • Propane Sultone vs. Cyclic Sulfates: A Comparative Guide for Battery Electrolyte Performance. (n.d.). Benchchem.
  • Weber, M., et al. (2018). Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. ACS Applied Energy Materials, 1(6), 2582-2591.
  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2025). The Journal of Physical Chemistry C.
  • Understanding Cyclic Voltammetry in Lithium-Ion Battery Research. (n.d.). eszoneo.com.
  • Lee, H., et al. (2014). Synergetic effect of electrolyte additives for lithium-ion battery. Journal of Power Sources, 267, 305-310.
  • Petibon, R., et al. (2013). Comparative Study on Prop-1-ene-1,3-sultone and Vinylene Carbonate as Electrolyte Additives for Li(Ni1/3Mn1/3Co1/3)O2/Graphite Pouch Cells. Journal of The Electrochemical Society, 160(4), A591-A599.
  • A New Strategy for Sulfone‐Containing Electrolytes Design Enabling Long Cycling High‐Voltage Lithium‐Ion Batteries. (n.d.). ResearchGate.
  • Effect of propane sultone on elevated temperature performance of anode and cathode materials in lithium-ion batteries. (n.d.). ResearchGate.
  • Drawing from the Old‐The First Ever Sultone as Electrolyte Additive in High‐Voltage NMC811 || AG+SiOx Multilayer Pouch Cells. (2025). National Institutes of Health.
  • Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries. (n.d.). OUCI.
  • Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries. (n.d.). Energy Storage Science and Technology.
  • Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(19), 7897-7910.
  • Sun, R., et al. (2025). Zwitterionic Electrolyte Additive for Lithium‐Ion Batteries: Ammonium Alkyl Sulfonate. Angewandte Chemie International Edition, 64(37).
  • Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila.
  • Solchenbach, S., et al. (2021). Monitoring SEI Formation on Graphite Electrodes in Lithium-Ion Cells by Impedance Spectroscopy. Journal of The Electrochemical Society, 168(11), 110515.
  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394.
  • Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments.
  • Calculated Reduction Potentials of Electrolyte Species in Lithium-Sulfur Batteries. (n.d.). ResearchGate.
  • Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. (n.d.). ResearchGate.
  • Electrochemical impedance spectroscopy study of the SEI formation on graphite and metal electrodes. (n.d.). ResearchGate.
  • A Systematic Study of Electrolyte Sulfonate Additives for All-Vanadium Flow Batteries. (2025). ResearchGate.
  • Hida, Y., et al. (2018). Ab Initio Calculations of the Redox Potentials of Additives for Lithium-Ion Batteries and Their Prediction through Machine Learning. ACS Omega, 3(7), 8413-8421.
  • Synergistic effect of electrolyte additives on the improvement in interfacial stability between ionic liquid based gel electrolyte and LiFePO4 cathode. (n.d.). ResearchGate.
  • Cyclic voltammetry of the battery over a potential range of 0 to 2 V... (n.d.). ResearchGate.
  • Li, Y., et al. (2018). Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Journal of Materials Chemistry A, 6(35), 16997-17005.
  • O'Kane, S. E. J., et al. (2020). Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. Journal of The Electrochemical Society, 167(9), 090520.
  • Popovic-Neuber, J. (2024). Electrochemical Impedance Spectroscopy: High-energy Battery Interphases. YouTube.
  • Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. (2022). MDPI.
  • The Role of Electrolyte Additives in Lithium Sulfur Batteries. (2025). Patsnap Eureka.
  • Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study. (2025). ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dipotassium Methanedisulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of dipotassium methanedisulfonate (CAS No. 6291-65-2). As a compound frequently used as a catalyst and accelerator additive in processes like hard chrome plating, its responsible management at the end of its lifecycle is paramount to ensuring laboratory safety and environmental protection.[1] This document moves beyond simple checklists to explain the chemical rationale behind each step, empowering researchers to make informed, safe decisions.

Hazard Assessment & Chemical Profile: The 'Why' Behind the Protocol

Understanding the specific hazards of this compound is the foundation of its proper disposal. The primary drivers for the following protocols are its classification as an irritant and, critically, its high potential for environmental harm in aquatic ecosystems.

Table 1: Physicochemical & Hazard Profile of this compound

Property Value Source
CAS Number 6291-65-2 [2][3][4]
Molecular Formula CH₂(SO₃K)₂ / CH₂K₂O₆S₂ [2]
Molecular Weight 252.35 g/mol [3][5]
Appearance White crystalline solid [1]
Water Solubility 34.438 g/L (at 20°C) [2][6]
GHS Hazard Codes H315, H319, H335 [7]
Hazard Classification Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3) [7]

| WGK (Germany) | 3 (Severely hazardous to water) |[6] |

The most critical data point for disposal is the Water Hazard Class (WGK) of 3 . This classification, under the German system for water protection, signifies a severe hazard to water. This high rating is the primary reason why drain disposal is strictly prohibited . The compound's high solubility allows it to readily enter aquatic systems where it can cause significant harm. Its irritant nature dictates the stringent requirements for Personal Protective Equipment (PPE) during handling and cleanup.[7]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste, ensuring personal safety is non-negotiable. The irritant nature of this compound, especially in powdered form which can be easily inhaled or come into contact with skin and eyes, necessitates the following PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield compliant with ANSI Z87.1 or EN 166 standards.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Respiratory Protection: For handling bulk powder or cleaning up spills where dust may be generated, a NIOSH-approved N95 (or higher) particulate respirator is required.

  • Body Protection: A standard laboratory coat should be worn. For larger spill cleanups, a chemically resistant apron or coveralls may be necessary.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

Disposal Workflow & Decision Logic

The proper disposal path for this compound is determined by its form (solid, solution, or contaminated debris). The following workflow illustrates the decision-making process, emphasizing the universal prohibition of drain disposal.

G cluster_start Initial State cluster_form Identify Waste Form cluster_action Action Protocol cluster_final Final Disposition start This compound (CAS: 6291-65-2) for Disposal solid_pure Solid (Unused/Expired Product) start->solid_pure solid_cont Solid (Spill Debris/Contaminated PPE) start->solid_cont aqueous Aqueous Solution start->aqueous collect_solid Collect in Labeled, Sealable Container solid_pure->collect_solid solid_cont->collect_solid collect_aqueous Collect in Labeled, Sealable Aqueous Waste Container aqueous->collect_aqueous no_drain PROHIBITED: Drain Disposal (Reason: WGK 3 - Severe Water Hazard) aqueous->no_drain storage Store in Designated Secondary Containment Area collect_solid->storage collect_aqueous->storage contractor Dispose via Certified Chemical Waste Contractor storage->contractor

Caption: this compound Disposal Workflow.

Step-by-Step Disposal Protocols

The following protocols provide actionable steps for managing different waste streams of this compound. The guiding principle is containment and transfer to a licensed waste management facility.

Protocol 4.1: Unused or Expired Solid Product

This protocol applies to the original product in its container.

  • Assess Container Integrity: Ensure the original container is sealed, in good condition, and not leaking.

  • Verify Labeling: Confirm the container is clearly and accurately labeled with "this compound" and the CAS number "6291-65-2". If the original label is damaged, create a new hazardous waste tag with this information.

  • Segregate for Storage: Store the container in a designated chemical waste storage area, away from incompatible materials.

  • Schedule Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a contracted certified chemical waste disposal service.

Protocol 4.2: Small Spills & Contaminated Materials

This protocol covers the cleanup of solid spills and the disposal of items contaminated during handling (e.g., weigh boats, gloves, absorbent pads).

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the full PPE as described in Section 2, including respiratory protection.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a universal spill absorbent. This prevents the powder from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the mixture into a heavy-duty plastic bag or a designated solid waste container. Place all contaminated items, including used gloves and wipes, into the same container.

  • Seal and Label: Securely seal the container. Attach a hazardous waste label clearly stating: "Solid Waste: this compound (6291-65-2) Contaminated Debris."

  • Decontaminate: Wipe the spill area with a damp cloth or sponge. Manage the cleaning materials as contaminated waste.

  • Arrange Disposal: Transfer the sealed container to the designated waste storage area and schedule a pickup with a certified waste contractor.

Protocol 4.3: Aqueous Solutions

This protocol is for any water-based solution containing dissolved this compound.

  • Prohibit Drain Disposal: Under no circumstances should aqueous solutions of this chemical be poured down the sanitary sewer. This action is a direct violation of environmentally sound disposal practices due to the WGK 3 rating.[6]

  • Collect Waste: Pour all solutions into a dedicated, properly vented, and compatible (e.g., HDPE) aqueous waste container.

  • Label Container: Clearly label the container with an aqueous hazardous waste tag. List all chemical constituents, including "this compound (6291-65-2)" and water, with their approximate concentrations.

  • Store and Dispose: Keep the container sealed when not in use and store it in secondary containment. Arrange for disposal via your institution's EHS office or a certified waste contractor.

Regulatory Framework and Final Verification

While this compound is not typically listed as a hazardous waste under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), waste generators are legally obligated to make a proper waste determination.[8][9] Due to its hazardous characteristics (irritant, severe water hazard), it must be managed as a regulated chemical waste.

Self-Validating System:

  • Is the waste container clearly labeled with the full chemical name and CAS number?

  • Is the waste segregated from incompatible materials?

  • Has drain disposal been avoided for all forms of the waste?

  • Is the final disposal being handled by a licensed and certified chemical waste vendor?

Answering "yes" to these questions ensures your protocol is robust, compliant, and safe. Always consult your local and state regulations and your institution's specific EHS guidelines, as they may have additional requirements.[8]

References

  • Dipotassium methanedisulfon
  • Methane disulfonic acid, dipotassium salt.
  • Methanedisulfonic acid,potassium salt | 6291-65-2 | D
  • Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier.Arpadis.[Link]
  • Methanedisulfonicaciddipotassiumsalt Safety D
  • Cas 6291-65-2,Dipotassium methanedisulfon
  • Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency.[Link]

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A Researcher's Guide to Personal Protective Equipment for Handling Dipotassium Methanedisulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Dipotassium methanedisulfonate (CAS No. 6291-65-2), focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, ensuring that procedural integrity and personal safety are mutually reinforcing. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a robust and self-validating safety culture in your laboratory.

Hazard Assessment: The 'Why' Behind the PPE

Understanding the specific risks associated with this compound is the critical first step in establishing a safe handling protocol. Based on globally harmonized system (GHS) classifications, this compound presents several key hazards that directly inform our PPE requirements.[1][2]

  • Skin Irritation (H315): The compound is classified as a skin irritant.[1][2][3][4] Direct contact with the solid powder or its solutions can lead to redness, inflammation, or dermatitis. This necessitates a robust barrier for the hands and any other potentially exposed skin.

  • Serious Eye Irritation (H319): As a crystalline solid, airborne dust particles pose a significant risk to the eyes.[5] Contact can cause serious irritation, pain, and potential damage if not addressed immediately.[1][2][3][4] Therefore, complete eye isolation from the laboratory environment is non-negotiable.

  • Respiratory Tract Irritation (H335): Inhalation of dust generated during handling can irritate the respiratory system, leading to coughing, sore throat, and chest discomfort.[1][2][4][6] The primary engineering control should always be a fume hood or other ventilated enclosure, with respiratory protection serving as a crucial secondary defense.[7][8]

Core PPE Ensemble for Standard Operations

For routine laboratory tasks such as weighing, transferring solids, and preparing solutions in a controlled environment (e.g., a chemical fume hood), the following PPE ensemble is mandatory.

Eye and Face Protection

Due to the significant risk of eye irritation from airborne particulates and potential splashes, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required.[6][9]

  • Recommended for Splash Risks: When handling solutions or performing tasks with a higher splash potential, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[6][9][10]

Hand Protection

Hands are the most likely point of direct contact. The choice of glove material must provide an effective chemical barrier.

  • Primary Recommendation: Nitrile gloves are the standard for handling a wide range of chemicals and are suitable for this compound in solid and solution form.[9]

  • Protocol: Always check gloves for leaks or tears before use.[7] For tasks involving prolonged contact or higher concentrations, consider double-gloving. Hands should be washed thoroughly with soap and water after removing gloves.[8][11]

Body Protection

To prevent skin contact from spills or dust, appropriate body protection is essential.

  • Standard: A long-sleeved laboratory coat is the minimum requirement.

  • For Larger Quantities: When handling larger quantities of the solid where significant dust generation is possible, disposable coveralls (e.g., Tyvek) should be worn over personal clothing to provide full-body protection and simplify decontamination.[9][12]

Respiratory Protection

All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or other ventilated enclosure.[7]

  • Inside a Fume Hood: Under normal conditions within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Outside a Fume Hood (e.g., spill cleanup): If engineering controls are not available or are insufficient, respiratory protection is mandatory. An N95-rated respirator is the minimum for protection against particulates.[9] For situations with high concentrations of airborne dust, a full-face respirator with appropriate cartridges may be necessary.[9][13]

Scenario-Based PPE Selection

The level of PPE must be adapted to the specific risks of the procedure. The following table provides clear guidance for common laboratory scenarios.

ScenarioTask DescriptionRequired Eye/Face ProtectionRequired GlovesRequired Body ProtectionRequired Respiratory Protection
A: Low-Volume Handling Weighing <10g of solid inside a chemical fume hood.Chemical Splash GogglesSingle Pair, NitrileLaboratory CoatNot required if inside a certified fume hood.
B: Solution Preparation Dissolving solid in a solvent within a fume hood.Chemical Splash Goggles & Face ShieldSingle Pair, Nitrile (consider double-gloving)Laboratory CoatNot required if inside a certified fume hood.
C: Large-Scale Transfer Transferring >100g of solid, with potential for dust.Chemical Splash Goggles & Face ShieldDouble Pair, NitrileDisposable Coveralls over clothingN95 Respirator (minimum), even if in a ventilated area.
D: Spill Cleanup Cleaning up a solid spill outside of a fume hood.Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Neoprene or Nitrile)Disposable CoverallsFull-face respirator with P100 cartridges.

Procedural Discipline: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.

Donning Sequence
  • Body Protection: Put on the lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat or coverall.

Doffing Sequence (The "Dirty to Clean" Principle)

This process should ideally be performed in a designated area.

  • Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. This is the most contaminated item.

  • Body Protection: Remove the disposable coverall or lab coat by rolling it inside-out, without touching the exterior surface.

  • Face and Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Operational Plan start Start: Plan to handle This compound hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards task Analyze Task: - Scale (mg vs kg) - Solid or Solution? - Splash/Dust Potential? hazards->task engineering Use Engineering Controls? (e.g., Fume Hood) task->engineering eye Eye/Face Protection: - Goggles (Minimum) - Add Face Shield for Splash Risk task->eye body Body Protection: - Lab Coat (Minimum) - Coveralls for High Dust Risk task->body gloves Hand Protection: - Nitrile Gloves - Double-glove for high risk task->gloves respirator Select Respirator (N95 or higher) engineering->respirator No no_respirator Respiratory Protection Not Required engineering->no_respirator Yes final_check Final Check: Full Ensemble Correct? respirator->final_check no_respirator->final_check eye->final_check body->final_check gloves->final_check donning Follow Donning Procedure execute Execute Task Safely donning->execute doffing Follow Doffing Procedure disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal final_check->task No, Re-assess final_check->donning Yes execute->doffing

Caption: Decision workflow for selecting appropriate PPE for this compound.

Disposal Plan for Contaminated PPE

Proper disposal is the final step in the safety lifecycle to prevent secondary exposure.

  • Classification: All disposable PPE (gloves, coveralls, masks) that has come into contact with this compound must be treated as hazardous chemical waste.

  • Containment: Contaminated items should be immediately placed in a designated, labeled, and sealed hazardous waste container.[11] Do not dispose of this material in standard trash receptacles.

  • Regulatory Compliance: Ensure all waste is handled and disposed of in accordance with local, state, and federal regulations.[8][11] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

By integrating this comprehensive PPE strategy into your standard operating procedures, you create a resilient safety framework that protects researchers and ensures the integrity of your work.

References

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Source: American Chemistry Council, URL: [Link]
  • Carl ROTH.
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Source: EPA, URL: [Link]
  • KSM fertilizers. safety data sheet section 1 product and company identification. Source: KSM fertilizers, URL: [Link]
  • Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users. Source: Covestro Solution Center, URL: [Link]
  • Trimaco. Essential Chemical PPE. Source: Trimaco, URL: [Link]
  • LookChem.
  • National Center for Biotechnology Information.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Source: OSHA, URL: [Link]

Sources

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